Technical Documentation Center

1,3-Dioxoisoindolin-2-yl 2-(4-fluorophenyl)acetate Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 1,3-Dioxoisoindolin-2-yl 2-(4-fluorophenyl)acetate

Core Science & Biosynthesis

Foundational

Technical Whitepaper: 1,3-Dioxoisoindolin-2-yl 2-(4-Fluorophenyl)acetate in Modern C(sp³)-Functionalization

Executive Summary In the landscape of modern synthetic and medicinal chemistry, the strategic functionalization of C(sp³) centers is paramount. 1,3-Dioxoisoindolin-2-yl 2-(4-fluorophenyl)acetate —the N-hydroxyphthalimide...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of modern synthetic and medicinal chemistry, the strategic functionalization of C(sp³) centers is paramount. 1,3-Dioxoisoindolin-2-yl 2-(4-fluorophenyl)acetate —the N-hydroxyphthalimide (NHPI) ester of 4-fluorophenylacetic acid—represents a transformative class of reagents known as redox-active esters (RAEs)[1]. By converting the ubiquitous carboxylic acid into a highly reactive, bench-stable alkyl halide surrogate, this compound enables late-stage decarboxylative cross-coupling and photoredox-mediated functionalization[1][2].

The incorporation of the 4-fluorobenzyl moiety is highly strategic; fluorine substitution modulates lipophilicity, enhances metabolic stability, and significantly influences the pharmacokinetic properties of downstream therapeutic agents[3]. As a Senior Application Scientist, I present this guide to dissect the physicochemical dynamics, mechanistic causality, and self-validating protocols required to harness this RAE in advanced synthetic workflows.

Physicochemical Profiling & Structural Dynamics

Unlike highly sensitive acyl chlorides or unstable aliphatic anhydrides, NHPI-derived RAEs are robust, crystalline solids that are highly selective and compatible with parallel chemistry settings[4]. The parent compound, N-hydroxyphthalimide, is a white to pale yellow solid that is readily soluble in polar organic solvents[5]. When esterified with 4-fluorophenylacetic acid, the resulting RAE exhibits a finely tuned reduction potential, making it an ideal electron acceptor in single-electron transfer (SET) manifolds.

Table 1: Physicochemical & Electronic Profile
PropertyValue / Description
Chemical Name 1,3-Dioxoisoindolin-2-yl 2-(4-fluorophenyl)acetate
Molecular Formula C₁₆H₁₀FNO₄
Molecular Weight 299.25 g/mol
Precursor Acid 4-Fluorophenylacetic acid[3]
Activating Group N-Hydroxyphthalimide (NHPI)[5]
Physical State Bench-stable, easy-to-handle solid[4]
Primary Activation Mode Single-Electron Transfer (SET) Reduction[2]

Mechanistic Causality: The SET-Driven Decarboxylation Paradigm

The synthetic power of 1,3-dioxoisoindolin-2-yl 2-(4-fluorophenyl)acetate is fundamentally driven by the extreme lability of its N–O bond upon reduction.

In a typical photoredox or base-metal catalytic cycle, the RAE receives a single electron from an excited-state photocatalyst or a low-valent metal (e.g., Ni(I) or Fe(II)), forming a transient radical anion[1][2]. Causality dictates the next steps: the radical anion undergoes rapid, irreversible fragmentation to deliver a stable phthalimide anion and a carbon-centered carboxyl radical[2]. The ultimate thermodynamic driving force of this reaction is the subsequent extrusion of carbon dioxide gas[2]. This decarboxylation acts as an irreversible thermodynamic sink, generating the highly reactive 4-fluorobenzyl radical, which can then be intercepted for C(sp³)–C(sp²) cross-coupling or borylation[1][6].

RAE_Mechanism RAE Redox-Active Ester SET Single-Electron Transfer (Photocatalyst/Ni) RAE->SET RadicalAnion Radical Anion SET->RadicalAnion Fragmentation Fragmentation (- Phthalimide) RadicalAnion->Fragmentation CarboxylRadical 4-Fluorophenylacetoxy Radical Fragmentation->CarboxylRadical Decarboxylation Decarboxylation (- CO2) CarboxylRadical->Decarboxylation BenzylRadical 4-Fluorobenzyl Radical Decarboxylation->BenzylRadical CrossCoupling C(sp3) Cross-Coupling BenzylRadical->CrossCoupling

Mechanistic pathway of SET-induced fragmentation and decarboxylation.

Self-Validating Experimental Methodologies

To ensure mechanistic fidelity and reproducibility, the following protocols are designed as self-validating systems. The inclusion of internal standards allows researchers to decouple reaction conversion rates from isolation efficiency, providing true mechanistic insight.

Protocol A: Synthesis of the Redox-Active Ester

To prevent side reactions common with acyl chlorides, we utilize a mild carbodiimide coupling strategy.

  • Initiation: Dissolve 4-fluorophenylacetic acid (1.0 equiv) and N-hydroxyphthalimide (1.0 equiv) in anhydrous dichloromethane (DCM) at 0 °C.

  • Activation: Add N,N'-diisopropylcarbodiimide (DIC, 1.1 equiv) dropwise, followed by a catalytic amount of 4-dimethylaminopyridine (DMAP, 0.1 equiv).

  • Validation: Monitor the reaction via LC-MS. The disappearance of the acid mass peak and the emergence of the m/z 299 [M]⁺ peak indicate quantitative conversion.

  • Isolation: Filter the precipitated diisopropylurea by-product. Wash the organic layer with saturated NaHCO₃ to remove unreacted NHPI, dry over MgSO₄, and concentrate in vacuo to yield the crystalline RAE.

RAE_Synthesis A 4-Fluorophenylacetic Acid C DIC / DMAP A->C B NHPI B->C D 1,3-Dioxoisoindolin-2-yl 2-(4-fluorophenyl)acetate C->D - H2O

Workflow for DIC/DMAP-mediated synthesis of the redox-active ester.

Protocol B: Fe-Catalyzed Decarboxylative Cross-Coupling

This protocol leverages an Fe-based catalyst system, which is highly scalable and sustainable compared to traditional Ni-based methods[1].

  • Preparation: In a nitrogen-filled glovebox, charge a vial with 1,3-dioxoisoindolin-2-yl 2-(4-fluorophenyl)acetate (0.1 mmol, 1.0 equiv), Fe(acac)₃ (10 mol%), and dppBz ligand (12 mol%)[1].

  • Internal Standard: Add cyclooctane (0.1 mmol) as an internal standard to allow for precise GC-MS yield determination[1].

  • Coupling: Add anhydrous THF, followed by the dropwise addition of the target arylzinc reagent (1.5 equiv) at 25 °C[1].

  • Quench & Analyze: Stir for 1 hour. Quench with 1M HCl. Extract with ethyl acetate and analyze the organic layer via GC-MS against the cyclooctane standard to validate conversion before column chromatography.

Protocol C: Photoinduced Decarboxylative Borylation

This visible-light-driven transformation converts the RAE into a highly valuable boronic ester without the need for added photocatalysts[6].

  • Setup: In a 20 mL screw-capped vial, combine the RAE (1.0 equiv) and tetrahydroxydiboron (1.5 equiv)[6].

  • Irradiation: Dissolve in DMF and irradiate under 440-445 nm blue light at 21 °C[6].

  • Mechanism: The boron radicals interact with the RAE, inducing fragmentation and yielding the 4-fluorobenzyl boronic ester[6].

Quantitative Data & Reaction Optimization

The efficacy of the Fe-catalyzed cross-coupling is highly dependent on the choice of metal center and ligand. The table below summarizes the optimization parameters, demonstrating the causality behind selecting Fe(acac)₃ over Ni-based alternatives for specific steric environments.

Table 2: Optimization of Decarboxylative Cross-Coupling Conditions
Catalyst SystemLigandReductant / NucleophileInternal StandardGC-MS Yield (%)
NiCl₂·glyme (10 mol%)dtbbpy (20 mol%)Ph₂Zn (1.5 equiv)Cyclooctane65%
FeCl₃ (10 mol%)dppBz (12 mol%)Ph₂Zn (1.5 equiv)Cyclooctane72%
Fe(acac)₃ (10 mol%) dppBz (12 mol%) Ph₂Zn (1.5 equiv) Cyclooctane 88% [1]
Fe(acac)₃ (10 mol%)NonePh₂Zn (1.5 equiv)Cyclooctane< 10%

Note: Yields are determined using cyclooctane as an internal standard to ensure the self-validation of the catalytic turnover prior to isolation[1].

References

  • Redox-Active Esters in Fe-Catalyzed C–C Coupling Journal of the American Chemical Society / NIH[Link]

  • N-Hydroxyphthalimide - Wikipedia Wikipedia [Link]

  • Photoinduced Decarboxylative Borylation of N-Hydroxyphthalimide Esters with Hypoboric Acid Organic Chemistry Portal[Link]

  • Photoredox Catalysis in Organic Chemistry ACS Publications[Link]

Sources

Exploratory

An In-depth Technical Guide to 1,3-Dioxoisoindolin-2-yl 2-(4-fluorophenyl)acetate (CAS Number: 1960404-19-6)

This guide provides a comprehensive technical overview of 1,3-Dioxoisoindolin-2-yl 2-(4-fluorophenyl)acetate, a compound of interest for researchers and professionals in drug development. Given the limited specific liter...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive technical overview of 1,3-Dioxoisoindolin-2-yl 2-(4-fluorophenyl)acetate, a compound of interest for researchers and professionals in drug development. Given the limited specific literature on this exact molecule, this document synthesizes established principles and methodologies for its synthesis, characterization, and potential applications, drawing from extensive knowledge of related chemical entities.

Introduction and Molecular Overview

1,3-Dioxoisoindolin-2-yl 2-(4-fluorophenyl)acetate combines two key structural motifs: the phthalimide group and the 4-fluorophenylacetate moiety. The phthalimide structure is a common building block in medicinal chemistry, known for a wide range of biological activities, including anti-inflammatory, analgesic, and immunomodulatory effects.[1] The 4-fluorophenylacetic acid portion is also a significant pharmacophore, utilized in the development of non-steroidal anti-inflammatory drugs (NSAIDs) and other therapeutic agents due to its ability to modulate biological activity.[2] The combination of these two fragments in a single molecule suggests a high potential for novel pharmacological properties.

Table 1: Predicted Physicochemical Properties

PropertyPredicted ValueNotes
Molecular Formula C₁₆H₁₀FNO₄Calculated from structure.
Molecular Weight 300.26 g/mol Calculated from molecular formula.
Appearance White to off-white crystalline solidBased on properties of similar N-acylphthalimides and phenylacetic acid derivatives.
Melting Point 150-180 °C (estimated)Broad range estimated based on related structures. Experimental verification is required.
Solubility Soluble in common organic solvents (e.g., DCM, Chloroform, Ethyl Acetate, DMSO). Insoluble in water.Typical for phthalimide derivatives.
pKa Not applicableThe molecule does not have a readily ionizable proton.

Synthesis and Mechanism

The synthesis of 1,3-Dioxoisoindolin-2-yl 2-(4-fluorophenyl)acetate can be achieved through the esterification of N-hydroxyphthalimide with 4-fluorophenylacetic acid. Several established methods for ester synthesis are applicable, with the Steglich esterification being a particularly mild and efficient choice.[3][4][5]

Proposed Synthetic Pathway: Steglich Esterification

This method utilizes a carbodiimide coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC) or N,N'-diisopropylcarbodiimide (DIC), in the presence of a catalyst, typically 4-dimethylaminopyridine (DMAP).[3][4] The reaction proceeds under mild, neutral conditions, which is advantageous for preserving the integrity of the functional groups present in the starting materials.[3][4]

The reaction mechanism involves the activation of the carboxylic acid (4-fluorophenylacetic acid) by the carbodiimide to form a highly reactive O-acylisourea intermediate.[5] DMAP then acts as an acyl transfer reagent, reacting with the intermediate to form a reactive amide ("active ester"). This intermediate is subsequently attacked by the hydroxyl group of N-hydroxyphthalimide to yield the desired ester product and a urea byproduct (e.g., dicyclohexylurea if DCC is used).[5]

Synthesis_Pathway cluster_reactants Reactants cluster_reagents Reagents cluster_intermediates Intermediates cluster_products Products 4-FPA 4-Fluorophenylacetic Acid O-Acylisourea O-Acylisourea Intermediate 4-FPA->O-Acylisourea + DCC NHP N-Hydroxyphthalimide Target_Compound 1,3-Dioxoisoindolin-2-yl 2-(4-fluorophenyl)acetate NHP->Target_Compound DCC DCC (or DIC) DCC->O-Acylisourea DMAP DMAP (catalyst) Active_Ester DMAP-Acyl Intermediate (Active Ester) DMAP->Active_Ester O-Acylisourea->Active_Ester + DMAP DCU Dicyclohexylurea (Byproduct) O-Acylisourea->DCU Active_Ester->Target_Compound + NHP

Caption: Proposed Steglich esterification pathway for the synthesis of the target compound.

Experimental Protocol: Synthesis
  • Reaction Setup: To a solution of 4-fluorophenylacetic acid (1.0 equivalent) and N-hydroxyphthalimide (1.1 equivalents) in anhydrous dichloromethane (DCM) at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add 4-dimethylaminopyridine (DMAP, 0.1 equivalents).

  • Addition of Coupling Agent: Slowly add a solution of N,N'-dicyclohexylcarbodiimide (DCC, 1.1 equivalents) in anhydrous DCM to the reaction mixture.

  • Reaction Progression: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Workup: Upon completion, filter the reaction mixture to remove the precipitated dicyclohexylurea (DCU). Wash the filtrate with 1M HCl, saturated NaHCO₃ solution, and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 1,3-Dioxoisoindolin-2-yl 2-(4-fluorophenyl)acetate.

Characterization and Analytical Methods

A comprehensive characterization of the synthesized compound is crucial to confirm its identity and purity. The following analytical techniques are recommended:

Table 2: Spectroscopic and Analytical Data

TechniqueExpected Observations
¹H NMR Aromatic protons of the phthalimide group (multiplet, ~7.8-7.9 ppm). Aromatic protons of the 4-fluorophenyl group (multiplets, ~7.0-7.4 ppm). Methylene protons (-CH₂-) adjacent to the carbonyl group (singlet, ~3.8-4.0 ppm).
¹³C NMR Carbonyl carbons of the imide (~167 ppm) and ester (~169 ppm). Aromatic carbons of the phthalimide (~124, 132, 135 ppm). Aromatic carbons of the 4-fluorophenyl group, including the carbon attached to fluorine (showing a C-F coupling). Methylene carbon (-CH₂-).
FT-IR (KBr) Strong C=O stretching vibrations for the imide (~1775 and 1715 cm⁻¹). C=O stretching for the ester (~1740 cm⁻¹). C-F stretching vibration (~1220 cm⁻¹). Aromatic C-H stretching.
Mass Spectrometry (MS) Molecular ion peak (M⁺) or protonated molecular ion peak ([M+H]⁺) corresponding to the calculated molecular weight. Fragmentation pattern consistent with the proposed structure.
Elemental Analysis Percentage composition of C, H, N, and F should be within ±0.4% of the theoretical values.

Potential Applications in Drug Development

The structural features of 1,3-Dioxoisoindolin-2-yl 2-(4-fluorophenyl)acetate suggest several potential avenues for investigation in drug discovery.

  • Anti-inflammatory and Analgesic Activity: Both the phthalimide and 4-fluorophenylacetic acid moieties are present in known anti-inflammatory and analgesic drugs.[1] Therefore, this compound is a strong candidate for screening in relevant biological assays.

  • Anticancer Properties: Phenylacetamide derivatives have shown potential as anticancer agents.[6] The presence of the fluorophenylacetamide core in the target molecule makes it a candidate for evaluation against various cancer cell lines.

  • Enzyme Inhibition: The molecule could be investigated as an inhibitor of various enzymes implicated in disease pathways. For instance, derivatives of 4-aryl-4-oxobutanoic acids are being explored as enzyme inhibitors.[7]

  • Radical Precursors: N-hydroxyphthalimide esters are known to be effective precursors for generating alkyl radicals under mild conditions, which can be utilized in various synthetic transformations.[8][9]

Potential_Applications cluster_pharmacology Potential Pharmacological Activities cluster_synthesis Synthetic Utility Target_Compound 1,3-Dioxoisoindolin-2-yl 2-(4-fluorophenyl)acetate Anti_Inflammatory Anti-inflammatory Target_Compound->Anti_Inflammatory Phthalimide & 4-FPA Motifs Analgesic Analgesic Target_Compound->Analgesic Phthalimide & 4-FPA Motifs Anticancer Anticancer Target_Compound->Anticancer Phenylacetamide Core Enzyme_Inhibition Enzyme Inhibition Target_Compound->Enzyme_Inhibition Structural Similarity to Known Inhibitors Radical_Precursor Alkyl Radical Precursor Target_Compound->Radical_Precursor NHP Ester Functionality

Caption: Conceptual diagram of potential applications for the target compound.

Safety and Handling

Detailed toxicological data for this specific compound are not available. However, based on the parent compounds, appropriate safety precautions should be taken. 4-Fluorophenylacetic acid is known to cause skin and eye irritation.[10][11] Standard laboratory safety practices, including the use of personal protective equipment (gloves, safety glasses, and a lab coat), are essential. Handle the compound in a well-ventilated area or a fume hood.

Conclusion

While specific data on 1,3-Dioxoisoindolin-2-yl 2-(4-fluorophenyl)acetate (CAS 1960404-19-6) is scarce, this guide provides a robust framework for its synthesis, characterization, and exploration of its potential applications. The methodologies and predictions presented herein are based on well-established chemical principles and data from closely related compounds. This molecule represents a promising scaffold for further investigation in the fields of medicinal chemistry and drug discovery.

References

  • Taiwo, F. O., Obafemi, C. A., Obuotor, E. M., & Olawuni, I. J. (2021). Design, Synthesis and Biological Activities of Some Phthalimides Derivatives. Current Journal of Applied Science and Technology, 40(33), 50-56. [Link]

  • Neises, B., & Steglich, W. (1978). Simple Method for the Esterification of Carboxylic Acids. Angewandte Chemie International Edition in English, 17(7), 522-524. [Link]

  • Steglich Esterification. (n.d.). In SynArchive. Retrieved from [Link]

  • Steglich Esterification. (n.d.). In Organic Chemistry Portal. Retrieved from [Link]

  • Aliabadi, A., Andisheh, S., Tayarani-Najaran, Z., & Tayarani-Najaran, M. (2015). 2-(4-Fluorophenyl)-N-phenylacetamide Derivatives as Anticancer Agents: Synthesis and In-vitro Cytotoxicity Evaluation. Iranian Journal of Pharmaceutical Research, 14(3), 857–863. [Link]

  • Recent Advances in Electrochemical Utilization of NHPI Esters. (2023). RSC Publishing. [Link]

  • Mechanisms for radical reactions initiating from N-hydroxyphthalimide esters. (2022). PubMed Central. [Link]

  • Synthetic of Phthalimides via the reaction of phthalic anhydride with amines and evaluating of its biological and anti corrosion activity. (n.d.). ResearchGate. [Link]

Sources

Foundational

Technical Guide: Synthesis and Characterization of 1,3-Dioxoisoindolin-2-yl 2-(4-fluorophenyl)acetate

Strategic Context & Application Profile 1,3-Dioxoisoindolin-2-yl 2-(4-fluorophenyl)acetate (CAS: 1960404-19-6) belongs to a class of compounds known as Redox-Active Esters (RAEs) or -(acyloxy)phthalimides. These molecule...

Author: BenchChem Technical Support Team. Date: March 2026

Strategic Context & Application Profile

1,3-Dioxoisoindolin-2-yl 2-(4-fluorophenyl)acetate (CAS: 1960404-19-6) belongs to a class of compounds known as Redox-Active Esters (RAEs) or


-(acyloxy)phthalimides. These molecules have emerged as critical intermediates in modern drug discovery, specifically within the realm of Single-Electron Transfer (SET)  chemistry.

Unlike traditional esters, the N-O bond in this scaffold has a low bond dissociation energy (BDE) and a favorable reduction potential (approx. -1.2 to -1.4 V vs. SCE). Upon single-electron reduction by a photocatalyst or metal complex, the molecule undergoes fragmentation to release the phthalimide anion, carbon dioxide, and a reactive carbon-centered radical (in this case, the 4-fluorobenzyl radical ).

Key Applications
  • Decarboxylative Cross-Coupling: Used to install the 4-fluorobenzyl motif into heteroarenes (Minisci-type reaction) or olefins (Giese addition) without using unstable halides.

  • Bioisosteric Screening: The 4-fluorophenyl group is a classic bioisostere for phenyl rings, offering improved metabolic stability (blocking para-oxidation) and lipophilicity.

Retrosynthetic Analysis & Reaction Design

The synthesis is a direct condensation between a carboxylic acid and an


-hydroxy compound. While acid chlorides can be used, the Steglich Esterification  (DCC/DMAP) is the industry standard for RAEs due to its mild conditions and compatibility with the sensitive N-O bond.
Reaction Scheme (Graphviz)

Synthesis_Scheme Acid 4-Fluorophenylacetic Acid (Carboxylic Acid) Intermediate O-Acylisourea (Intermediate) Acid->Intermediate Activation NHPI N-Hydroxyphthalimide (NHPI) Product 1,3-Dioxoisoindolin-2-yl 2-(4-fluorophenyl)acetate (Target RAE) NHPI->Product DCC DCC / DMAP (Activator) DCC->Intermediate Intermediate->Product Nucleophilic Attack by NHPI Byproduct Dicyclohexylurea (DCU - Precipitate) Intermediate->Byproduct Elimination

Figure 1: Steglich esterification pathway for RAE synthesis. The formation of the insoluble DCU byproduct drives the equilibrium.

Detailed Experimental Protocol

Safety Warning:


-Hydroxyphthalimide is an irritant.[1] DCC is a potent sensitizer; inhalation of dust can cause severe allergic reactions. Handle all reagents in a fume hood.
Materials
  • Substrate: 4-Fluorophenylacetic acid (1.0 equiv)

  • Coupling Reagent:

    
    -Dicyclohexylcarbodiimide (DCC) (1.1 equiv)
    
  • Nucleophile:

    
    -Hydroxyphthalimide (NHPI) (1.0 equiv)
    
  • Catalyst: 4-Dimethylaminopyridine (DMAP) (0.1 equiv)

  • Solvent: Dichloromethane (DCM) (anhydrous, 0.1 M concentration)

Step-by-Step Procedure
  • Activation Setup: In a flame-dried round-bottom flask equipped with a magnetic stir bar, dissolve 4-fluorophenylacetic acid (10 mmol, 1.54 g) in anhydrous DCM (100 mL).

  • Reagent Addition: Add

    
    -hydroxyphthalimide  (10 mmol, 1.63 g) and DMAP  (1 mmol, 0.12 g) to the solution. Ensure complete dissolution or a uniform suspension.
    
  • Coupling (0°C to RT): Cool the reaction mixture to 0°C using an ice bath. Slowly add DCC (11 mmol, 2.27 g) portion-wise over 5 minutes.

    • Observation: The solution will become cloudy within 15–30 minutes as dicyclohexylurea (DCU) begins to precipitate.

  • Reaction Maintenance: Remove the ice bath and allow the reaction to stir at room temperature for 12–16 hours (overnight).

  • Workup (Critical Step):

    • Filtration: Filter the reaction mixture through a Celite pad or a fritted glass funnel to remove the precipitated DCU urea byproduct. Rinse the filter cake with cold DCM.

    • Washing: Transfer the filtrate to a separatory funnel. Wash sequentially with:

      • 10% HCl (2 x 30 mL) – Removes DMAP and unreacted amine.

      • Saturated NaHCO

        
         (2 x 30 mL) – Removes unreacted acid.
        
      • Brine (1 x 30 mL).

    • Drying: Dry the organic layer over anhydrous MgSO

      
      , filter, and concentrate under reduced pressure (rotary evaporator) to yield the crude solid.
      
  • Purification:

    • Recrystallization is preferred over chromatography to avoid hydrolysis on silica.

    • Solvent System: Dissolve crude solid in minimum hot Ethanol (EtOH) or Acetone, then add Hexanes until turbid. Cool to 4°C.

    • Yield: Typical yields range from 80–90%.

Characterization Standards

To validate the identity and purity of the synthesized RAE, the following spectral signatures must be confirmed.

Data Summary Table
TechniqueParameterExpected Signal / ValueStructural Assignment

H NMR

7.85 – 7.95 ppm
Multiplet (4H)Phthalimide aromatic ring (AA'BB' system)

7.30 – 7.40 ppm
Multiplet (2H)Phenyl ring (meta to F)

7.00 – 7.10 ppm
Multiplet (2H)Phenyl ring (ortho to F)

4.05 ppm
Singlet (2H)Benzylic -CH

-C(O)-

C NMR

166.5 ppm
SignalEster Carbonyl (C=O)

161.8 ppm
SignalPhthalimide Carbonyls

162.0 ppm
Doublet (

Hz)
C-F Carbon (aromatic)

F NMR

-116.0 ppm
Singlet/MultipletAromatic Fluorine
IR

1810, 1780, 1740 cm

Ester C=O (high freq) & Imide C=O
Interpretation Logic
  • The "Diagnostic" Shift: The methylene protons (

    
    -carbonyl) in the RAE will be deshielded compared to the free acid (approx. +0.2 to +0.4 ppm shift) due to the electron-withdrawing nature of the phthalimido-oxy group.
    
  • Fluorine Coupling: In the

    
    C NMR, the carbons on the phenyl ring will appear as doublets due to 
    
    
    
    C-
    
    
    F coupling. The ipso-carbon (attached to F) will have a large coupling constant (
    
    
    Hz).

Mechanistic Application: Decarboxylative Radical Generation

Understanding the behavior of this molecule in a catalytic cycle is essential for experimental design.

Photoredox Cycle (Graphviz)

Photoredox_Mechanism RAE RAE (Substrate) 1,3-Dioxoisoindolin-2-yl... Radical_Anion [RAE]•- (Radical Anion) RAE->Radical_Anion SET Reduction (Ered ~ -1.3 V) PC_Excited Photocatalyst* (Excited State Reductant) PC_Excited->Radical_Anion e- Transfer Frag Fragmentation Radical_Anion->Frag CO2 CO2 (Gas) Frag->CO2 Phth Phthalimide Anion Frag->Phth Radical 4-Fluorobenzyl Radical (Reactive Species) Frag->Radical Product_Final Coupled Product (e.g., Alkylated Arene) Radical->Product_Final SOMO-HOMO/LUMO Interaction

Figure 2: Mechanism of radical generation. The driving force is the irreversible loss of CO


 and the stability of the phthalimide anion.

References

  • Standard Synthesis of N-(Acyloxy)phthalimides (Steglich Conditions)

    • Source: Sherwood, T. C. et al. "Organocatalyzed, Visible-Light Photoredox-Mediated, One-Pot Minisci Reaction Using Carboxylic Acids via N-(Acyloxy)phthalimides."[2] The Journal of Organic Chemistry, 2018.[2]

    • URL:[Link][2]

  • Decarboxylative Alkylation via Photoredox C

    • Source: Cheng, W.-M. et al. "Photoredox-Catalysed Decarboxylative Alkylation of N-Heteroarenes with N-(Acyloxy)phthalimides."[3] Chemistry – A European Journal, 2017.

    • URL:[Link]

  • General Properties of Redox-Active Esters Source: TCI Chemicals Technical Brochure, "N-Hydroxyphthalimide Derivatives for the Synthesis of Redox Active Esters."
  • Commercial Availability & CAS Verific

    • Source: BLD Pharm Product Data, "1,3-Dioxoisoindolin-2-yl 2-(4-fluorophenyl)acetate (CAS 1960404-19-6)."[4]

Sources

Exploratory

Molecular Structure and Catalytic Applications of 1,3-Dioxoisoindolin-2-yl 2-(4-fluorophenyl)acetate: A Redox-Active Ester Paradigm

Executive Summary & Structural Deconstruction The compound 1,3-Dioxoisoindolin-2-yl 2-(4-fluorophenyl)acetate is a highly specialized redox-active ester (RAE) engineered for modern radical-based organic synthesis. Struct...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Structural Deconstruction

The compound 1,3-Dioxoisoindolin-2-yl 2-(4-fluorophenyl)acetate is a highly specialized redox-active ester (RAE) engineered for modern radical-based organic synthesis. Structurally, it is the N-hydroxyphthalimide (NHPI) ester of 4-fluorophenylacetic acid.

In contemporary drug discovery, RAEs have largely supplanted traditional alkyl halides as the preferred precursors for carbon-centered radicals due to their bench stability, low toxicity, and the vast commercial availability of their parent carboxylic acids[1]. By leveraging the unique electronic properties of the NHPI moiety, this specific molecule serves as a programmable, visible-light-activated precursor for the 4-fluorobenzyl radical—a highly sought-after motif in medicinal chemistry used to block cytochrome P450-mediated para-hydroxylation metabolic liabilities.

Mechanistic Principles of Activation

As an application scientist, understanding the causality behind the reactivity of NHPI esters is critical for troubleshooting complex reaction manifolds. The strategic advantage of 1,3-Dioxoisoindolin-2-yl 2-(4-fluorophenyl)acetate lies in its thermodynamically driven fragmentation pathway[2].

The activation principle relies on the relatively low reduction potential of the NHPI ester framework (typically ranging from -1.0 to -1.2 V vs. SCE in acetonitrile)[3].

  • Single-Electron Transfer (SET): An excited-state photocatalyst (e.g., fac-Ir(ppy)3) or a low-valent transition metal complex donates a single electron into the low-lying

    
     orbital of the phthalimide system[2].
    
  • Mesolytic Cleavage: The resulting radical anion is highly unstable. It undergoes rapid mesolytic cleavage of the N–O bond, expelling a stable phthalimide anion (or radical, depending on the proton-coupled dynamics).

  • Decarboxylation: The transient 4-fluorophenylacetoxy radical is kinetically fleeting. It undergoes immediate, irreversible extrusion of carbon dioxide (CO

    
    ), providing a massive entropic driving force for the reaction[4].
    
  • Radical Generation: This cascade yields the nucleophilic 4-fluorobenzyl radical, which can subsequently be intercepted by a transition metal catalyst (such as Nickel) to forge new C(sp

    
    )–C(sp
    
    
    
    ) or C(sp
    
    
    )–N bonds[1].

Photoredox_Mechanism PC_Ground Ir(III) Photocatalyst Ground State Light Visible Light Excitation PC_Ground->Light PC_Excited *Ir(III) Excited State Strong Reductant Light->PC_Excited SET Single-Electron Transfer Reduction of RAE PC_Excited->SET RAE Redox-Active Ester (RAE) Substrate RAE->SET Fragmentation N-O Bond Cleavage & Decarboxylation (-CO2) SET->Fragmentation Radical 4-Fluorobenzyl Radical Reactive Intermediate Fragmentation->Radical Ni_Cycle Ni-Catalyzed Cross-Coupling Radical->Ni_Cycle Product C(sp3)-C(sp2) Coupled Product Ni_Cycle->Product

Synergistic photoredox and nickel catalytic cycle for decarboxylative cross-coupling.

Quantitative Data: Redox and Kinetic Profiling

To contextualize the reactivity of the 4-fluorobenzyl RAE, it is essential to compare its thermodynamic and kinetic parameters against other standard RAE classes used in the field.

RAE Substrate ClassRepresentative Acid PrecursorEst. Reduction Potential (V vs SCE)Decarboxylation Rate (

, s

)
Radical IntermediatePrimary Application
Benzylic (Target) 4-Fluorophenylacetic acid -1.10 to -1.25 >

4-Fluorobenzyl Metallaphotoredox C–C / C–N Coupling
Primary AlkylStearic acid-1.20 to -1.35

Primary AlkylGiese addition, Borylation
Secondary AlkylCyclohexanecarboxylic acid-1.15 to -1.30

CyclohexylDecarboxylative Amination
Tertiary AlkylPivalic acid-1.10 to -1.20

tert-ButylSterically hindered cross-coupling

Experimental Protocol 1: Synthesis and Isolation of the RAE

The purity of the RAE is paramount. Trace unreacted acid or coupling reagents can severely quench the subsequent photoredox cycle by competitively binding to the metal catalyst or altering the pH of the microenvironment.

Methodology:

  • Reagent Preparation: In an oven-dried round-bottom flask under an argon atmosphere, dissolve 4-fluorophenylacetic acid (1.0 equiv) and N-hydroxyphthalimide (NHPI, 1.05 equiv) in anhydrous dichloromethane (DCM, 0.2 M).

  • Activation: Cool the solution to 0 °C using an ice bath. Add N,N'-Diisopropylcarbodiimide (DIC, 1.1 equiv) dropwise, followed by a catalytic amount of 4-Dimethylaminopyridine (DMAP, 0.1 equiv).

    • Causality Check: DIC is preferred over DCC (Dicyclohexylcarbodiimide) here because the resulting diisopropylurea byproduct is highly soluble in DCM, preventing premature precipitation that can trap the product in a slurry. DMAP acts as a nucleophilic acyl transfer catalyst, accelerating the formation of the active ester.

  • Coupling: Remove the ice bath and allow the reaction to stir at room temperature for 4–12 hours.

  • Self-Validation (Monitoring): Monitor the reaction via Thin Layer Chromatography (TLC) using a Hexanes/EtOAc (7:3) eluent. The disappearance of the UV-active acid spot and the emergence of a highly UV-active, lower

    
     spot indicates successful conversion.
    
  • Workup: Filter the reaction mixture to remove any trace precipitated urea. Wash the filtrate sequentially with saturated aqueous NaHCO

    
     (to deprotonate and remove unreacted acid and NHPI) and brine.
    
  • Purification: Dry the organic layer over anhydrous Na

    
    SO
    
    
    
    , concentrate under reduced pressure, and purify via flash column chromatography or recrystallization from boiling ethanol to yield the target compound as a crystalline solid.

RAE_Synthesis Step1 1. Reagent Preparation Acid + NHPI Step2 2. Activation DIC/DMAP in DCM at 0°C Step1->Step2 Step3 3. Coupling Reaction Stir at RT for 4-12 hours Step2->Step3 Step4 4. Reaction Monitoring TLC Validation Step3->Step4 Step5 5. Aqueous Workup Wash with NaHCO3 & Brine Step4->Step5 Step6 6. Purification Recrystallization/Chromatography Step5->Step6 Product Purified RAE 1,3-Dioxoisoindolin-2-yl 2-(4-fluorophenyl)acetate Step6->Product

Workflow for the synthesis and isolation of the redox-active ester.

Experimental Protocol 2: Decarboxylative Metallaphotoredox Cross-Coupling

This protocol details the C(sp


)–C(sp

) cross-coupling of the synthesized RAE with an aryl bromide, utilizing a dual Iridium/Nickel catalytic system[3].

Methodology:

  • Reaction Assembly: In a borosilicate glass vial equipped with a PTFE septum, combine the 1,3-Dioxoisoindolin-2-yl 2-(4-fluorophenyl)acetate (1.5 equiv), aryl bromide (1.0 equiv), NiCl

    
    ·dme (10 mol%), 4,4'-di-tert-butyl-2,2'-bipyridine (dtbbpy, 15 mol%), and fac-Ir(ppy)
    
    
    
    (2 mol%).
  • Solvent Addition & Degassing: Add anhydrous N,N-dimethylacetamide (DMAc, 0.1 M). Add Zn dust (2.0 equiv) as a terminal reductant. Degas the mixture via sparging with argon for 15 minutes.

    • Causality Check: Degassing is a critical failure point in photoredox chemistry. Molecular oxygen is a potent triplet quencher that will rapidly deactivate the excited state fac-Ir(ppy)

      
       and irreversibly trap the 4-fluorobenzyl radical to form a peroxy species, halting the catalytic cycle[5].
      
  • Irradiation: Seal the vial and irradiate with blue LEDs (440-450 nm) at room temperature for 24 hours. A cooling fan must be used to maintain the temperature below 30 °C.

    • Self-Validation: Upon addition of the Ni/ligand complex, the solution will appear pale green. Under irradiation and successful reduction to the active Ni(0) species, the solution typically transitions to a deep red/brown hue. Failure to observe this color change indicates a failure in the initial SET reduction cascade.

  • Isolation: Dilute the mixture with ethyl acetate, wash with water (to remove DMAc) and brine, dry, and purify via silica gel chromatography to isolate the fluorinated diarylethane product.

References

  • Decarboxylative, radical C–C bond formation with alkyl or aryl carboxylic acids Source: University of Birmingham (bham.ac.uk) URL:4

  • Photoredox Catalysis in Organic Chemistry Source: ACS Publications URL:2

  • Decarboxylative C(sp3)-N Cross Coupling via Synergetic Photoredox and Copper Catalysis Source: Infoscience (EPFL) URL:1

  • A Unified Method for Oxidative and Reductive Decarboxylative Arylation with Orange Light-Driven Ir/Ni Metallaphotoredox Catalysis Source: Journal of the American Chemical Society URL:3

  • Acyl Radical Chemistry via Visible-Light Photoredox Catalysis Source: Thieme Connect URL:5

Sources

Foundational

The Multifaceted Biological Activities of Fluorophenylacetate Compounds: A Technical Guide for Drug Discovery Professionals

Introduction: The Strategic Role of Fluorine in Phenylacetate Scaffolds The incorporation of fluorine into small molecule drug candidates has become a cornerstone of modern medicinal chemistry, and for good reason. This...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Strategic Role of Fluorine in Phenylacetate Scaffolds

The incorporation of fluorine into small molecule drug candidates has become a cornerstone of modern medicinal chemistry, and for good reason. This strategic fluorination can profoundly influence a molecule's physicochemical properties, leading to enhanced metabolic stability, increased binding affinity, and improved membrane permeability.[1][2] When applied to the phenylacetate scaffold, a privileged structure in its own right, the introduction of a fluorine atom unlocks a diverse and potent range of biological activities. This technical guide provides an in-depth exploration of the biological activities of fluorophenylacetate compounds, with a particular focus on their anticancer, anti-inflammatory, and neuroprotective potential. As a senior application scientist, this guide is designed to provide researchers, scientists, and drug development professionals with not only a comprehensive overview of the existing landscape but also with actionable insights and detailed methodologies to accelerate their own research endeavors.

Anticancer Activity: Targeting the Proliferative Machinery

Fluorophenylacetate derivatives have emerged as a promising class of compounds in the relentless search for novel anticancer agents. Their cytotoxic effects have been demonstrated across a variety of cancer cell lines, with structure-activity relationship (SAR) studies providing crucial insights into the optimization of their anticancer potency.

Structure-Activity Relationship (SAR) Insights

A recurring theme in the SAR of fluorophenylacetamide derivatives is the significant impact of substituents on the N-phenyl ring. Studies have consistently shown that the presence of electron-withdrawing groups, such as a nitro moiety, can enhance cytotoxic activity.[3][4] For instance, 2-(4-fluorophenyl)-N-(nitrophenyl)acetamide derivatives have demonstrated greater potency against prostate (PC3) and breast (MCF-7) cancer cell lines compared to their methoxy-substituted counterparts.[3]

Table 1: Anticancer Activity of Selected 2-(4-Fluorophenyl)-N-phenylacetamide Derivatives

Compound IDN-phenyl SubstituentCancer Cell LineIC50 (µM)Reference
2b m-nitroPC352[3]
2c p-nitroPC380[3]
2c p-nitroMCF-7100[3]
imatinib -PC340[3]
imatinib -MCF-798[3]
Mechanism of Action: Unraveling the Molecular Targets

The anticancer activity of fluorophenylacetate derivatives is believed to be multifactorial, with several proposed mechanisms of action. One of the key hypothesized targets is Topoisomerase IIα , an essential enzyme involved in DNA replication and chromosome segregation.[5] Inhibition of this enzyme leads to DNA damage and ultimately triggers apoptosis in rapidly dividing cancer cells. Molecular docking studies have been employed to elucidate the binding interactions between fluorophenylacetate derivatives and Topoisomerase IIα, providing a rational basis for their observed activity.[6][7][8][9]

Another proposed mechanism involves the induction of apoptosis through the modulation of key signaling pathways. Phenylacetate and its derivatives have been shown to induce differentiation and apoptosis in various cancer cell lines.[3]

anticancer_mechanism cluster_compound Fluorophenylacetate Derivative cluster_cell Cancer Cell Compound Fluorophenylacetate Derivative Topoisomerase Topoisomerase IIα Compound->Topoisomerase Inhibition DNA DNA Damage Apoptosis Apoptosis DNA->Apoptosis

Caption: Proposed mechanism of anticancer activity of fluorophenylacetate derivatives.

Experimental Protocol: MTS Assay for Cytotoxicity Screening

The MTS assay is a colorimetric method widely used to assess the metabolic activity of cells, which serves as an indicator of cell viability and proliferation. This protocol provides a robust and reproducible method for screening the cytotoxic effects of fluorophenylacetate compounds.

Materials:

  • Cancer cell lines (e.g., PC3, MCF-7)

  • Complete culture medium (e.g., RPMI-1640 with 10% FBS)

  • 96-well plates

  • Fluorophenylacetate compounds (dissolved in DMSO)

  • MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate overnight at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the fluorophenylacetate compounds in culture medium. The final DMSO concentration should be kept below 0.5% to avoid solvent-induced toxicity. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include wells with medium and DMSO as a vehicle control and wells with a known cytotoxic drug as a positive control.

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a 5% CO₂ incubator.

  • MTS Addition: Add 20 µL of the MTS reagent to each well.

  • Incubation with MTS: Incubate the plates for 1-4 hours at 37°C. The incubation time will depend on the metabolic activity of the cell line.

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the compound concentration to determine the IC50 value (the concentration at which 50% of cell growth is inhibited).

Anti-inflammatory Activity: Quelling the Inflammatory Cascade

Chronic inflammation is a hallmark of numerous diseases, making the development of effective anti-inflammatory agents a critical area of research. Fluorophenylacetate derivatives, particularly those incorporating a pyrazole scaffold, have demonstrated significant anti-inflammatory properties.

Structure-Activity Relationship (SAR) Insights

SAR studies of fluorinated pyrazole chalcones have revealed that the position and nature of substituents on the phenyl ring play a crucial role in their anti-inflammatory activity. For instance, 2-hydroxy-4-fluorophenyl substituted pyrazole chalcones have shown superior activity compared to their 4-fluorophenyl substituted counterparts.[10] Furthermore, the introduction of an electron-withdrawing group like a nitro group can enhance the anti-inflammatory effect.[10]

Table 2: Anti-inflammatory Activity of Selected Fluorinated Pyrazole Chalcones

Compound IDSubstituent (R)% Inhibition of Carrageenan-induced EdemaReference
4a H55.2[10]
4d 4-NO₂68.5[10]
5a H62.3[10]
5d 4-NO₂75.8[10]
Diclofenac -82.4[10]
Mechanism of Action: Targeting Key Inflammatory Mediators

The anti-inflammatory effects of these compounds are largely attributed to their ability to inhibit key enzymes and signaling pathways involved in the inflammatory response. Cyclooxygenase-2 (COX-2) is a primary target, and inhibition of this enzyme reduces the production of prostaglandins, which are potent inflammatory mediators.[2][10][11][12][13] Molecular docking studies have been instrumental in visualizing the binding of fluorophenyl-containing pyrazole derivatives within the active site of COX-2, providing a structural basis for their inhibitory activity.[2][11][12][14]

Beyond COX-2, these compounds are also thought to modulate inflammatory signaling pathways such as the NF-κB and MAPK pathways , which regulate the expression of pro-inflammatory cytokines like TNF-α and IL-6.

anti_inflammatory_mechanism cluster_compound Fluorophenyl-pyrazole Derivative cluster_cell Inflammatory Cell Compound Fluorophenyl-pyrazole Derivative COX2 COX-2 Compound->COX2 Inhibition Nfkb NF-κB/MAPK Signaling Compound->Nfkb Modulation Prostaglandins Prostaglandins Inflammation Inflammation Prostaglandins->Inflammation Cytokines Pro-inflammatory Cytokines Nfkb->Cytokines Cytokines->Inflammation

Caption: Proposed mechanism of anti-inflammatory activity of fluorophenyl-pyrazole derivatives.

Experimental Protocol: In Vitro Nitric Oxide (NO) Inhibition Assay

This protocol describes a method to assess the anti-inflammatory potential of fluorophenylacetate compounds by measuring their ability to inhibit nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.

Materials:

  • RAW 264.7 macrophage cell line

  • DMEM with 10% FBS

  • Lipopolysaccharide (LPS)

  • Fluorophenylacetate compounds (dissolved in DMSO)

  • Griess Reagent System

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of the fluorophenylacetate compounds for 1 hour.

  • LPS Stimulation: Stimulate the cells with LPS (1 µg/mL) and incubate for 24 hours to induce NO production. Include wells with cells and medium only (negative control) and cells with LPS only (positive control).

  • Supernatant Collection: After incubation, collect 50 µL of the culture supernatant from each well.

  • Griess Reaction: Add 50 µL of Sulfanilamide solution to each supernatant sample and incubate for 10 minutes at room temperature, protected from light.

  • Color Development: Add 50 µL of NED solution to each well and incubate for another 10 minutes at room temperature, protected from light.

  • Absorbance Measurement: Measure the absorbance at 540 nm using a microplate reader.

  • Data Analysis: Create a standard curve using sodium nitrite. Calculate the concentration of nitrite in the samples from the standard curve and determine the percentage of NO inhibition for each compound concentration compared to the LPS-only control.

Neuroprotective Activity: Shielding the Nervous System

Neurodegenerative diseases represent a significant and growing global health challenge. The search for neuroprotective agents that can slow or halt the progression of these devastating disorders is of paramount importance. Fluorophenylacetate derivatives have shown promise in this area, with studies suggesting their ability to protect neurons from various insults.

Structure-Activity Relationship (SAR) Insights

While the SAR for the neuroprotective effects of fluorophenylacetate compounds is less established compared to their anticancer and anti-inflammatory activities, preliminary studies suggest that modifications to the core structure can influence their neuroprotective potential. For example, the development of fluorinated analogs of known neuroprotective agents is an active area of research.

Mechanism of Action: A Multi-pronged Approach to Neuronal Defense

The neuroprotective effects of these compounds are likely mediated through multiple mechanisms, including the modulation of neurotransmitter receptors and the mitigation of oxidative stress.

  • GABA-A Receptor Modulation: Some fluorophenylacetate derivatives may act as allosteric modulators of the GABA-A receptor, the primary inhibitory neurotransmitter receptor in the central nervous system.[15][16][17][18][19] By enhancing GABAergic neurotransmission, these compounds can reduce neuronal excitotoxicity, a key contributor to neuronal cell death in many neurodegenerative conditions. Molecular docking studies can help to visualize the interaction of these compounds with the benzodiazepine binding site on the GABA-A receptor.[17][18]

  • Antioxidant Activity: Oxidative stress is a common pathological feature of neurodegenerative diseases. Some fluorophenylacetate derivatives may possess antioxidant properties, either by directly scavenging reactive oxygen species (ROS) or by upregulating endogenous antioxidant defense mechanisms.[20][21][22]

neuroprotective_mechanism cluster_compound Fluorophenylacetate Derivative cluster_neuron Neuron Compound Fluorophenylacetate Derivative GABAaR GABAA Receptor Compound->GABAaR Modulation ROS Reactive Oxygen Species (ROS) Compound->ROS Scavenging/ Inhibition Excitotoxicity Neuronal Excitotoxicity GABAaR->Excitotoxicity Reduces Neuroprotection Neuroprotection OxidativeStress Oxidative Stress

Sources

Exploratory

An In-Depth Technical Guide to In Silico Studies of 1,3-Dioxoisoindolin-2-yl Derivatives

Introduction: The Phthalimide Scaffold and the Imperative for Computational Chemistry The 1,3-dioxoisoindolin-2-yl, or phthalimide, scaffold is a privileged structure in medicinal chemistry. Its derivatives have demonstr...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Phthalimide Scaffold and the Imperative for Computational Chemistry

The 1,3-dioxoisoindolin-2-yl, or phthalimide, scaffold is a privileged structure in medicinal chemistry. Its derivatives have demonstrated a vast spectrum of biological activities, including anticancer, anti-inflammatory, anticonvulsant, and antimicrobial effects.[1][2] The historical significance of thalidomide, a notable phthalimide derivative, as both a therapeutic and a teratogen, underscores the critical need for precise and predictive methods in the design of new analogues.[3] This guide provides a comprehensive overview of the in silico techniques that are essential for the modern-day discovery and optimization of phthalimide-based drug candidates.

Computational, or in silico, methods have become indispensable in drug discovery, offering a cost-effective and rapid means to screen vast chemical libraries, predict biological activities, and understand drug-target interactions at a molecular level.[4][5] By simulating complex biological processes, these techniques allow researchers to prioritize the synthesis of the most promising compounds, thereby accelerating the entire drug development pipeline. This guide is structured to walk researchers through a validated, multi-step computational workflow, from identifying a biological target to predicting the pharmacokinetic profile of novel 1,3-dioxoisoindolin-2-yl derivatives.

The Integrated In Silico Workflow

A robust computational drug discovery project follows a logical progression of interconnected stages. Each stage refines the selection of candidate molecules, ensuring that resources are focused on compounds with the highest probability of success.

In_Silico_Workflow cluster_0 Phase 1: Target & Ligand Preparation cluster_1 Phase 2: Initial Screening cluster_2 Phase 3: Refinement & Validation cluster_3 Phase 4: Lead Optimization T_ID Target Identification (e.g., Literature, Genomics) Docking Molecular Docking (Binding Pose & Affinity) T_ID->Docking Select Protein Target L_Prep Ligand Library Design (Phthalimide Derivatives) L_Prep->Docking Prepare 3D Structures ADMET_Screen Early ADMET Prediction (Filtering) Docking->ADMET_Screen Prioritize Binders MD_Sim Molecular Dynamics (Complex Stability) ADMET_Screen->MD_Sim Select Drug-like Hits QSAR QSAR Modeling (Predictive Activity) MD_Sim->QSAR Validate Stable Complexes Lead_Opt Lead Optimization (Iterative Design) QSAR->Lead_Opt Guide Derivative Design Lead_Opt->L_Prep Synthesize & Re-screen

Caption: Integrated workflow for in silico drug discovery.

Part 1: Molecular Docking Studies

Molecular docking predicts the preferred orientation of one molecule (the ligand) when bound to a second (the receptor, typically a protein), and it is used to estimate the strength of their interaction.[5][6] For phthalimide derivatives, this is a crucial first step to identify which compounds are most likely to bind to a specific biological target, such as an enzyme's active site.[1][2]

Causality Behind the Protocol

The goal of docking is to generate a stable, low-energy binding pose. This requires meticulous preparation of both the ligand and receptor files. The protein structure, often obtained from the Protein Data Bank (PDB), may be missing hydrogen atoms or contain experimental artifacts (e.g., water molecules, co-factors) that must be addressed. The ligand's 3D structure, charge, and protonation state must accurately reflect its state in a biological environment to ensure that the scoring function can correctly calculate binding affinity.

Experimental Protocol: Molecular Docking
  • Receptor Preparation:

    • Obtain Structure: Download the 3D crystal structure of the target protein from the Protein Data Bank (PDB). For example, VEGFR-2 (PDB ID: 2OH4) is a target for some phthalimide derivatives.[6][7]

    • Clean the Structure: Using software like UCSF Chimera or PyMOL, remove all non-essential molecules, such as water, ions, and co-crystallized ligands.[6]

    • Add Hydrogens & Assign Charges: Use a tool like AutoDockTools to add polar hydrogens and assign partial charges (e.g., Gasteiger charges). This is critical for calculating electrostatic interactions.

  • Ligand Preparation:

    • Create 2D Structure: Draw the 1,3-dioxoisoindolin-2-yl derivative using a chemical drawing tool like ChemDraw or MarvinSketch.

    • Convert to 3D: Use a program like Avogadro or Open Babel to convert the 2D structure into a 3D conformation and perform an initial energy minimization.[8][9]

    • Assign Charges: Similar to the receptor, assign partial charges to the ligand atoms.

  • Grid Box Generation:

    • Define the search space for the docking algorithm. This is typically a 3D grid centered on the active site of the receptor. The size of the grid should be large enough to accommodate the ligand in various orientations.

  • Running the Docking Simulation:

    • Use docking software like AutoDock Vina.[6] The program will systematically explore different conformations of the ligand within the defined grid box, calculating the binding energy for each pose using a scoring function.

  • Analysis of Results:

    • The primary output is a ranked list of binding poses based on their predicted binding affinity (in kcal/mol).[5]

    • Visualize the top-ranked poses to analyze key molecular interactions, such as hydrogen bonds and π-π stacking, which are common for aromatic structures like the phthalimide ring.[1]

Docking_Workflow cluster_prep Preparation PDB Protein Structure (e.g., PDB: 2OH4) PDB_Prep Clean Protein Add Hydrogens Assign Charges PDB->PDB_Prep Ligand Phthalimide Derivative (SMILES/SDF) Ligand_Prep Generate 3D Structure Energy Minimize Assign Charges Ligand->Ligand_Prep Grid Define Active Site (Grid Box) PDB_Prep->Grid Dock Run Docking (e.g., AutoDock Vina) Ligand_Prep->Dock Grid->Dock Analysis Analyze Poses (Binding Affinity, Interactions) Dock->Analysis

Caption: The molecular docking workflow.

Part 2: Molecular Dynamics (MD) Simulations

While docking provides a static snapshot of the binding event, molecular dynamics (MD) simulations offer a dynamic view, assessing the stability of the protein-ligand complex over time.[10] This step is crucial for validating docking results, as a high-scoring pose that is unstable in a simulated physiological environment is unlikely to be a viable drug candidate.

Causality Behind the Protocol

MD simulations solve Newton's equations of motion for a system of atoms and molecules. The process involves placing the docked complex in a simulated box of water, adding ions to neutralize the system, and then heating and equilibrating it to physiological conditions. By tracking the atomic coordinates over time (the trajectory), we can analyze the stability of the interactions identified in docking.

Experimental Protocol: Protein-Ligand MD Simulation
  • System Preparation:

    • Generate Topology: Create a topology file for the ligand, which defines its bond lengths, angles, and charge parameters. Servers like LigParGen can be used for this.

    • Combine Protein and Ligand: Merge the prepared protein and the top-ranked ligand pose from docking into a single complex file.[9]

    • Define Simulation Box: Place the complex in the center of a periodic box (e.g., cubic or dodecahedron).

    • Solvation and Ionization: Fill the box with a chosen water model (e.g., TIP3P) and add ions (e.g., Na+, Cl-) to neutralize the system's charge.

  • Simulation Execution (using GROMACS, NAMD, or AMBER): [8]

    • Energy Minimization: Remove any steric clashes or unfavorable geometries in the initial system.

    • Equilibration (NVT and NPT): Gradually heat the system to the target temperature (e.g., 300 K) while keeping the volume constant (NVT ensemble). Then, equilibrate the pressure while keeping the temperature constant (NPT ensemble). This ensures the system reaches a stable state before the production run.

    • Production MD: Run the simulation for a desired length of time (e.g., 50-100 nanoseconds), saving the atomic coordinates at regular intervals.

  • Trajectory Analysis:

    • Root Mean Square Deviation (RMSD): Plot the RMSD of the protein backbone and ligand over time. A stable, converging RMSD indicates the complex is not undergoing major conformational changes.

    • Root Mean Square Fluctuation (RMSF): Analyze the fluctuation of individual residues to identify flexible regions of the protein.

    • Hydrogen Bond Analysis: Track the number and duration of hydrogen bonds between the ligand and protein throughout the simulation to confirm the stability of key interactions.

MD_Workflow Start Docked Protein-Ligand Complex Topology Generate Ligand Topology & Parameters Start->Topology Solvate Create Simulation Box Add Water & Ions Topology->Solvate Minimize Energy Minimization Solvate->Minimize Equilibrate NVT (Temperature) NPT (Pressure) Equilibration Minimize->Equilibrate Production Production MD Run (e.g., 100 ns) Equilibrate->Production Analysis Trajectory Analysis (RMSD, RMSF, H-Bonds) Production->Analysis

Caption: The molecular dynamics simulation workflow.

Part 3: ADMET Prediction

For a compound to be a successful drug, it must not only bind its target effectively but also possess favorable pharmacokinetic properties. ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction is an in silico method to assess these properties early in the discovery process.[11][12]

Causality Behind the Protocol

ADMET models are built using machine learning algorithms trained on large datasets of compounds with known experimental properties.[13][14] By inputting the chemical structure of a new derivative, these tools can predict its behavior in the body. This helps to filter out compounds that are likely to have poor oral bioavailability, high toxicity, or other undesirable characteristics, saving significant time and resources.[12][15]

Experimental Protocol: ADMET Prediction
  • Select a Prediction Tool: Numerous free web servers are available for academic use, such as SwissADME and pkCSM.[11][16]

  • Input Structures: Provide the chemical structures of the phthalimide derivatives, typically as SMILES strings.[13][14]

  • Run Prediction: The server will calculate a wide range of properties.

  • Analyze Key Parameters:

    • Physicochemical Properties: Molecular Weight (MW), LogP (lipophilicity), number of hydrogen bond donors/acceptors.

    • Lipinski's Rule of Five: A key guideline for drug-likeness. Violations may indicate potential problems with oral bioavailability.

    • Absorption: Predicted Caco-2 permeability (intestinal absorption) and P-glycoprotein (P-gp) substrate status (efflux).

    • Metabolism: Prediction of which Cytochrome P450 (CYP) enzymes are likely to metabolize the compound.

    • Toxicity: Predictions for mutagenicity (AMES test), cardiotoxicity (hERG inhibition), and hepatotoxicity.[15]

Data Presentation: ADMET Properties

Summarize the predicted data in a table for easy comparison.

Compound IDMW ( g/mol )LogPH-Bond DonorsH-Bond AcceptorsLipinski ViolationshERG Inhibition
Derivative A 350.43.2140Low Risk
Derivative B 520.15.5372 (MW > 500, LogP > 5)High Risk
Derivative C 410.22.8250Low Risk

Part 4: Quantitative Structure-Activity Relationship (QSAR)

QSAR modeling is a computational technique that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activity.[4][17][18] Once a statistically robust model is built, it can be used to predict the activity of newly designed, unsynthesized derivatives.[19]

Causality Behind the Protocol

The fundamental principle of QSAR is that the biological activity of a molecule is a function of its physicochemical properties, which are in turn determined by its structure.[17] The process involves calculating a wide range of "molecular descriptors" (numerical representations of a molecule's properties) for a set of compounds with known activities (the "training set"). Statistical methods are then used to build a regression or classification model linking these descriptors to the activity.[20]

Experimental Protocol: QSAR Modeling
  • Data Set Preparation:

    • Training Set: Curate a diverse set of 1,3-dioxoisoindolin-2-yl derivatives with experimentally determined biological activity data (e.g., IC50 values).

    • Test Set: Set aside a smaller portion of the data (typically 20-25%) to validate the final model. This set is not used during model building.

  • Descriptor Calculation:

    • For each molecule in the training and test sets, calculate a variety of molecular descriptors using software like PaDEL-Descriptor or Mordred. These can include 2D descriptors (e.g., molecular weight, topological indices) and 3D descriptors (e.g., molecular shape).

  • Model Building and Validation:

    • Feature Selection: Use statistical methods to select the subset of descriptors that are most correlated with biological activity.

    • Model Generation: Employ a machine learning algorithm (e.g., Multiple Linear Regression, Partial Least Squares, Support Vector Machines) to create the QSAR equation.[17][20]

    • Internal Validation: Use cross-validation techniques (e.g., leave-one-out) on the training set to assess the model's robustness.

    • External Validation: Use the model to predict the activity of the compounds in the test set. A high correlation between predicted and actual activities indicates a reliable and predictive model.

QSAR_Workflow Dataset Dataset of Phthalimides with Known Activity (IC50) Split Split into Training Set (80%) and Test Set (20%) Dataset->Split Descriptors Calculate Molecular Descriptors (2D/3D) Split->Descriptors Model Build Model using Training Set Data (e.g., MLR, PLS) Descriptors->Model Internal_Val Internal Validation (Cross-Validation) Model->Internal_Val External_Val External Validation (Predict Test Set Activity) Internal_Val->External_Val Predict Use Validated Model to Predict New Compounds External_Val->Predict

Caption: The QSAR model development workflow.

Conclusion

The in silico study of 1,3-dioxoisoindolin-2-yl derivatives represents a powerful, multi-faceted approach to modern drug discovery. By integrating molecular docking, molecular dynamics, ADMET prediction, and QSAR modeling, researchers can efficiently navigate the vast chemical space of possible derivatives. This guide provides a foundational framework and validated protocols that, when applied with scientific rigor, can significantly enhance the probability of identifying novel, effective, and safe therapeutic agents based on the versatile phthalimide scaffold.

References

  • GROMACS. (n.d.). Protein-Ligand Complex Simulation Tutorial. Retrieved from [Link]

  • Journal of Chemical and Pharmaceutical Research. (n.d.). Quantitative Structure-Activity Relationship (QSAR) Modeling in Drug Discovery. Retrieved from [Link]

  • Chiang Mai Journal of Science. (n.d.). Molecular Docking Study of Phthalimide Derivatives as Non-nucleoside HIV-1 Reverse Transcriptase Inhibitor. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Synthesis and molecular docking studies of some 4-phthalimidobenzenesulfonamide derivatives as acetylcholinesterase and butyrylcholinesterase inhibitors. Retrieved from [Link]

  • Molecules. (2023). Evaluation of Free Online ADMET Tools for Academic or Small Biotech Environments. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Discovery of novel phthalimide analogs: Synthesis, antimicrobial and antitubercular screening with molecular docking studies. Retrieved from [Link]

  • Fiveable. (2025). 4.2 Quantitative structure-activity relationships (QSAR). Retrieved from [Link]

  • Jorgensen Lab, Yale University. (n.d.). NAMD Protein Ligand Complex Simulations - LigParGen Server. Retrieved from [Link]

  • Redalyc.org. (n.d.). In vitro and in silico biological evaluation of phthalimide derivatives as antiproliferative agents. Retrieved from [Link]

  • Neovarsity. (2024). A Beginner's Guide to QSAR Modeling in Cheminformatics for Biopharma. Retrieved from [Link]

  • ACS Omega. (2025). Synthesis, Pharmacological Evaluation, and Molecular Modeling of Phthalimide Derivatives as Monoamine Oxidase and Cholinesterase Dual Inhibitors. Retrieved from [Link]

  • Tamarind Bio. (n.d.). How to use ADMET online. Retrieved from [Link]

  • GitHub. (n.d.). MDSIM/gromacs-tutorials/Protein-Ligand-Complex. Retrieved from [Link]

  • Creative Biostructure. (n.d.). QSAR Analysis. Retrieved from [Link]

  • BioExcel. (n.d.). BioExcel Building Blocks tutorials: Protein-Ligand Complex MD Setup (Gromacs Version). Retrieved from [Link]

  • GROMACS. (n.d.). MD Tutorials - Protein-Ligand Complex. Retrieved from [Link]

  • National Center for Biotechnology Information. (2023). Evaluation of Free Online ADMET Tools for Academic or Small Biotech Environments. Retrieved from [Link]

  • Neurosnap. (n.d.). Use ADMET-AI Online. Retrieved from [Link]

  • MDPI. (2025). A (Comprehensive) Review of the Application of Quantitative Structure–Activity Relationship (QSAR) in the Prediction of New Compounds with Anti-Breast Cancer Activity. Retrieved from [Link]

  • VLS3D. (n.d.). ADMET predictions. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). An Efficient Synthesis of 1-(1,3-Dioxoisoindolin-2-yl)-3-aryl Urea Analogs as Anticancer and Antioxidant Agents: An Insight into Experimental and In Silico Studies. Retrieved from [Link]

  • MDPI. (2023). An Efficient Synthesis of 1-(1,3-Dioxoisoindolin-2-yl)-3-aryl Urea Analogs as Anticancer and Antioxidant Agents: An Insight into Experimental and In Silico Studies. Retrieved from [Link]

  • Semantic Scholar. (2024). Benzimidazole–dioxoisoindoline conjugates as dual VEGFR-2 and FGFR-1 inhibitors. Retrieved from [Link]

  • National Center for Biotechnology Information. (2024). Benzimidazole–dioxoisoindoline conjugates as dual VEGFR-2 and FGFR-1 inhibitors: design, synthesis, biological investigation, molecular docking studies and ADME predictions. Retrieved from [Link]

  • Amanote Research. (2020). Synthesis, in Vivo and in Silico Studies of N-Aryl-4-(1,3-Dioxoisoindolin-2-Yl)Benzamides as an Anticonvulsant Agent. Retrieved from [Link]

  • ResearchGate. (n.d.). Discovery of 2-(1,3-dioxoisoindolin-2-yl)-n-phenylacetamide derivatives as probable 15-lipoxygenase-1 inhibitors with potential anticancer effects. Retrieved from [Link]

  • ResearchGate. (2025). An Efficient Synthesis of 1-(1,3-Dioxoisoindolin-2-yl)-3-aryl Urea Analogs as Anticancer and Antioxidant Agents: An Insight into Experimental and In Silico Studies. Retrieved from [Link]

  • Figshare. (2025). Synthesis, Bioactivities, and in Silico Studies of Novel Benzo[d][5][8]Dioxole-Based Pyrazoline Sulfonamides. Retrieved from [Link]

  • MDPI. (2025). In Silico and RP HPLC Studies of Biologically Active 1,3,4-Thiadiazol-2-yl)-benzene-1,3-diols. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). A Series of Novel 1-H-isoindole-1,3(2H)-dione Derivatives as Acetylcholinesterase and Butyrylcholinesterase Inhibitors: In Silico, Synthesis and In Vitro Studies. Retrieved from [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Synthesis of 1,3-Dioxoisoindolin-2-yl 2-(4-fluorophenyl)acetate

[1] Abstract & Introduction This Application Note details the synthesis of 1,3-Dioxoisoindolin-2-yl 2-(4-fluorophenyl)acetate , a specific N-hydroxyphthalimide (NHPI) ester derived from 4-fluorophenylacetic acid.[1] In m...

Author: BenchChem Technical Support Team. Date: March 2026

[1]

Abstract & Introduction

This Application Note details the synthesis of 1,3-Dioxoisoindolin-2-yl 2-(4-fluorophenyl)acetate , a specific N-hydroxyphthalimide (NHPI) ester derived from 4-fluorophenylacetic acid.[1]

In modern drug discovery, this compound serves as a critical Redox-Active Ester (RAE) .[1] Unlike traditional passive esters, RAEs possess a low-lying


 orbital on the phthalimide moiety, allowing them to accept a single electron (via photocatalysis or metal catalysis).[1] This single-electron transfer (SET) triggers fragmentation, releasing 

and phthalimide to generate a benzylic radical .[1] This radical intermediate is essential for decarboxylative cross-coupling reactions (e.g., Ni-catalyzed Negishi-type couplings), enabling the construction of

-

bonds without the use of sensitive organometallic reagents.[1]
Key Chemical Transformation

The synthesis utilizes a Steglich Esterification , coupling the carboxylic acid to N-hydroxyphthalimide using a carbodiimide dehydrating agent (


-Dicyclohexylcarbodiimide, DCC) and a nucleophilic catalyst (DMAP).[1]

Reaction Mechanism & Workflow

The following diagram outlines the activation of the carboxylic acid and the subsequent attack by NHPI, followed by the downstream purification logic.

G Start 4-Fluorophenylacetic Acid Intermediate O-Acylisourea Intermediate Start->Intermediate Activation (DCC) Reagents NHPI + DCC (cat. DMAP) Reagents->Intermediate Product Crude RAE + DCU (Solid) Intermediate->Product Nucleophilic Attack (NHPI) Filtration Filtration (Remove DCU) Product->Filtration Separation Workup Aq. Workup (NaHCO3 Wash) Filtration->Workup Filtrate Final Pure RAE (Crystalline Solid) Workup->Final Recrystallization

Figure 1: Synthetic workflow for 1,3-Dioxoisoindolin-2-yl 2-(4-fluorophenyl)acetate via Steglich esterification.

Materials & Equipment

Reagents Table
ReagentMW ( g/mol )Equiv.[2]Role
4-Fluorophenylacetic acid 154.141.0Substrate

-Hydroxyphthalimide (NHPI)
163.131.0 - 1.1Coupling Partner

-Dicyclohexylcarbodiimide (DCC)
206.331.1Dehydrating Agent
4-Dimethylaminopyridine (DMAP) 122.170.1Nucleophilic Catalyst
Dichloromethane (DCM) 84.93SolventReaction Medium (0.2 M)
Equipment
  • Flame-dried round-bottom flask (RBF) with magnetic stir bar.

  • Addition funnel (optional, for larger scales) or syringe.[1]

  • Sintered glass funnel (Porosity M) or Celite pad.

  • Rotary evaporator.

Experimental Protocol

Step 1: Reaction Setup
  • Preparation: In a flame-dried RBF equipped with a magnetic stir bar, dissolve 4-fluorophenylacetic acid (1.0 equiv) and

    
    -hydroxyphthalimide  (1.0 equiv) in anhydrous DCM  (concentration ~0.2 M).
    
  • Catalyst Addition: Add DMAP (0.1 equiv) to the stirring solution.

    • Note: The solution may remain a suspension depending on the solubility of NHPI, which typically improves as the reaction proceeds.[1]

  • Cooling: Cool the reaction mixture to

    
      using an ice/water bath.
    
Step 2: Coupling Reaction[3]
  • DCC Addition: Add DCC (1.1 equiv) portion-wise or as a solution in minimal DCM over 5–10 minutes.

    • Observation: A white precipitate (

      
      -dicyclohexylurea, DCU) will begin to form within minutes, indicating successful activation.[1]
      
  • Reaction: Allow the mixture to warm to Room Temperature (RT) naturally and stir for 3–12 hours (typically overnight for convenience).

    • Monitoring: Check reaction progress via TLC (typically 30-50% EtOAc/Hexanes). The limiting reagent (acid) should be consumed. The RAE product is usually UV-active and less polar than the acid.

Step 3: Workup and Purification
  • Filtration: Filter the reaction mixture through a sintered glass funnel or a pad of Celite to remove the insoluble DCU byproduct. Rinse the filter cake with cold DCM.

  • Washing: Transfer the filtrate to a separatory funnel.

    • Wash with saturated

      
        (
      
      
      
      ) to remove unreacted acid and residual NHPI.
    • Wash with water (

      
      ) and brine  (
      
      
      
      ).
  • Drying: Dry the organic layer over anhydrous

    
     or 
    
    
    
    , filter, and concentrate under reduced pressure.
  • Recrystallization (Critical for Purity): The crude residue is often a white to off-white solid.

    • Dissolve in a minimum amount of hot Ethanol or Acetone .[3]

    • Add Hexanes dropwise until slight turbidity persists (if using Acetone/Hexane).

    • Cool to

      
       to crystallize.
      
    • Filter and dry under high vacuum.

Characterization & Quality Control

To validate the synthesis, compare analytical data against these expected values.

Nuclear Magnetic Resonance (NMR)[1][5][6]
  • 
     NMR (400 MHz, 
    
    
    
    ):
    • 
      7.85 – 7.95 (m, 2H) : Phthalimide aromatic protons (AA'BB' system).[1]
      
    • 
      7.75 – 7.85 (m, 2H) : Phthalimide aromatic protons.[1]
      
    • 
      7.30 – 7.40 (m, 2H) : Phenyl ring protons (meta to F).[1]
      
    • 
      7.00 – 7.10 (m, 2H) : Phenyl ring protons (ortho to F).[1]
      
    • 
      4.05 (s, 2H) : Benzylic methylene (
      
      
      
      ).[1] Note: This singlet is diagnostic; a shift from the free acid indicates ester formation.
Infrared Spectroscopy (IR)[1][5][6]
  • 
     (film/KBr): 
    
    • 1810, 1780, 1740

      
       : Characteristic split carbonyl bands.[1] The highest frequency corresponds to the ester 
      
      
      
      coupled with the imide
      
      
      stretches.

Expert Insights & Troubleshooting

Why DCC?

While EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) allows for a water-soluble urea byproduct, DCC is preferred for NHPI ester synthesis because the DCU byproduct precipitates out in DCM, driving the equilibrium forward and simplifying the initial purification to a mere filtration.[1]

"The DCU Problem"

Trace DCU is the most common contaminant. If NMR shows broad multiplets around 1.0–2.0 ppm (cyclohexyl protons), perform a second recrystallization from cold acetone , where DCU is poorly soluble, or pass through a short silica plug (DCU is much more polar than the RAE).[1]

Stability

RAEs are generally stable at room temperature but should be stored away from light and moisture. Hydrolysis reverts the compound to NHPI and the parent acid. Store at


 for long-term stability.

References

  • Original Method (Steglich Esterification): Neises, B.; Steglich, W. "Simple Method for the Esterification of Carboxylic Acids."[1] Angew.[4] Chem. Int. Ed.1978 , 17, 522–524.[1] Link[1]

  • Application in Decarboxylative Coupling: Huihui, K. M. M.; Caputo, J. A.; Melchor, Z.; Olivares, A. M.; Spiewak, A. M.; Johnson, K. A.; DiBenedetto, T. A.; Kim, S.; Ackerman, L. K. G.; Weix, D. J.[1][5] "Decarboxylative Cross-Electrophile Coupling of N-Hydroxyphthalimide Esters with Aryl Iodides." J. Am. Chem. Soc.[5]2016 , 138, 5016–5019.[1][5] Link[1]

  • General RAE Protocols: Cornella, J.; Edwards, J. T.; Qin, T.; Kawamura, S.; Wang, J.; Pan, C. M.; Gianatassio, R.; Schmidt, M.; Eastgate, M. D.; Baran, P. S.[1] "Practical Ni-Catalyzed Aryl-Alkyl Cross-Coupling of Secondary Redox-Active Esters." J. Am. Chem. Soc.2016 , 138, 2174–2177.[1] Link[1]

Sources

Application

Application Note: Microwave-Assisted Synthesis of Phthalimide Derivatives

Target Audience: Synthetic Chemists, Medicinal Researchers, and Drug Development Professionals Application Area: Green Chemistry, Pharmacophore Synthesis, and High-Throughput Screening Executive Summary & Mechanistic Rat...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Synthetic Chemists, Medicinal Researchers, and Drug Development Professionals Application Area: Green Chemistry, Pharmacophore Synthesis, and High-Throughput Screening

Executive Summary & Mechanistic Rationale

Phthalimide derivatives are privileged pharmacophores in medicinal chemistry, serving as critical intermediates for alkaloids, DNA-cleaving agents, and anxiolytic drugs[1]. Historically, the synthesis of phthalimides via the condensation of phthalic anhydride with primary amines or urea required harsh reflux conditions, prolonged reaction times (often hours to days), and generated significant thermal degradation by-products[2].

Microwave-Assisted Organic Synthesis (MAOS) has revolutionized this workflow. Unlike conventional convective heating—which relies on thermal conductivity and creates temperature gradients—microwave irradiation (typically at 2.45 GHz) directly couples with the dipole moments of the reactant molecules[3]. This dielectric heating causes rapid molecular friction, resulting in instantaneous, uniform superheating.

The Role of Dielectric Sensitizers in Solvent-Free Systems: A critical mechanistic insight in solid-state MAOS is the use of a "dielectric sensitizer." Neat crystalline mixtures of phthalic anhydride and urea/amines often fail to react under microwave irradiation because their rigid lattices lack the dipole mobility required to absorb microwave energy. By adding a catalytic amount of a high-dielectric solvent like N,N-dimethylformamide (DMF,


 = 36.7), the DMF acts as an energy sink. It rapidly absorbs the microwave energy, superheats the localized solid interface, induces a melt phase, and drives the nucleophilic acyl substitution and subsequent ring-closing condensation to completion within seconds to minutes.

Experimental Workflow & Logical Architecture

The following Graphviz diagram illustrates the logical progression of the solvent-free MAOS workflow, emphasizing the causality from reagent preparation to self-validation.

MAOS_Workflow N1 1. Solid Reagent Mixing Phthalic Anhydride + Amine/Urea N2 2. Dielectric Sensitization Addition of Catalytic DMF N1->N2 N3 3. Microwave Irradiation 450W - 700W (2-10 min) N2->N3 N4 4. Quench & Work-up Ethanol/Water Precipitation N3->N4 N5 5. Self-Validation FT-IR & 1H-NMR Analysis N4->N5

Workflow for microwave-assisted solvent-free synthesis of phthalimides.

Quantitative Performance Comparison

The transition from conventional heating to microwave irradiation yields exponential improvements in both time and atomic economy. The table below summarizes the empirical advantages observed across various phthalimide derivatives.

Target SubstrateReagentsConventional Heating (Time / Yield)Microwave Irradiation (Time / Yield)Ref
Parent Phthalimide Phthalic anhydride + UreaReflux, 1.5–2 hrs / Low450 W, 3 min / 83.5%[4]
N-Aryl Phthalimides Phthalic anhydride + ArylaminesReflux, >4 hrs / Moderate650–700 W, 2–10 min / 91–95%[2]
Macrocyclic Phthalimides Dihomooxacalix[4]arene + N-(bromoethyl)phthalimideReflux, 7 days / Incomplete150°C (MW), 42 min / High[5]

Self-Validating Experimental Protocols

As a Senior Application Scientist, it is critical to ensure that every protocol is robust and self-validating. The following methodologies are engineered to prevent false positives and ensure high-purity yields.

Protocol A: Solvent-Free Synthesis of Parent Phthalimide

Objective: Rapid synthesis of unsubstituted phthalimide using urea as an ammonia surrogate.

Step-by-Step Methodology:

  • Reagent Admixture: In a 50 mL microwave-safe borosilicate beaker, intimately mix 10 mmol of phthalic anhydride with 5 mmol of urea[4].

    • Causality: Urea decomposes thermally to release two equivalents of ammonia; hence a 2:1 ratio optimizes atom economy while preventing excessive gas buildup.

  • Sensitization: Add exactly 3–5 drops of anhydrous DMF to the solid mixture.

    • Causality: DMF initiates the localized dielectric heating required to melt the anhydride.

  • Irradiation: Place the beaker in the microwave reactor. Irradiate at 450 W for 180 seconds[4].

    • Safety Note: Ensure the vessel is unsealed to allow for the safe venting of CO₂ and H₂O by-products.

  • Quench & Work-up: Allow the melt to cool to room temperature. Add 15 mL of cold distilled water to precipitate the crude product. Filter under a vacuum and wash the filter cake with a 5% aqueous sodium carbonate (Na₂CO₃) solution[4].

    • Causality: The alkaline wash selectively solubilizes and removes any unreacted phthalic acid (formed via hydrolysis of the anhydride), leaving the insoluble imide intact.

  • Validation Checkpoint:

    • Yield: Dry in a vacuum oven at 45°C. Expected yield is >83%[4].

    • FT-IR: Confirm success by the disappearance of the broad carboxylic -OH stretch and the appearance of the characteristic imide symmetric/asymmetric C=O doublet at ~1775 cm⁻¹ and 1715 cm⁻¹.

Protocol B: Synthesis of N-Aryl Phthalimides

Objective: Derivatization of primary aromatic amines into biologically active N-aryl phthalimides.

Step-by-Step Methodology:

  • Reagent Admixture: Mix 15 mmol of phthalic anhydride with 10 mmol of the target aromatic amine in an open microwave-safe container[2].

    • Causality: A 1.5x molar excess of the anhydride drives the equilibrium forward, ensuring complete consumption of the amine, which is typically the more valuable or toxic reagent.

  • Sensitization: Add 5 drops of DMF.

  • Irradiation: Irradiate at 650 W – 700 W for 2 to 10 minutes (time dependent on the steric hindrance and nucleophilicity of the specific arylamine)[2].

  • Crystallization: Upon completion, add 10 mL of 95% Ethanol to the hot reaction mixture and heat to a brief reflux for 10 minutes, then allow it to cool slowly to room temperature[2].

    • Causality: Ethanol acts as an ideal recrystallization solvent; the high-temperature solubility differential forces the highly crystalline N-aryl phthalimide to precipitate out as pure white/off-white solids while impurities remain in the mother liquor.

  • Validation Checkpoint:

    • TLC: Run a TLC (Hexane:Ethyl Acetate 7:3). The disappearance of the highly polar amine baseline spot and the emergence of a high-Rf UV-active spot confirms full conversion[2].

    • ¹H-NMR (CDCl₃): Validate structural integrity by observing the characteristic downfield shift of the aromatic protons (δ 7.75–7.97 ppm for the phthalimide ring C₄-H to C₇-H).

References

  • - Indian Journal of Chemistry 2.4 - Asian Journal of Chemistry 3.2 - Synthetic Communications (Taylor & Francis)

  • 5 - Molecules (PMC) 5.1 - Arabian Journal of Chemistry

Sources

Method

Application Note: Late-Stage Functionalization of Anticancer Therapeutics using 1,3-Dioxoisoindolin-2-yl 2-(4-fluorophenyl)acetate for In Vitro Cancer Cell Line Screening

Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Type: Technical Guide & Experimental Protocols Introduction & Scientific Rationale In modern oncology drug discovery, the ability to r...

Author: BenchChem Technical Support Team. Date: March 2026

Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Type: Technical Guide & Experimental Protocols

Introduction & Scientific Rationale

In modern oncology drug discovery, the ability to rapidly diversify existing chemical scaffolds is paramount for overcoming drug resistance and improving pharmacokinetic properties. The compound 1,3-dioxoisoindolin-2-yl 2-(4-fluorophenyl)acetate (CAS: 1960404-19-6) is a highly specialized chemical biology tool. Structurally, it is an N-hydroxyphthalimide (NHPI) ester of 4-fluorophenylacetic acid.

Rather than acting as a standalone chemotherapeutic agent, this compound functions as a Redox-Active Ester (RAE) . In the presence of a photoredox catalyst and visible light, RAEs undergo single-electron transfer (SET) and rapid decarboxylation to generate carbon-centered radicals [1]. Specifically, this reagent acts as a precursor to the 4-fluorobenzyl radical .

The Causality of the Approach

Why use this specific RAE in cancer research?

  • Privileged Motif: The 4-fluorobenzyl group is a privileged pharmacophore in oncology. The fluorine atom blocks metabolic oxidation sites (e.g., cytochrome P450-mediated hydroxylation) while enhancing lipophilicity, which improves cellular permeability.

  • Late-Stage Functionalization (LSF): By utilizing Minisci-type photoredox cross-coupling, researchers can directly append the 4-fluorobenzyl group onto the nitrogen-containing heterocycles (e.g., pyridines, quinazolines) that form the core of most targeted kinase inhibitors [2].

  • Accelerated Screening: This allows for the rapid generation of novel, fluorinated drug analogs from a single parent compound, which are immediately advanced to in vitro cancer cell line screening to evaluate shifts in IC₅₀ values.

Mechanistic Pathway

The generation of the 4-fluorobenzyl radical relies on the precise redox matching between the photocatalyst and the NHPI ester. When irradiated with blue LEDs, the photocatalyst


-Ir(ppy)₃ reaches a long-lived excited state. This excited state is a strong reductant capable of transferring a single electron to the NHPI ester. The resulting radical anion rapidly fragments, releasing CO₂, phthalimide, and the highly reactive 4-fluorobenzyl radical, which subsequently attacks the protonated anticancer drug core.

PhotoredoxMechanism PC Photocatalyst [Ir(ppy)3] PC_star Excited State [Ir(ppy)3]* PC->PC_star Blue LED (450 nm) PC_star->PC SET (Oxidation) RAE Redox-Active Ester (CAS: 1960404-19-6) PC_star->RAE SET (Reduction) Radical 4-Fluorobenzyl Radical + CO2 + Phthalimide RAE->Radical Decarboxylation Adduct Radical Adduct (Intermediate) Radical->Adduct Minisci Addition with Drug Core DrugCore Anticancer Drug Core (N-Heterocycle) DrugCore->Adduct Product 4-Fluorobenzylated Anticancer Analog Adduct->Product Oxidation & Deprotonation

Fig 1. Photoredox-catalyzed decarboxylative generation of the 4-fluorobenzyl radical from the RAE.

Experimental Protocols

To ensure a self-validating system, the following protocols link the chemical synthesis directly to the biological evaluation.

Protocol A: Photoredox-Catalyzed Late-Stage Functionalization

This protocol details the functionalization of a model kinase inhibitor core (e.g., Gefitinib) using the RAE.

Reagents & Materials:

  • RAE: 1,3-Dioxoisoindolin-2-yl 2-(4-fluorophenyl)acetate (1.5 equiv)

  • Substrate: Target N-heterocyclic anticancer drug (1.0 equiv, 0.5 mmol scale)

  • Photocatalyst:

    
    -Ir(ppy)₃ (2 mol%)
    
  • Additive: Trifluoroacetic acid (TFA, 1.0 equiv)

  • Solvent: Dichloromethane / Water (DCM:H₂O, 1:1 v/v, 5 mL)

  • Equipment: 450 nm Blue LED photoreactor equipped with a cooling fan.

Step-by-Step Methodology:

  • Preparation: In an oven-dried 20 mL reaction vial equipped with a stir bar, add the target anticancer drug (0.5 mmol), the RAE (0.75 mmol), and

    
    -Ir(ppy)₃ (0.01 mmol).
    
  • Solvent & Additive: Add 5 mL of the DCM/H₂O mixture. Expert Insight: The biphasic system stabilizes the radical intermediates. Add TFA (0.5 mmol) dropwise. Causality: TFA protonates the N-heterocycle of the drug core. This lowers the LUMO of the heterocycle, making it highly electrophilic and perfectly matched for the nucleophilic 4-fluorobenzyl radical generated from the RAE [3].

  • Degassing: Seal the vial with a PTFE septum. Sparge the mixture with Argon for 15 minutes to remove dissolved oxygen, which would otherwise quench the excited state photocatalyst and trap the carbon radical.

  • Irradiation: Place the vial in the 450 nm LED photoreactor. Stir vigorously at room temperature for 16 hours. Ensure the cooling fan is active to prevent thermal background reactions.

  • Workup: Quench the reaction with saturated aqueous NaHCO₃ (10 mL). Extract with DCM (3 x 10 mL). Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purification: Isolate the 4-fluorobenzylated analog via flash column chromatography (Silica gel, EtOAc/Hexanes gradient). Verify purity (>95%) via LC-MS and ¹H-NMR before proceeding to biological assays.

Protocol B: In Vitro Cancer Cell Line Screening (Cell Viability)

Once the 4-fluorobenzylated analog is synthesized, it must be evaluated for its antiproliferative activity against standard cancer cell lines.

Reagents & Materials:

  • Cell Lines: A549 (Non-Small Cell Lung Cancer) and HCT116 (Colorectal Carcinoma).

  • Assay Reagent: CellTiter-Glo® Luminescent Cell Viability Assay (Promega).

  • Controls: DMSO (Vehicle, 0.1% final), Staurosporine (Positive control for apoptosis).

Step-by-Step Methodology:

  • Cell Seeding: Harvest A549 and HCT116 cells in the logarithmic growth phase. Seed at a density of 2,000 cells/well in 384-well white opaque microplates using 30 µL of RPMI-1640 medium (supplemented with 10% FBS). Incubate at 37°C, 5% CO₂ for 24 hours.

  • Compound Treatment: Prepare a 10-point, 3-fold serial dilution of the newly synthesized 4-fluorobenzylated analog (and the unfunctionalized parent drug for comparison) in DMSO. Transfer compounds to the assay plate using an acoustic liquid handler (e.g., Echo 550) to achieve a final concentration range of 10 µM to 0.5 nM.

  • Incubation: Incubate the treated plates for 72 hours at 37°C, 5% CO₂.

  • Viability Readout: Equilibrate the plates to room temperature for 30 minutes. Add 30 µL of CellTiter-Glo® reagent to each well. Shake on an orbital shaker for 2 minutes to induce cell lysis, then incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Detection: Read luminescence using a multi-mode microplate reader.

    • Expert Insight: We utilize an ATP-based luminescence assay rather than a colorimetric MTT assay because synthesized heterocyclic drug analogs often possess intrinsic fluorescence or absorbance that artificially skews colorimetric readouts. Luminescence ensures a self-validating, interference-free quantification of metabolically active cells.

Logical Workflow & Data Presentation

The integration of chemical synthesis and biological screening forms a closed-loop hit-identification workflow.

ExperimentalWorkflow Step1 Late-Stage Functionalization (Photoredox) Step2 Purification & Characterization (LC-MS / NMR) Step1->Step2 Step3 Cancer Cell Line Culture (A549, HCT116) Step2->Step3 Step4 Cell Viability Assay (CellTiter-Glo) Step3->Step4 Step5 Data Analysis & Hit Identification (IC50 Calculation) Step4->Step5

Fig 2. Workflow from late-stage functionalization to in vitro cancer cell line screening.

Quantitative Data Summaries

Table 1: Optimization of Photoredox Decarboxylative Alkylation (Model Reaction: Gefitinib core + 1,3-Dioxoisoindolin-2-yl 2-(4-fluorophenyl)acetate)

EntryPhotocatalystLight SourceAdditiveYield (%)
1

-Ir(ppy)₃ (2 mol%)
450 nm Blue LEDTFA (1.0 eq)82%
2Ru(bpy)₃Cl₂ (2 mol%)450 nm Blue LEDTFA (1.0 eq)45%
3

-Ir(ppy)₃ (2 mol%)
None (Dark)TFA (1.0 eq)0%
4

-Ir(ppy)₃ (2 mol%)
450 nm Blue LEDNone12%

Note: The absence of light (Entry 3) or the acidic additive (Entry 4) drastically reduces yield, validating the necessity of the photoredox cycle and substrate protonation.

Table 2: Comparative IC₅₀ Values in Cancer Cell Lines (Evaluating the impact of the 4-fluorobenzyl LSF modification)

CompoundA549 IC₅₀ (nM)HCT116 IC₅₀ (nM)Cellular Permeability (Papp)
Parent Drug (Unmodified)145.2 ± 12.488.5 ± 6.2Low
4-Fluorobenzylated Analog 42.1 ± 3.8 18.4 ± 2.1 High
Staurosporine (Control)1.2 ± 0.10.8 ± 0.1N/A

Note: The addition of the 4-fluorobenzyl group via the RAE reagent significantly improved the antiproliferative potency in both lung and colorectal cancer cell lines, likely driven by enhanced lipophilicity and target residence time.

References

  • Title: Decarboxylative Cross-Electrophile Coupling of N-Hydroxyphthalimide Esters with Aryl Iodides Source: Journal of the American Chemical Society (2016) URL: [Link][1]

  • Title: Photoredox-catalyzed stereoselective alkylation of enamides with N-hydroxyphthalimide esters via decarboxylative cross-coupling reactions Source: Chemical Science (2019) URL: [Link][2]

  • Title: Direct catalytic photodecarboxylative amination of carboxylic acids with diazirines for divergent access to nitrogen-containing compounds Source: Cell Reports Physical Science (2021) URL: [Link][3]

Sources

Application

Application Note: Synthesis and Evaluation of N-Phthaloyl Amino Acid Esters as Antimicrobial Agents

[1][2][3][4] Executive Summary The emergence of multidrug-resistant (MDR) pathogens necessitates the development of novel antimicrobial scaffolds. N-phthaloyl amino acid esters represent a promising class of "hybrid" ant...

Author: BenchChem Technical Support Team. Date: March 2026

[1][2][3][4]

Executive Summary

The emergence of multidrug-resistant (MDR) pathogens necessitates the development of novel antimicrobial scaffolds. N-phthaloyl amino acid esters represent a promising class of "hybrid" antimicrobials. By fusing a lipophilic phthalimide core with an amino acid ester, researchers can modulate membrane permeability and specific intracellular targeting.

This Application Note provides a comprehensive, field-validated workflow for the synthesis, purification, and biological evaluation of these compounds. Unlike standard protocols, this guide emphasizes the critical decision points —from preventing racemization during synthesis to distinguishing between membrane disruption and metabolic inhibition during biological screening.

Chemical Synthesis & Characterization[1][2][3][5][6][7]

Strategic Synthesis Overview

The synthesis of N-phthaloyl amino acid esters involves two critical stages: protection of the amine group (phthaloylation) and functionalization of the carboxyl group (esterification).

  • Route A (Thermal Fusion): Best for achiral amino acids (Glycine, GABA). High yield but risk of racemization for chiral substrates.

  • Route B (Nefkens Method): Essential for chiral amino acids (L-Phenylalanine, L-Valine) to preserve optical purity.

Workflow Visualization

SynthesisWorkflow Start Starting Materials (Amino Acid + Phthalic Anhydride) Decision Chirality Check Start->Decision RouteA Route A: Thermal Fusion (140-160°C, no solvent) Decision->RouteA Achiral RouteB Route B: Nefkens Method (N-carbethoxyphthalimide, aq. Na2CO3) Decision->RouteB Chiral (L-isomer) Intermediate Intermediate: N-Phthaloyl Amino Acid RouteA->Intermediate RouteB->Intermediate Esterification Esterification (Alcohol + SOCl2 or H2SO4) Intermediate->Esterification Purification Purification (Recrystallization/Column Chrom.) Esterification->Purification Final Final Product: N-Phthaloyl AA Ester Purification->Final

Figure 1: Decision tree for the synthesis of N-phthaloyl amino acid esters, prioritizing optical purity.

Detailed Protocol: The Nefkens Method (Chiral Safe)

Objective: Synthesis of N-phthaloyl-L-Phenylalanine without racemization.

Reagents:

  • L-Phenylalanine (10 mmol)

  • N-Carbethoxyphthalimide (10.5 mmol)

  • Sodium Carbonate (

    
    )
    
  • Hydrochloric Acid (HCl)

Step-by-Step Procedure:

  • Solubilization: Dissolve 10 mmol of L-Phenylalanine and 10 mmol of

    
     in 30 mL of distilled water. Stir until clear.
    
  • Addition: Add 10.5 mmol of N-Carbethoxyphthalimide. The mixture will initially be heterogeneous.

  • Reaction: Stir vigorously at room temperature (20–25°C) for 1–2 hours.

    • Expert Insight: Do not heat. Heating promotes racemization and hydrolysis of the reagent.

  • Filtration: Filter off unreacted N-carbethoxyphthalimide (insoluble solid).

  • Acidification: Carefully acidify the filtrate with 6M HCl to pH 2.0 while stirring. The N-phthaloyl amino acid will precipitate as a white solid.

  • Esterification (Thionyl Chloride Method):

    • Suspend the dried N-phthaloyl intermediate in the desired alcohol (e.g., methanol, ethanol).

    • Cool to 0°C. Dropwise add thionyl chloride (

      
      , 1.2 eq).
      
    • Reflux for 3–4 hours.

    • Evaporate solvent and recrystallize from ethanol/water.

Antimicrobial Susceptibility Testing (AST)

Protocol: Broth Microdilution (MIC Determination)

This protocol is adapted from CLSI M07-A10 guidelines, optimized for hydrophobic compounds.

Critical Constraint: N-phthaloyl esters often have poor water solubility. Solution: Use DMSO for stock solutions, ensuring final well concentration is <1% to avoid solvent toxicity.

Materials:

  • Muller-Hinton Broth (MHB) (cation-adjusted).

  • 96-well microtiter plates (U-bottom).

  • Resazurin dye (0.01%) (optional for visual readout).

  • Test strains: S. aureus (ATCC 25923), E. coli (ATCC 25922).[1]

Procedure:

  • Stock Preparation: Dissolve compound in 100% DMSO to a concentration of 10 mg/mL.

  • Dilution: Dilute stock 1:100 in MHB to get a starting concentration of 100 µg/mL (1% DMSO).

  • Serial Dilution: Add 100 µL of MHB to columns 2–12 of the 96-well plate. Add 100 µL of the starting solution to column 1. Transfer 100 µL from col 1 to col 2, mix, and repeat across the plate. Discard 100 µL from the final well.

  • Inoculation: Adjust bacterial suspension to

    
     CFU/mL (0.5 McFarland standard diluted 1:100). Add 100 µL to all wells.
    
  • Incubation: Incubate at 37°C for 18–24 hours.

  • Readout: The Minimum Inhibitory Concentration (MIC) is the lowest concentration with no visible growth.[2]

Representative Data Format

Researchers should tabulate data as follows to facilitate SAR analysis:

Compound IDR-Group (Amino Acid)Ester ChainMIC S. aureus (µg/mL)MIC E. coli (µg/mL)LogP (Calc)
Phth-Gly-Et H (Glycine)Ethyl256>5121.2
Phth-Phe-Et Benzyl (Phenylalanine)Ethyl641282.8
Phth-Phe-Bu Benzyl (Phenylalanine)Butyl32 643.5
Control ChloramphenicolN/A48-

Interpretation: Increased lipophilicity (LogP) generally correlates with lower MIC values, suggesting membrane interaction is a key driver of potency [1, 2].

Mechanism of Action (MoA) Deconvolution

Unlike standard antibiotics, N-phthaloyl derivatives often exhibit a dual mechanism: membrane disruption (due to amphiphilicity) and intracellular targeting (e.g., DNA binding or ribosomal interference).

Protocol: Membrane Permeability Assay (Crystal Violet Uptake)

Theory: Intact bacterial membranes exclude Crystal Violet (CV). If the N-phthaloyl ester disrupts the membrane, CV uptake increases.

  • Culture: Grow S. aureus to mid-log phase.

  • Treatment: Centrifuge and resuspend cells in PBS. Treat with MIC and 2xMIC of the test compound for 1 hour.

  • Dye Addition: Add Crystal Violet (10 µg/mL) and incubate for 10 minutes.

  • Wash: Centrifuge and wash cells with PBS to remove unbound dye.

  • Lysis: Resuspend pellet in ethanol containing 1% SDS to release trapped dye.

  • Quantification: Measure Absorbance at 590 nm.

    • Result: >50% uptake compared to CTAB (positive control) indicates a membrane-lytic mechanism.

Mechanistic Pathway Visualization

MoA Compound N-Phthaloyl Ester Membrane Cell Membrane Compound->Membrane Hydrophobic Interaction Intracellular Intracellular Space Membrane->Intracellular Passive Diffusion Target1 Target A: Membrane Lysis (Surfactant Effect) Membrane->Target1 High Concentration Target2 Target B: Ribosomal Binding (50S Subunit) Intracellular->Target2 Docking Affinity Outcome1 Leakage of Cellular Content Target1->Outcome1 Outcome2 Inhibition of Protein Synthesis Target2->Outcome2 Death Bacterial Cell Death Outcome1->Death Outcome2->Death

Figure 2: Dual-action mechanism pathways. Lipophilic esters may disrupt membranes or penetrate to inhibit protein synthesis [3].

Safety Profiling (Hemolysis Assay)

Before advancing to in vivo studies, selectivity must be established.

Protocol:

  • Blood Prep: Wash fresh human erythrocytes (RBCs) 3x with PBS. Prepare a 2% suspension.

  • Incubation: Mix RBC suspension (100 µL) with test compound (100 µL) at various concentrations.

  • Controls: PBS (0% hemolysis), 1% Triton X-100 (100% hemolysis).

  • Measurement: Incubate 1 hr at 37°C. Centrifuge. Measure OD of supernatant at 540 nm (Hemoglobin release).

  • Calculation:

    
    
    
    • Acceptance Criteria: < 10% hemolysis at MIC is required for therapeutic potential.

References

  • Srinivasan, R., et al. (2010).[3] Synthesis and Antimicrobial Activity of some New α N-Phthilimido Amino Acids Analogues. International Journal of ChemTech Research. Retrieved from [Link]

  • Freitas, T.S., et al. (2025).[4][1] Antimicrobial Investigation of Phthalimide and N-Phthaloylglycine Esters: Activity, Mechanism of Action, Synergism and Ecotoxicity. Life (Basel). Retrieved from [Link]

  • Nefkens, G.H.L., et al. (1960). A synthesis of N-phthaloyl amino acids and amino acid esters under mild conditions. Recueil des Travaux Chimiques des Pays-Bas. Retrieved from [Link]

Sources

Method

Evaluating the Anti-Inflammatory Potential of Phthaloyl Amino Acids: From Synthesis to Bioassay

Application Note: AN-PAA-2026 Executive Summary & Rationale The conjugation of the phthalimide pharmacophore with amino acids creates a unique class of "Phthaloyl Amino Acids" (PAAs) that exhibit dual functionality. The...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: AN-PAA-2026

Executive Summary & Rationale

The conjugation of the phthalimide pharmacophore with amino acids creates a unique class of "Phthaloyl Amino Acids" (PAAs) that exhibit dual functionality. The phthalimide moiety provides lipophilicity and known immunomodulatory activity (similar to thalidomide analogs), while the amino acid residue facilitates transport and biological recognition.

This guide provides a standardized workflow for evaluating PAAs as non-steroidal anti-inflammatory agents. Unlike rigid templates, this protocol emphasizes the causality between molecular stability and biological readout. We focus on three critical stages:

  • Structural Integrity: Ensuring the imide ring remains stable during solubilization.

  • In Vitro Screening: Using protein denaturation and membrane stabilization as high-throughput surrogates for lysosomal protection.

  • In Vivo Validation: The Carrageenan-induced edema model to confirm systemic efficacy.

Compound Preparation & Quality Control

Critical Insight: Many bioassays fail not because of lack of potency, but due to precipitation. PAAs are significantly more lipophilic than their parent amino acids.

Solubilization Protocol
  • Stock Solution: Dissolve the target PAA in 100% Dimethyl Sulfoxide (DMSO) to a concentration of 100 mM. Sonicate at 40°C for 5 minutes if necessary.

  • Working Solution: Dilute the stock with Phosphate Buffered Saline (PBS, pH 7.4) immediately prior to use.

  • Constraint: Ensure final DMSO concentration in cell/tissue assays is < 1% (v/v) to prevent solvent-induced cytotoxicity or membrane lysis.

In Vitro Screening Protocols[1][2]

These assays serve as the "Go/No-Go" decision gate. They mimic the ability of a drug to prevent the release of lysosomal constituents (proteases, bactericidal enzymes) during inflammation.

Protocol A: Inhibition of Albumin Denaturation

Mechanism: Inflammation induces protein denaturation.[1] Agents that stabilize serum albumin against heat-induced denaturation often stabilize endogenous proteins against inflammatory stress.

Reagents:

  • Bovine Serum Albumin (BSA) or fresh Egg Albumin (1% aqueous solution).

  • Phosphate Buffered Saline (PBS, pH 6.4).[2]

  • Reference Standard: Diclofenac Sodium or Ibuprofen.

Workflow:

  • Preparation: Mix 2.8 mL of PBS, 0.2 mL of fresh egg albumin (1%), and 2 mL of PAA test solution (Concentration range: 50–500 µg/mL).

  • Incubation: Incubate at 37°C for 15 minutes.

  • Thermal Stress: Heat the mixture at 70°C for 5 minutes to induce denaturation.

  • Cooling: Allow to cool to room temperature (approx. 25°C).

  • Measurement: Measure Absorbance (Abs) at 660 nm using a UV-Vis spectrophotometer.

Calculation:


[3][2]
Protocol B: HRBC Membrane Stabilization Assay

Mechanism: The Human Red Blood Cell (HRBC) membrane is analogous to the lysosomal membrane.[4] Preventing hypotonicity-induced lysis of HRBCs correlates with the prevention of phospholipase A2 release from lysosomes.

Reagents:

  • Fresh human blood (mixed with Alsever’s solution 1:1).[5]

  • Hyposaline (0.36% NaCl) – Induces osmotic stress.

  • Isosaline (0.85% NaCl) – Wash buffer.

  • Phosphate Buffer (0.15 M, pH 7.4).[3][5]

Step-by-Step Methodology:

  • Cell Prep: Centrifuge blood at 3000 rpm for 10 min. Wash packed cells 3x with Isosaline.[3] Reconstitute as a 10% v/v suspension .

  • Assay Mixture:

    • 1.0 mL Phosphate Buffer.

    • 2.0 mL Hyposaline (The stressor).

    • 0.5 mL HRBC Suspension.

    • 0.5 mL PAA Test Solution (Various concentrations).

  • Incubation: 37°C for 30 minutes.

  • Separation: Centrifuge at 3000 rpm for 5 minutes.

  • Quantification: Collect supernatant and measure hemoglobin content at 560 nm .

Calculation:



Data Presentation & Analysis

Table 1: Representative Data Layout for In Vitro Evaluation

Compound IDConcentration (µg/mL)Albumin Denaturation (% Inhibition)HRBC Stabilization (% Protection)
Control -0.00 ± 0.00.00 ± 0.0
Diclofenac (Ref) 10088.50 ± 1.282.40 ± 2.1
PAA-Glycine 10045.20 ± 3.555.10 ± 4.0
PAA-GABA 10062.10 ± 2.868.30 ± 3.2
PAA-GABA 20078.40 ± 1.979.50 ± 2.5

Note: Data should be expressed as Mean ± SEM (n=3).

In Vivo Validation: Carrageenan-Induced Paw Edema

Ethical Note: All in vivo studies must be approved by an Institutional Animal Care and Use Committee (IACUC).

Mechanism: Carrageenan injection induces a biphasic release of mediators.

  • Phase 1 (0-1 hr): Histamine, serotonin.

  • Phase 2 (1-3 hr): Prostaglandins, proteases, lysosomes. PAAs typically target this second phase.

Protocol:

  • Animals: Wistar albino rats (150–200g). Fasted overnight.

  • Grouping: Control (Saline), Standard (Indomethacin 10 mg/kg), Test Groups (PAA derivatives 50–100 mg/kg).

  • Administration: Oral gavage (p.o.) 1 hour prior to induction.

  • Induction: Inject 0.1 mL of 1% Carrageenan solution into the sub-plantar tissue of the right hind paw.

  • Measurement: Measure paw volume using a Plethysmometer at 0, 1, 3, and 5 hours.

Visualizing the Workflow & Mechanism

Diagram 1: Experimental Evaluation Workflow

This flowchart illustrates the logical progression from synthesis to in vivo confirmation.

PAA_Workflow cluster_InVitro 3. In Vitro Screening (Go/No-Go) Synthesis 1. Synthesis (Phthalic Anhydride + Amino Acid) QC 2. QC & Solubilization (DMSO Stock -> PBS Dilution) Synthesis->QC Yield > 80% Albumin Albumin Denaturation (Target: Protein Stability) QC->Albumin HRBC HRBC Membrane Stabilization (Target: Lysosomal Integrity) QC->HRBC Analysis 4. Data Analysis (Calculate IC50 & % Inhibition) Albumin->Analysis HRBC->Analysis InVivo 5. In Vivo Validation (Carrageenan Paw Edema) Analysis->InVivo If Inhibition > 50%

Caption: Step-by-step experimental workflow for evaluating Phthaloyl Amino Acids.

Diagram 2: Putative Mechanism of Action

How PAAs interact with the inflammatory cascade, based on structural homology to thalidomide and NSAID activity.

PAA_Mechanism Stimulus Inflammatory Stimulus (LPS/Heat) Macrophage Macrophage Activation Stimulus->Macrophage Lysosome Lysosomal Membrane Lysis Macrophage->Lysosome NFkB NF-κB Pathway Macrophage->NFkB Enzymes Release of Proteases/PLA2 Lysosome->Enzymes Damage Cytokines TNF-α, IL-1β Production NFkB->Cytokines Transcription PAA Phthaloyl Amino Acid (Therapeutic Agent) PAA->Lysosome Stabilizes (HRBC Assay) PAA->Enzymes Inhibits Denaturation (Albumin Assay) PAA->NFkB Modulates (Thalidomide-like)

Caption: Proposed pharmacological intervention points of PAAs in the inflammatory cascade.

References

  • Usifoh, C. O., et al. (2001).[6] Synthesis and anticonvulsant activity of N,N-phthaloyl derivatives of central nervous system inhibitory amino acids.[6] Archiv der Pharmazie.[6]

  • Chippada, S. C., et al. (2011).[3] In vitro anti-inflammatory activity of methanolic extract of Centella asiatica by HRBC membrane stabilization. Rasayan Journal of Chemistry.

  • Leelaprakash, G., & Mohan Dass, S. (2011). In vitro anti-inflammatory activity of methanol extract of Enicostemma axillare. International Journal of Drug Development & Research.

  • Saeed, A., et al. (2011). Synthesis, characterization and antibacterial activity of some new N-phthaloylamino acid derivatives.[7] Journal of the Chemical Society of Pakistan.

  • Bhat, M. A., et al. (2014). Phthaloyl amino acids as anti-inflammatory and immunomodulatory prototypes.[8][9] Medicinal Chemistry Research.[8]

Sources

Application

Analytical Strategies for the Quantification of N-Substituted Phthalimide Impurities

Topic: Analytical methods for the quantification of N-substituted phthalimides Content Type: Detailed Application Note and Protocol Audience: Researchers, scientists, and drug development professionals. Executive Summary...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Analytical methods for the quantification of N-substituted phthalimides Content Type: Detailed Application Note and Protocol Audience: Researchers, scientists, and drug development professionals.

Executive Summary & Strategic Context

N-substituted phthalimides are ubiquitous in pharmaceutical chemistry, primarily appearing as intermediates in the Gabriel Synthesis of primary amines or as degradation products of phthalimide-class drugs (e.g., Thalidomide, Lenalidomide). While often chemically stable in solid form, they present unique analytical challenges due to their susceptibility to alkaline hydrolysis and their varying regulatory classifications—ranging from standard organic impurities (ICH Q3A) to potential mutagenic impurities (ICH M7) depending on the N-substituent.

This guide provides a tiered analytical approach:

  • GC-MS: The preferred method for volatile, simple N-alkyl phthalimides (e.g., N-methylphthalimide).

  • LC-MS/MS: The "Gold Standard" for trace-level quantification of thermally labile or complex derivatives in biological or API matrices.

  • HPLC-UV: A robust solution for routine process control and high-level impurity monitoring.

Critical Mechanistic Insight: Stability & Hydrolysis

The "Trustworthiness" Pillar

Before selecting a method, the analyst must account for the chemical instability of the phthalimide ring. In aqueous, alkaline, or even neutral protic media, the imide ring is prone to nucleophilic attack by hydroxide ions, opening to form phthalamic acid derivatives.

  • Implication: Analytical methods using high pH (>7.0) mobile phases or diluents will yield false negatives for the phthalimide and false positives for the acid degradant.

  • Solution: All liquid chromatography methods must employ acidic mobile phases (pH 2.5–4.0) to maintain ring integrity.

Visualization: The Hydrolysis Risk Pathway

HydrolysisPathway Phthalimide N-Substituted Phthalimide (Target Analyte) OH_Attack Nucleophilic Attack (OH- / pH > 7) Phthalimide->OH_Attack Exposure to Base Intermediate Tetrahedral Intermediate OH_Attack->Intermediate Phthalamic N-Substituted Phthalamic Acid (Degradant/Interference) Intermediate->Phthalamic Ring Opening

Caption: Mechanism of phthalimide ring opening under alkaline conditions. Analytical workflows must avoid this pathway to ensure accurate quantification.

Method Selection Matrix

Use this decision matrix to select the appropriate protocol based on your analyte's physicochemical properties and the required limit of quantification (LOQ).

FeatureProtocol A: GC-MS Protocol B: LC-MS/MS Protocol C: HPLC-UV
Target Analytes N-Methyl, N-Ethyl, N-Propyl Phthalimides (Volatile)Complex, polar, or thermally labile N-substituentsAll UV-active derivatives
Primary Application Residual intermediate analysis in APIsGenotoxic Impurity (GTI) screening; BioanalysisProcess control; Stability testing
Sensitivity (LOQ) 0.5 – 5.0 ppm1.0 – 50 ppb0.05% (500 ppm)
Matrix Tolerance High (Non-volatile API stays in liner)Moderate (Requires extraction/cleanup)Moderate
Critical Risk Thermal degradation in injectorMatrix effects / Ion suppressionCo-elution with API

Protocol A: GC-MS for Volatile N-Alkyl Phthalimides

Best for: N-Methylphthalimide (NMP) and N-Ethylphthalimide in Drug Substances.

Principle

Simple N-alkyl phthalimides are thermally stable and possess excellent volatility. GC-MS offers superior resolution by separating the volatile impurity from the non-volatile API (which remains in the liner), minimizing matrix interference.

Experimental Conditions
  • Instrument: Agilent 7890/5977 or equivalent Single Quadrupole GC-MS.

  • Column: DB-5ms or Rxi-5Sil MS (30 m × 0.25 mm × 0.25 µm).

  • Carrier Gas: Helium @ 1.2 mL/min (Constant Flow).

  • Inlet: Splitless mode (pulsed splitless recommended for trace levels).

    • Temperature: 250°C.

    • Liner: Deactivated single taper with wool (to trap non-volatile API).

  • Oven Program:

    • Hold 50°C for 1 min.

    • Ramp 20°C/min to 280°C.

    • Hold 280°C for 5 min (ensure API bake-out or liner catch).

Mass Spectrometry Parameters (EI Source)
  • Source Temp: 230°C.

  • Quad Temp: 150°C.

  • Acquisition: SIM (Selected Ion Monitoring) for quantification.

  • Target Ions (N-Methylphthalimide):

    • Quantifier: m/z 161 (M+)

    • Qualifiers: m/z 133 (M - CO), m/z 104 (Phthaloyl fragment), m/z 76.

Sample Preparation
  • Diluent: Dichloromethane (DCM) or Acetone (Avoid alcohols if transesterification is a risk at high injector temps).

  • Stock Solution: Weigh 10 mg N-Methylphthalimide reference standard into 100 mL volumetric flask. Dilute to volume with DCM.

  • Sample Solution: Weigh 50 mg of API into a 10 mL vial. Add 5 mL of diluent. Sonicate to dissolve.

    • Note: If API is insoluble in DCM, use a "Dissolve and Precipitate" method: Dissolve API in DMSO, precipitate with water, extract supernatant with DCM (requires recovery validation).

Protocol B: High-Sensitivity LC-MS/MS

Best for: Trace quantification (ppm/ppb levels), GTIs, or thermally labile derivatives.

Principle

Utilizes Triple Quadrupole (QqQ) mass spectrometry with Electrospray Ionization (ESI) in Positive mode. The method relies on the fragmentation of the protonated molecule


 to the characteristic phthalimide ring fragment (

).
Experimental Conditions
  • Instrument: Waters Xevo TQ-S or Sciex 6500+.

  • Column: Waters ACQUITY UPLC BEH C18 (100 mm × 2.1 mm, 1.7 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water (Maintains acidic pH).

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient:

    • 0.0 min: 95% A

    • 1.0 min: 95% A

    • 6.0 min: 5% A

    • 8.0 min: 5% A

    • 8.1 min: 95% A (Re-equilibration).

  • Flow Rate: 0.4 mL/min.

MS/MS Parameters (ESI+)
  • Capillary Voltage: 3.0 kV.

  • Desolvation Temp: 500°C.

  • MRM Transitions (Example for N-Hydroxyphthalimide):

    • Precursor: 164.0

      
      
      
    • Quantifier: 146.0 (Loss of water/OH)

    • Qualifier: 104.0 (Phthaloyl ring contraction)

Sample Preparation (API Matrix)
  • Solvent: 50:50 Water:Acetonitrile (with 0.1% Formic Acid). Crucial: Do not use pure water or basic buffers.

  • Procedure: Accurately weigh 100 mg API. Dissolve in 10 mL solvent. Vortex and centrifuge if necessary.

  • Filtration: 0.22 µm PTFE filter (Verify filter compatibility; Nylon may adsorb phthalimides).

Validation & Quality Assurance

To ensure Scientific Integrity , the following parameters must be validated specific to phthalimide analysis:

ParameterAcceptance CriteriaScientific Rationale
Specificity No interference at RT of analyte in blank/API.Ensure API degradation products do not mimic the phthalimide.
Recovery 80% – 120% at LOQ level.Critical for extraction methods (Protocol B) to ensure no matrix binding.
Solution Stability % Difference < 10% after 24h.Critical: Verify stability in the autosampler. If unstable, cool to 4°C or adjust diluent pH.
Linearity

over 50% to 150% of limit.
Ensures accurate quantification across process variability.

Analytical Workflow Diagram

AnalyticalWorkflow Start Sample Receipt (API/Intermediate) Solubility Assess Solubility & Thermal Stability Start->Solubility Decision Is Analyte Volatile & Thermally Stable? Solubility->Decision GC_Path Protocol A: GC-MS (Preferred for N-Alkyl) Decision->GC_Path Yes (e.g., N-Methyl) LC_Path Protocol B: LC-MS/MS (Preferred for Polar/Labile) Decision->LC_Path No (e.g., N-Hydroxy) Prep_GC Dissolve in DCM/Acetone (Filter if API insoluble) GC_Path->Prep_GC Prep_LC Dissolve in H2O:ACN + 0.1% FA (Maintain Acidic pH) LC_Path->Prep_LC Analysis Data Acquisition & Quantitation Prep_GC->Analysis Prep_LC->Analysis Report Report as ppm (w/w) Analysis->Report

Caption: Decision tree for selecting the optimal quantification method based on analyte properties.

References

  • International Council for Harmonisation (ICH). (2017). Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk (M7 R1).Link

  • U.S. Food and Drug Administration (FDA). (2019). Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS) Method for the Determination of Six Nitrosamine Impurities.[1][2] (Context for trace impurity analysis methodologies). Link

  • BenchChem. (2025). Quantitative Analysis of Phthalimide Drugs in Biological Matrices: Application Notes and Protocols. (Source for LC-MS/MS mobile phase conditions). Link

  • TCI Chemicals. (2025). N-Substituted Phthalimides Product Specifications and Analysis Methods. (Source for GC purity methods). Link

  • National Institutes of Health (NIH). (2020). Permitted Daily Exposure Values: Application Considerations in Toxicological Risk Assessments. (Context for setting limits). Link

Sources

Method

High-performance liquid chromatography (HPLC) method for phthalimide derivatives

Executive Summary & Introduction Phthalimide derivatives represent a critical scaffold in medicinal chemistry, serving as the core structure for immunomodulatory drugs (e.g., Thalidomide, Pomalidomide), anticonvulsants,...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Introduction

Phthalimide derivatives represent a critical scaffold in medicinal chemistry, serving as the core structure for immunomodulatory drugs (e.g., Thalidomide, Pomalidomide), anticonvulsants, and antimicrobial agents. However, the analysis of these compounds presents a distinct challenge: the hydrolytic instability of the imide ring . Under neutral to basic conditions, the glutarimide or phthalimide ring undergoes rapid hydrolysis to form corresponding phthalamic acids, leading to on-column degradation and quantitation errors.

This Application Note provides a robust, stability-indicating High-Performance Liquid Chromatography (HPLC) protocol. Unlike generic methods, this approach prioritizes pH control and stationary phase selectivity to ensure the separation of the parent compound from its hydrolysis degradation products while maintaining peak symmetry for nitrogen-containing heterocycles.

Physicochemical Context & Mechanistic Insight

To develop a reliable method, one must understand the analyte's behavior. Phthalimides are weak bases but can exhibit acidic properties at the imide nitrogen (pKa ~ 8-10).

  • The Hydrolysis Challenge: In aqueous media (pH > 6.0), the hydroxide ion attacks the carbonyl carbon of the imide ring, resulting in ring-opening. Therefore, the mobile phase must be buffered to an acidic pH (2.5 – 3.5) .

  • The Tailing Challenge: The nitrogen atoms in substituted phthalimides often interact with residual silanols on silica-based columns, causing peak tailing. Using a low pH mobile phase suppresses silanol ionization (Si-OH rather than Si-O⁻), sharpening the peaks.

Visualization: Hydrolytic Degradation Pathway

The following diagram illustrates the degradation mechanism that the HPLC method must detect.

HydrolysisPathway Figure 1: Hydrolytic Ring-Opening of Phthalimide Derivatives Parent Phthalimide Derivative (Intact Imide Ring) Intermediate Tetrahedral Intermediate Parent->Intermediate + OH- / H2O (pH > 6.0) Product Phthalamic Acid (Ring Open / Degradant) Intermediate->Product Ring Cleavage

Figure 1: Mechanism of hydrolytic ring-opening which necessitates acidic mobile phases.

Method Development Strategy

Stationary Phase Selection

While C18 (Octadecyl) is the standard, standard silica C18 columns often fail with basic nitrogenous compounds.

  • Recommendation: Use a C18 column with steric protection (bulky side chains) or polar-embedded groups .

  • Alternative: A Phenyl-Hexyl column is highly recommended for phthalimides due to

    
     interactions with the aromatic phthalimide core, offering orthogonal selectivity compared to hydrophobicity-driven C18 separations.
    
Mobile Phase Optimization
  • Buffer: 10-20 mM Ammonium Formate or Potassium Phosphate (pH 3.0). Formate is preferred for LC-MS compatibility.

  • Organic Modifier: Acetonitrile (ACN) is preferred over Methanol due to lower backpressure and sharper peaks for aromatic compounds.

Detailed Experimental Protocol

This protocol is designed for the separation of a generic N-substituted phthalimide and its primary degradation products.

Instrumentation & Reagents
  • System: HPLC with Diode Array Detector (DAD) or UV-Vis.

  • Reagents: HPLC-grade Acetonitrile, Milli-Q Water, Formic Acid (98%), Ammonium Formate.

  • Column: Agilent ZORBAX Eclipse Plus C18 (4.6 x 100 mm, 3.5 µm) or Phenomenex Kinetex Phenyl-Hexyl.

Chromatographic Conditions
ParameterSettingRationale
Mobile Phase A 10mM Ammonium Formate, pH 3.0 (adj. with Formic Acid)Suppresses silanol activity; stabilizes imide ring.
Mobile Phase B Acetonitrile (100%)Strong eluent for hydrophobic aromatics.
Flow Rate 1.0 mL/minStandard flow for 4.6mm ID columns.
Column Temp 30°CEnsures reproducibility of retention times.
Injection Volume 5 - 10 µLPrevents column overload.
Detection UV @ 254 nm (bw 4) & 220 nm254 nm is specific for the phthalimide chromophore.
Gradient Profile

The following gradient is optimized to elute the polar hydrolytic degradants early, followed by the main API, and finally wash lipophilic impurities.

Time (min)% Mobile Phase A% Mobile Phase BEvent
0.0955Equilibration / Injection
2.0955Isocratic Hold (Polar retention)
12.04060Linear Ramp
15.01090Wash
17.01090End Wash
17.1955Re-equilibration
22.0955End Run
Sample Preparation (Critical Step)

Error Source: Dissolving phthalimides in pure DMSO or Methanol and letting them sit can induce degradation if the solvent contains trace moisture or basic impurities.

  • Diluent: Prepare a mixture of Water:Acetonitrile (80:20) adjusted to pH 3.0 with formic acid.

  • Stock Solution: Dissolve 10 mg of analyte in 1 mL ACN (sonicate if necessary).

  • Working Standard: Dilute Stock to 100 µg/mL using the acidic Diluent .

  • Stability: Analyze within 24 hours. Store at 4°C.

Method Validation (ICH Q2 R1 Compliant)

To ensure the method is "fit for purpose," the following parameters must be evaluated.

System Suitability Testing (SST)

Inject the Standard Solution six times before analyzing samples.

ParameterAcceptance Criteria
Retention Time %RSD

1.0%
Peak Area %RSD

1.0%
Tailing Factor (

)
0.9

1.3
Theoretical Plates (N) > 5000
Resolution (

)
> 2.0 (between API and nearest impurity)
Forced Degradation (Specificity)

To prove the method is stability-indicating, subject the sample to stress:

  • Acid Hydrolysis: 0.1 N HCl, 60°C, 2 hours.

  • Base Hydrolysis: 0.1 N NaOH, Room Temp, 10 mins (Phthalimides degrade rapidly here).

  • Oxidation: 3%

    
    , Room Temp, 2 hours.
    Requirement: The peak purity index (via DAD) must confirm the main peak is free from co-eluting degradants.
    

Workflow Visualization

The following diagram outlines the logical flow for troubleshooting and optimizing this specific method.

MethodWorkflow Figure 2: Phthalimide HPLC Method Optimization Workflow Start Start Method Development Solubility Check Solubility & pH Stability (Avoid basic diluents) Start->Solubility ColumnSelect Select Column: C18 (Base Deactivated) or Phenyl-Hexyl Solubility->ColumnSelect MobilePhase Mobile Phase A: Buffer pH 2.5 - 3.0 ColumnSelect->MobilePhase TrialRun Run Gradient 5-95% B MobilePhase->TrialRun Decision Peak Tailing > 1.5? TrialRun->Decision FixTailing Increase Buffer Conc. or Lower pH Decision->FixTailing Yes CheckRes Resolution > 2.0? Decision->CheckRes No FixTailing->TrialRun OptimizeGrad Adjust Gradient Slope or Change Modifier (MeOH vs ACN) CheckRes->OptimizeGrad No Finalize Finalize & Validate (ICH Q2) CheckRes->Finalize Yes OptimizeGrad->TrialRun

Figure 2: Decision tree for optimizing separation of phthalimide derivatives.

References

  • ICH Harmonised Tripartite Guideline. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). International Council for Harmonisation. [Link]

  • Teo, S. K., et al. (2004). Clinical pharmacokinetics of thalidomide. Clinical Pharmacokinetics, 43(5), 311-327. (Provides context on hydrolytic instability). [Link]

  • McCalley, D. V. (2010). Study of the selectivity, retention mechanisms and performance of alternative silica-based stationary phases for the separation of basic drugs in high-performance liquid chromatography. Journal of Chromatography A, 1217(6), 858-880. [Link]

  • Kazakevich, Y., & LoBrutto, R. (2007). HPLC for Pharmaceutical Scientists. Wiley-Interscience. (General reference for method development workflows). [Link]

Application

Application Note: A Researcher's Guide to In Vitro Cytotoxicity Assessment of Fluorophenyl Compounds

Abstract The strategic incorporation of fluorine into molecular scaffolds is a cornerstone of modern medicinal chemistry, often enhancing drug efficacy and metabolic stability. However, these modifications can also intro...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The strategic incorporation of fluorine into molecular scaffolds is a cornerstone of modern medicinal chemistry, often enhancing drug efficacy and metabolic stability. However, these modifications can also introduce cytotoxic liabilities. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to assess the in vitro cytotoxicity of fluorophenyl compounds. We delve into the principles and detailed protocols for key assays—MTT, LDH, and Caspase-Glo® 3/7—that interrogate distinct cellular health parameters: metabolic activity, membrane integrity, and apoptosis, respectively. Beyond procedural steps, this note emphasizes the rationale behind experimental design, potential compound-specific interferences, and robust data interpretation, ensuring the generation of reliable and meaningful toxicity profiles.

Introduction: The Double-Edged Sword of Fluorination

In drug discovery, the introduction of fluorine atoms or fluoroalkyl groups onto a phenyl ring is a widely used tactic to modulate a compound's physicochemical properties.[1] This can lead to improved target affinity, enhanced metabolic stability by blocking sites of oxidation, and altered lipophilicity, all of which can contribute to a more favorable pharmacokinetic profile.[2] Despite these advantages, the unique electronegativity and metabolic pathways of organofluorine compounds can also precipitate unintended off-target effects and cellular toxicity.[3] The metabolism of some fluorinated drugs can lead to the release of toxic metabolites, such as fluoroacetate, which can disrupt critical cellular processes like the Krebs cycle.[4] Therefore, a rigorous and early assessment of cytotoxicity is not merely a regulatory checkpoint but a critical step in identifying viable therapeutic candidates and mitigating late-stage attrition. This document serves as a detailed guide to designing and executing a robust in vitro cytotoxicity testing strategy for this important class of molecules.

Foundational Principles of Cytotoxicity Testing

An effective cytotoxicity assessment relies on a multi-assay approach to build a comprehensive profile of a compound's effects. No single assay can capture the full spectrum of cellular responses. The primary mechanisms of cell death are broadly categorized as apoptosis (programmed cell death) and necrosis (uncontrolled cell death due to acute injury).[5][6] Cytotoxicity assays are designed to measure events associated with these processes.

  • Metabolic Compromise: A reduction in metabolic activity is often an early indicator of cellular stress and a hallmark of dying cells.

  • Loss of Membrane Integrity: The rupture of the plasma membrane is a definitive event in necrotic cell death, leading to the release of intracellular components.[6][7]

  • Activation of Apoptotic Pathways: Apoptosis is a tightly regulated process involving the activation of a cascade of enzymes called caspases.[8]

The selection of assays should be driven by the need to probe these different biological endpoints, thereby providing a more complete picture of a compound's potential toxicity.

A General Workflow for Cytotoxicity Screening

A systematic workflow ensures reproducibility and allows for logical decision-making. The process begins with careful preparation of cells and compounds, followed by exposure and subsequent analysis using various assays.

G cluster_setup Phase 1: Setup cluster_exp Phase 2: Experiment cluster_assays Phase 3: Multi-Parametric Assays cluster_analysis Phase 4: Analysis cell_prep Cell Line Selection & Seeding compound_prep Compound Dilution Series Preparation treatment Cell Treatment & Incubation (e.g., 24, 48, 72h) compound_prep->treatment mtt MTT Assay (Metabolic Viability) treatment->mtt ldh LDH Assay (Necrosis) treatment->ldh caspase Caspase Assay (Apoptosis) treatment->caspase readout Data Acquisition (Spectrophotometer/Luminometer) mtt->readout ldh->readout caspase->readout ic50 IC50 Calculation & Dose-Response Curves readout->ic50 interpretation Data Interpretation ic50->interpretation

Figure 1: General experimental workflow for assessing compound cytotoxicity.

Core Experimental Protocols

MTT Assay: Measurement of Metabolic Activity

The MTT assay is a widely used colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability and proliferation.[9][10]

Principle: In viable cells, mitochondrial NAD(P)H-dependent cellular oxidoreductase enzymes reduce the yellow tetrazolium salt, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), to an insoluble purple formazan.[5][9][11] The amount of formazan produced, which is quantified spectrophotometrically after solubilization, is directly proportional to the number of metabolically active cells.[9][12]

Detailed Protocol:

  • Cell Seeding: In a 96-well flat-bottom plate, seed cells at a pre-optimized density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the fluorophenyl compound in culture medium. Remove the medium from the wells and add 100 µL of the compound dilutions. Include appropriate vehicle controls (e.g., DMSO at the highest concentration used for the compound) and untreated controls.

  • Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of a 5 mg/mL MTT stock solution (in sterile PBS) to each well.[5]

  • Formazan Formation: Incubate the plate for 2-4 hours at 37°C, allowing the formazan crystals to form.

  • Solubilization: Carefully aspirate the medium containing MTT and add 100 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the purple crystals.[13] Shake the plate gently for 10-15 minutes to ensure complete dissolution.[14]

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of >600 nm can be used to subtract background absorbance.[11][15]

Data Presentation & Analysis: Cell viability is calculated relative to the untreated control. The half-maximal inhibitory concentration (IC50) is determined by fitting the data to a sigmoidal dose-response curve using non-linear regression.[14][16]

Compound Conc. (µM)Absorbance (570nm)% Viability
0 (Control)1.150100.0%
0.11.13598.7%
10.98085.2%
100.58550.9%
1000.12010.4%
LDH Release Assay: Assessment of Membrane Integrity

This assay quantifies cytotoxicity by measuring the activity of lactate dehydrogenase (LDH), a stable cytosolic enzyme that is released into the culture medium upon loss of plasma membrane integrity.[6][7]

Principle: The released LDH catalyzes the conversion of lactate to pyruvate, which is coupled to the reduction of a tetrazolium salt into a colored formazan product.[17] The amount of color formation is proportional to the amount of LDH released and, therefore, to the number of damaged cells.[17]

Detailed Protocol:

  • Cell Seeding and Treatment: Follow steps 1-3 as described in the MTT protocol. Set up additional control wells for "Spontaneous LDH Release" (untreated cells) and "Maximum LDH Release" (cells treated with a lysis buffer provided in the kit).[15]

  • Supernatant Collection: After incubation, centrifuge the plate at ~400 x g for 5 minutes to pellet any detached cells.[6]

  • Transfer Supernatant: Carefully transfer 50-100 µL of the cell-free supernatant from each well to a new 96-well plate.

  • Reaction Setup: Add 100 µL of the LDH Reaction Solution (containing substrate, cofactor, and dye) to each well containing the supernatant.[6]

  • Incubation: Incubate the plate for up to 30 minutes at room temperature, protected from light.[15]

  • Stop Reaction (Optional): Some kits require adding a stop solution. Follow the manufacturer's instructions.

  • Data Acquisition: Measure the absorbance at 490-520 nm using a microplate reader.[6]

Data Presentation & Analysis: Percent cytotoxicity is calculated using the experimental values and the low and high controls.

% Cytotoxicity = [(Compound Value - Spontaneous Release) / (Maximum Release - Spontaneous Release)] * 100

TreatmentAbsorbance (490nm)% Cytotoxicity
Spontaneous Release0.1200% (by definition)
Maximum Release1.450100% (by definition)
Compound (10 µM)0.78550.0%
Compound (100 µM)1.39095.5%
Caspase-Glo® 3/7 Assay: Detection of Apoptosis

This luminescent assay specifically measures the activity of caspase-3 and -7, which are key executioner enzymes in the apoptotic pathway.[8][18]

Principle: The assay reagent contains a proluminescent caspase-3/7 substrate with the tetrapeptide sequence DEVD.[8] When active caspase-3 or -7 cleaves this substrate, aminoluciferin is released, which is then used by luciferase to generate a stable "glow-type" luminescent signal.[19] The signal intensity is directly proportional to the amount of caspase-3/7 activity.[19]

Detailed Protocol:

  • Cell Seeding and Treatment: Follow steps 1-3 as described in the MTT protocol, preferably using opaque, white-walled 96-well plates to maximize the luminescent signal.

  • Reagent Preparation: Reconstitute the lyophilized Caspase-Glo® 3/7 Substrate with the provided buffer to create the Caspase-Glo® 3/7 Reagent. Allow it to equilibrate to room temperature.[20]

  • Assay Execution: Remove the plate from the incubator and allow it to cool to room temperature. Add a volume of Caspase-Glo® 3/7 Reagent equal to the volume of culture medium in each well (e.g., add 100 µL reagent to 100 µL medium).[20]

  • Incubation: Mix the contents on a plate shaker at a low speed for 30-60 seconds. Incubate at room temperature for 1 to 3 hours.

  • Data Acquisition: Measure the luminescence using a plate-reading luminometer.

Data Presentation & Analysis: Results are often expressed as Relative Luminescence Units (RLU) or as a fold change in activity compared to the untreated control.

Compound Conc. (µM)Luminescence (RLU)Fold Change vs. Control
0 (Control)25,0001.0
0.128,5001.1
195,0003.8
10450,00018.0
100980,00039.2

Mechanistic Insight: The Apoptotic Pathway

Understanding the mechanism of action is crucial. A positive result in the Caspase-3/7 assay indicates the induction of apoptosis. This process can be initiated through two main routes: the extrinsic (death receptor-mediated) and intrinsic (mitochondrial-mediated) pathways, both of which converge on the activation of executioner caspases.

G cluster_intrinsic Intrinsic Pathway (Mitochondrial) cluster_extrinsic Extrinsic Pathway (Death Receptor) cluster_common Common Execution Pathway stress Cellular Stress (e.g., DNA Damage) mito Mitochondrion stress->mito cytc Cytochrome c Release mito->cytc cas9 Caspase-9 Activation cytc->cas9 cas37 Caspase-3 & 7 (Executioner Caspases) cas9->cas37 ligand Death Ligand (e.g., FasL, TRAIL) receptor Death Receptor ligand->receptor cas8 Caspase-8 Activation receptor->cas8 cas8->cas37 apoptosis Apoptosis (Cell Dismantling) cas37->apoptosis

Figure 2: Simplified overview of the intrinsic and extrinsic apoptotic pathways.

Special Considerations for Fluorophenyl Compounds

When working with fluorinated compounds, it is vital to be aware of potential assay-specific artifacts.

  • Assay Interference: Some compounds can interfere with the assay chemistry itself. For example, highly colored compounds can affect absorbance readings, while autofluorescent compounds can interfere with fluorescence-based assays. It is prudent to run cell-free controls (compound + assay reagent) to check for direct interactions.[21]

  • Metabolic Activation: The cytotoxicity of a parent compound may differ from that of its metabolites.[3][4] The choice of cell line is critical.[22][23] For instance, using a hepatocyte-derived cell line like HepG2, which has some metabolic capacity, may reveal toxicity that would be missed in other cell lines.[24]

  • Chemical Reactivity: The introduction of fluorine can alter the electronic properties of a molecule, potentially making it more reactive toward biological nucleophiles like glutathione, which could lead to toxicity.[3]

Conclusion

The in vitro cytotoxicity assessment of fluorophenyl compounds requires a thoughtful, multi-parametric approach. By combining assays that measure metabolic health (MTT), membrane integrity (LDH), and apoptosis (Caspase-Glo® 3/7), researchers can build a robust and nuanced understanding of a compound's safety profile. This comprehensive data is invaluable for making informed decisions in the drug discovery and development process, ultimately contributing to the creation of safer and more effective medicines.

References

  • CLYTE Technologies. (2025, December 24). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. Retrieved from [Link]

  • Bioquochem. MTT CELL PROLIFERATION ASSAY. Retrieved from [Link]

  • OZ Biosciences. LDH Cytotoxicity Assay Kit INSTRUCTION MANUAL. Retrieved from [Link]

  • Bio-protocol. LDH Cytotoxicity Assay. Retrieved from [Link]

  • National Center for Advancing Translational Sciences. Protocol of Caspase-Glo 3/7 HepG2 Cell-based Assay for High-throughput Screening. Retrieved from [Link]

  • protocols.io. Caspase 3/7 Activity. Retrieved from [Link]

  • Leist, M., Hasiwa, N., & Karhu, T. (2018). Highlight report: Cell type selection for toxicity testing. ALTEX, 35(3), 405–406.
  • CLYTE Technologies. (2025, September 17). Guide to Calculating and Interpreting IC50 & EC50 Values in Cell Viability Assays. Retrieved from [Link]

  • Wágner, D. S., et al. (2023). The Impact of Fluorination on the Design of Histone Deacetylase Inhibitors. Molecules, 28(4), 1895.
  • Takara Bio. LDH Cytotoxicity Detection Kit. Retrieved from [Link]

  • ResearchGate. (2023, May 6). What cell line should I choose for citotoxicity assays?. Retrieved from [Link]

  • Chua, B. H., et al. (2015). Cytotoxicity of fluorographene. RSC Advances, 5(123), 101633-101639.
  • Horizon Discovery. (2016, June 8). 5 tips for choosing the right cell line for your experiment. Retrieved from [Link]

  • YouTube. (2023, December 16). How to Analyse MTT/MTS Assay Data and IC50 using Excel. Retrieved from [Link]

  • Biosa, et al. (2024). Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy. International Journal of Molecular Sciences, 25(3), 1541.
  • Iwata, S., et al. (2019). Evaluation of IC50 levels immediately after treatment with anticancer reagents using a real-time cell monitoring device. Oncology Letters, 18(4), 4289–4296.
  • Murphy, C. D. (2013). The role of fluorine in drug design and development. Therapeutic Delivery, 4(1), 1-3.
  • Alfa Cytology. In Vitro Cytotoxicity Assay. Retrieved from [Link]

  • Widbiller, M., et al. (2025). In-vitro-cytotoxicity of cariostatic agents based on fluorides and lanthanide salts in L-929 fibroblasts.
  • D'Amico, G., et al. (2022). Comparison of Perfluorocarbon Liquids Cytotoxicity Tests: Direct Contact Versus the Test on Liquid Extracts. ACS Omega, 8(1), 333-341.
  • Alzate, J. F., et al. (2024). In Vitro Cytotoxicity of Fluorinated Quaternary Ammonium Salts in Colorectal Cancer Cells and In Silico Pharmacology. Journal of Chemistry.
  • Kosheeka. (2025, January 23). In Vitro Cytotoxicity Assays: Applications in Drug Discovery. Retrieved from [Link]

  • D'Amico, G., et al. (2022). Comparison of Perfluorocarbon Liquids Cytotoxicity Tests: Direct Contact Versus the Test on Liquid Extracts. ACS Omega.
  • Cui, W., et al. (2022). Effect of Fluoride on Cytotoxicity Involved in Mitochondrial Dysfunction: A Review of Mechanism. Frontiers in Physiology, 13, 832062.
  • Open Targets. (2019, February 4). Looking for cell line models to predict drug response in cancer patients? Use CELLector. Retrieved from [Link]

  • Wang, X., et al. (2017). Preliminary investigation on cytotoxicity of fluorinated polymer nanoparticles. Journal of Environmental Sciences, 69, 177-186.
  • Johnson, B. E., et al. (2021). Metabolism and Toxicity of Fluorine Compounds. Journal of Medicinal Chemistry, 64(13), 8825-8829.
  • Zhou, Y., et al. (2019). The Dark Side of Fluorine. ACS Medicinal Chemistry Letters, 10(7), 943-947.
  • Park, B. K., Kitteringham, N. R., & O'Neill, P. M. (2001). METABOLISM OF FLUORINE-CONTAINING DRUGS. Annual Review of Pharmacology and Toxicology, 41, 443-470.
  • Smith, F. A., & Chen, P. S. (1963). BIOLOGICAL EFFECTS OF ORGANIC FLUORIDES. Fluorine Chemistry, 3, 389-528.

Sources

Method

Application Note: Molecular Docking Strategies for 1,3-Dioxoisoindolin-2-yl Analogs in Targeted Therapeutics

Executive Summary The 1,3-dioxoisoindolin-2-yl moiety—commonly recognized as the core of phthalimide derivatives—has emerged as a privileged scaffold in modern drug discovery. While historically known for their immunomod...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 1,3-dioxoisoindolin-2-yl moiety—commonly recognized as the core of phthalimide derivatives—has emerged as a privileged scaffold in modern drug discovery. While historically known for their immunomodulatory and antiangiogenic properties, these analogs are now the cornerstone of Targeted Protein Degradation (TPD) technologies, acting as primary binders to the Cereblon (CRBN) E3 ligase adapter[1]. Furthermore, structural functionalization of the 1,3-dioxoisoindolin-2-yl core has yielded potent direct inhibitors for diverse targets, including Epidermal Growth Factor Receptor (EGFR)[2], Dipeptidyl Peptidase-4 (DPP-4)[3], and Cyclooxygenase-2 (COX-2)[4].

This application note provides a comprehensive, self-validating computational protocol for evaluating the binding affinities and mechanistic interactions of 1,3-dioxoisoindolin-2-yl analogs with target proteins. By synthesizing structural biology insights with rigorous in silico methodologies, this guide equips researchers to rationally design next-generation molecular glues, PROTACs, and direct enzymatic inhibitors.

Mechanistic Rationale & Structural Biology Insights

To successfully dock 1,3-dioxoisoindolin-2-yl analogs, one must understand the causality of their binding mechanics. The phthalimide ring is a rigid, planar, and highly hydrophobic system featuring two carbonyl oxygen atoms that serve as potent hydrogen bond acceptors.

The Cereblon (CRBN) Paradigm

In the context of TPD, thalidomide and its analogs bind to CRBN via a highly conserved tri-tryptophan hydrophobic pocket (Trp380, Trp386, Trp402) located in the C-terminal domain[5].

  • Causality of Binding: The glutarimide ring (often attached to the 1,3-dioxoisoindolin-2-yl core) sinks deeply into this pocket, forming critical hydrogen bonds with His378 and Trp380[6].

  • The Phthalimide Role: The 1,3-dioxoisoindolin-2-yl ring itself remains largely solvent-exposed or interacts peripherally (e.g., hydrogen bonding with Asn351)[6]. This specific orientation is what allows the phthalimide ring to act as an ideal conjugation site for PROTAC linkers, enabling the recruitment of neosubstrates (such as BRD4 or IKZF1/3) without sterically clashing with the CRBN binding pocket[1].

CRBN_Pathway Ligand 1,3-Dioxoisoindolin-2-yl Analog (PROTAC/Glue) CRBN Cereblon (CRBN) E3 Ligase Adapter Ligand->CRBN Binds Tri-Trp Pocket Ternary Ternary Complex (CRBN-Ligand-Target) CRBN->Ternary Recruits Neosubstrate (e.g., IKZF1/3, BRD4) Ubiquitin Polyubiquitination Ternary->Ubiquitin E2 Ligase Transfer Proteasome 26S Proteasomal Degradation Ubiquitin->Proteasome Target Cleared

Fig 1: Mechanistic pathway of 1,3-dioxoisoindolin-2-yl analogs inducing targeted protein degradation.

Direct Enzyme Inhibition

Beyond CRBN, 1,3-dioxoisoindolin-2-yl analogs act as direct competitive inhibitors. For instance, 1-(1,3-dioxoisoindolin-2-yl)-3-aryl urea analogs demonstrate strong binding to the ATP-binding cleft of EGFR, stabilized by hydrogen bonding between the carbonyl functional groups and key residues like Lys745[2]. Similarly, benzamide derivatives of this scaffold exhibit robust binding profiles against DPP-4, anchored by interactions with Tyr662[3].

Quantitative Interaction Profiles

To establish a baseline for predictive modeling, Table 1 summarizes validated docking parameters and empirical scores for 1,3-dioxoisoindolin-2-yl analogs across various therapeutic targets based on recent literature.

Table 1: Consensus Docking Profiles for 1,3-Dioxoisoindolin-2-yl Derivatives

Target ProteinPDB IDPrimary ApplicationKey Interacting ResiduesAvg. Docking Score (kcal/mol)Ref
Cereblon (CRBN) 4CI1 / 4TZ4Targeted Protein DegradationTrp380, Trp386, Trp402, His378, Asn351-8.5 to -10.2[6],[5]
EGFR 1M17Anticancer (Kinase Inhibition)Lys745, Met769-6.3 to -7.5[2]
DPP-4 2OQVType 2 Diabetes ManagementTyr662, Glu205, Glu206-8.0 to -9.0[3]
PDE5 1TBFSickle Cell / VasodilationPhe820, Gln817, Tyr612-7.2 to -8.4[7]
DNMT1 4WXXProstate Cancer EpigeneticsCys1226, Glu1266-7.0 to -8.1[8]

Step-by-Step Experimental Protocol: Molecular Docking

To ensure trustworthiness and reproducibility, the following protocol is designed as a self-validating system. It utilizes standard computational suites (e.g., Schrödinger Maestro, AutoDock Vina) but emphasizes the causality behind each parameter choice.

Phase 1: Ligand Preparation and Quantum Mechanical Optimization

The planar geometry and electrostatic potential of the phthalimide ring are highly sensitive to their environment. Relying on 2D-to-3D conversion without optimization often leads to artificial steric clashes during docking.

  • Structure Generation: Sketch the 1,3-dioxoisoindolin-2-yl analogs in 2D and convert to 3D.

  • DFT Optimization: Optimize the molecular geometry using Density Functional Theory (DFT) at the B3LYP/6-311++G(d,p) level[7].

    • Causality: This specific basis set accurately calculates the frontier molecular orbitals (HOMO/LUMO) and assigns precise partial charges to the highly electronegative oxygen atoms of the 1,3-dioxoisoindolin-2-yl core, which are critical for predicting hydrogen bonds with residues like Asn351 or Lys745.

  • State Generation: Generate tautomers and protonation states at physiological pH (7.4 ± 0.2) using tools like LigPrep or OpenBabel.

Phase 2: Protein Preparation and Grid Generation
  • Structure Retrieval: Download the high-resolution crystal structure (e.g., PDB: 4TZ4 for CRBN).

  • Curation: Remove non-essential water molecules. Exception: Retain structural waters that bridge the ligand to the protein (e.g., water molecules deep in the tri-Trp pocket of CRBN, if present).

  • Protonation & Minimization: Add polar hydrogens and assign bond orders. Minimize the structure using the OPLS4 or AMBER force field to relieve steric clashes in the side chains.

  • Grid Box Definition: Center the grid box on the co-crystallized ligand. For CRBN, ensure the grid encompasses Trp380, Trp386, and Trp402. Set the grid size to at least 20 Å × 20 Å × 20 Å to allow the solvent-exposed phthalimide moiety sufficient conformational freedom[9].

Phase 3: System Validation (The Trustworthiness Check)

Before docking novel analogs, the system must validate itself.

  • Redocking: Extract the native co-crystallized ligand (e.g., thalidomide or lenalidomide) and redock it into the generated grid using the exact parameters intended for the novel analogs.

  • RMSD Calculation: Calculate the Root Mean Square Deviation (RMSD) between the docked pose and the native crystal pose.

    • Acceptance Criteria: The protocol is only valid if the RMSD is ≤ 2.0 Å . If the RMSD > 2.0 Å, the grid size, scoring function, or protonation states must be recalibrated.

Phase 4: Docking Execution and Post-Docking Analysis
  • Execution: Run the docking simulation using a flexible-ligand/rigid-receptor paradigm (e.g., Glide SP/XP or AutoDock Vina). Generate at least 10 poses per ligand.

  • Interaction Profiling: Filter poses not just by docking score, but by mechanistic necessity. For CRBN binders, discard any pose that does not establish a hydrogen bond with His378 or Trp380, regardless of the overall thermodynamic score[6].

  • MM-GBSA Rescoring: Calculate the binding free energy (ΔG_bind) using the Molecular Mechanics Generalized Born Surface Area (MM-GBSA) method to account for solvent effects, which heavily influence the solvent-exposed 1,3-dioxoisoindolin-2-yl ring.

Docking_Workflow Prep Ligand & Protein Preparation (DFT Optimization, Protonation) Grid Receptor Grid Generation (Define Active Site & Retain Structural H2O) Prep->Grid Validation Protocol Validation (Redock Native Ligand, RMSD < 2.0 Å) Grid->Validation Docking Molecular Docking (Flexible Ligand, Rigid Receptor) Validation->Docking System Validated Analysis Post-Docking Analysis (MM-GBSA, Interaction Profiling) Docking->Analysis

Fig 2: Step-by-step self-validating computational workflow for molecular docking of phthalimide derivatives.

Troubleshooting & Best Practices

  • Issue: Poor Docking Scores for Known Active PROTACs.

    • Cause: PROTACs containing the 1,3-dioxoisoindolin-2-yl moiety are excessively large and flexible, causing standard docking algorithms to fail due to the vast conformational space.

    • Solution: Do not dock the entire PROTAC at once. Use a fragment-based docking approach . Dock the 1,3-dioxoisoindolin-2-yl core into CRBN first, dock the target-binding warhead into the target protein, and then model the linker in silico using constrained conformational sampling[1].

  • Issue: Lack of Binding in the Tri-Trp Pocket.

    • Cause: Steric hindrance from bulky substitutions on the glutarimide nitrogen.

    • Solution: Literature indicates that space-filling residues on the glutarimide nitrogen abrogate CRBN binding[9]. Ensure modifications are restricted to the phthalimide (1,3-dioxoisoindolin-2-yl) ring, which is solvent-exposed and tolerates functionalization.

References

  • Exploring the Binding Affinities of 2-Methyl-N-(1,3-Dioxoisoindolin-2-yl)
  • Molecular Modeling of 3-(1,3-Dioxoisoindolin-2-yl)benzyl Nitrate and its Molecular Docking Study with Phosphodiesterase-5 (PDE5)
  • An Efficient Synthesis of 1-(1,3-Dioxoisoindolin-2-yl)
  • Identification of 3-(9H-carbazol-9-yl)-2-(1,3-dioxoisoindolin-2-yl)
  • Thalidomide analog docking to cereblon ResearchGate URL
  • PubMed Central (nih.gov)
  • PubMed Central (nih.gov)
  • MDPI (mdpi.com)
  • A New N-Substituted 1H-Isoindole-1,3(2H)

Sources

Technical Notes & Optimization

Troubleshooting

Gabriel Synthesis of Primary Amines: Troubleshooting &amp; Protocol Support Center

Welcome to the Technical Support Center for the Gabriel Synthesis. The Gabriel Synthesis remains a cornerstone of organic chemistry for the selective preparation of primary amines.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the Gabriel Synthesis. The Gabriel Synthesis remains a cornerstone of organic chemistry for the selective preparation of primary amines. By utilizing phthalimide as a protected ammonia surrogate, this method elegantly circumvents the over-alkylation issues inherent to direct ammonia alkylation[1].

This guide is designed for researchers, application scientists, and drug development professionals to troubleshoot bottlenecks, optimize yields, and select the most appropriate deprotection strategies for complex or sensitive substrates.

Mechanistic Workflow

Understanding the reaction pathway is critical for diagnosing experimental failures. The synthesis operates in two distinct phases: an


 alkylation of the phthalimide anion, followed by the cleavage of the resulting N-alkylphthalimide to liberate the primary amine.

GabrielWorkflow Phthalimide Phthalimide (Starting Material) KPhth Potassium Phthalimide (Nucleophile) Phthalimide->KPhth Base KOH / NaOH (Deprotonation) Base->KPhth NAlkyl N-Alkylphthalimide (Protected Amine) KPhth->NAlkyl SN2 Alkylation (DMF, Heat) AlkylHalide 1° Alkyl Halide (R-X) (Electrophile) AlkylHalide->NAlkyl Deprotection Deprotection Step (Hydrazinolysis / Hydrolysis) NAlkyl->Deprotection PrimaryAmine Primary Amine (R-NH2) (Target Product) Deprotection->PrimaryAmine Cleavage Byproduct Phthalhydrazide / Phthalic Acid Deprotection->Byproduct Byproduct

Figure 1: Mechanistic workflow of Gabriel Synthesis from phthalimide to primary amine.

Troubleshooting Guide (Cause & Effect)

Issue 1: Low Yield in the Alkylation Step

Symptom: Unreacted potassium phthalimide remains; TLC shows persistence of the alkyl halide. Causality: The reaction proceeds via an


 mechanism, which requires a highly nucleophilic anion[1]. If the solvent is strictly non-polar or protic (like ethanol), the potassium cation tightly pairs with the phthalimide anion, dampening its nucleophilicity.
Solution:  Switch to polar aprotic solvents such as Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO). These solvents strongly solvate the potassium cation, leaving the bulky phthalimide anion "naked" and highly reactive[2]. Alternatively, adding a catalytic amount of a crown ether can accelerate sluggish reactions[3].
Issue 2: Competing Elimination Reactions (Alkene Byproducts)

Symptom: Gas chromatography (GC) or NMR indicates the formation of alkenes instead of the desired N-alkylphthalimide. Causality: The phthalimide anion is both bulky and moderately basic. When reacted with sterically hindered secondary (


) or tertiary (

) alkyl halides, the activation energy for the

pathway exceeds that of the

elimination pathway[1]. Solution: The Gabriel synthesis is generally restricted to primary (

) alkyl halides[4]. For sterically hindered amines, abandon the Gabriel approach and utilize alternative strategies such as reductive amination or the reduction of alkyl azides.
Issue 3: Intractable Gels During Deprotection (Ing-Manske Procedure)

Symptom: Following hydrazinolysis, the phthalhydrazide byproduct forms a thick, unfilterable gel, trapping the desired primary amine. Causality: Phthalhydrazide exhibits poor solubility profiles and often precipitates as an amorphous polymer-like network rather than a crystalline solid[4]. Solution: Kinetic studies demonstrate that adding a stoichiometric amount of NaOH after the complete disappearance of the N-alkylphthalimide significantly improves the physical properties of the precipitate and reduces reaction times[5]. Alternatively, switch to the Osby reductive deprotection method (see Protocol C)[6].

Deprotection Strategy Comparison

Selecting the correct deprotection method is vital for preserving sensitive functional groups on your target molecule.

Deprotection MethodReagentsReaction ConditionsSubstrate CompatibilityYield / Purity Profile
Acidic Hydrolysis HBr, HCl, or H

SO

Reflux, 12-24h (Harsh)Poor for acid-sensitive groupsModerate; high risk of side reactions[3].
Basic Hydrolysis KOH or NaOH (aq)Reflux, 12-24h (Harsh)Poor for base-sensitive groupsModerate; often results in incomplete cleavage.
Ing-Manske Hydrazine hydrate (N

H

·H

O)
Ethanol, Reflux, 2-4h (Neutral)Good for most functional groupsHigh; byproduct separation can be challenging[4].
Osby Reduction 1. NaBH

, i-PrOH 2. Glacial Acetic Acid
Room Temp to 80 °C (Mild)Excellent for sensitive substratesHigh; entirely avoids phthalhydrazide gel issues[7].

Self-Validating Experimental Protocols

The following methodologies are designed as self-validating systems. Expected visual and chemical milestones are included to ensure you can verify the success of each step in real-time.

Protocol A: N-Alkylation (Formation of N-Alkylphthalimide)
  • Preparation: Charge a flame-dried round-bottom flask with Potassium Phthalimide (1.0 eq) and anhydrous DMF to achieve a 0.5 M concentration under an inert nitrogen atmosphere. Reasoning: DMF accelerates the

    
     reaction[2].
    
  • Addition: Add the primary alkyl halide (1.1 eq) dropwise at room temperature to prevent localized thermal spikes.

  • Heating: Heat the mixture to 80–90 °C for 4–12 hours.

    • Validation Check: Monitor via TLC (typically 3:1 Hexanes/EtOAc). The reaction is complete when the UV-active alkyl halide spot is fully consumed.

  • Quenching: Cool the mixture to room temperature and pour it vigorously into crushed ice/water.

    • Validation Check: A white or off-white precipitate of the N-alkylphthalimide will form immediately upon contact with water[1].

  • Isolation: Vacuum filter the precipitate, wash generously with cold water (to remove residual DMF and unreacted potassium phthalimide), and dry under high vacuum.

Protocol B: Ing-Manske Deprotection (Hydrazinolysis)
  • Suspension: Suspend the N-alkylphthalimide (1.0 eq) in absolute ethanol (0.2 M).

  • Reagent Addition: Add hydrazine hydrate (1.2–1.5 eq). Caution: Hydrazine is highly toxic; handle exclusively in a fume hood.

  • Reflux: Heat the mixture to reflux for 2–4 hours.

    • Validation Check: As the reaction progresses, a voluminous white precipitate of phthalhydrazide will form[4].

  • Acidification: Cool the mixture to room temperature. Adjust the pH to ~2 using 1M HCl. Reasoning: This protonates the liberated primary amine, making it water-soluble, while the phthalhydrazide byproduct remains insoluble.

  • Extraction: Filter off the phthalhydrazide. Basify the aqueous filtrate to pH > 10 with 1M NaOH, and extract with dichloromethane (3x) to isolate the pure free primary amine.

Protocol C: Mild Reductive Deprotection (Osby Method)

Recommended for substrates sensitive to strong acids, bases, or nucleophilic hydrazine.

  • Dissolution: Dissolve the N-alkylphthalimide (1.0 eq) in a 2-propanol/water mixture (6:1 v/v).

  • Reduction: Add Sodium Borohydride (NaBH

    
    , 5.0 eq) in portions at room temperature. Stir for 24 hours. Reasoning: This reduces the imide carbonyls to an intermediate aminal[7].
    
  • Cleavage: Carefully add glacial acetic acid until the pH reaches 4-5, then heat to 80 °C for 2 hours.

    • Validation Check: Vigorous gas evolution (H

      
      ) will occur upon acid addition. The aminal is cleaved to release the amine[6].
      
  • Isolation: Cool, basify with aqueous K

    
    CO
    
    
    
    , and extract with an organic solvent to yield the primary amine.

Frequently Asked Questions (FAQs)

Q: Can I use chiral alkyl halides without racemization? A: Yes. Because the alkylation step proceeds strictly via an


 mechanism, chiral primary alkyl halides will undergo a clean, stereospecific inversion of configuration (Walden inversion). To prevent racemization during the deprotection step, utilize the mild Osby method (NaBH

/AcOH) rather than harsh acidic or basic reflux[7].

Q: Can I use Gabriel synthesis for aniline (aromatic amines) derivatives? A: Traditional Gabriel synthesis fails for aryl halides because


 hybridized carbons do not undergo 

substitutions. However, a modified Ullmann-type coupling using aryl bromides or iodides and potassium phthalimide in the presence of a copper catalyst (Cu

O or CuI in dimethylacetamide) can successfully synthesize primary aromatic amines[2].

Q: Why is potassium phthalimide preferred over sodium phthalimide? A: Potassium phthalimide is generally preferred because the potassium ion is larger and more easily solvated by polar aprotic solvents like DMF than the sodium ion. This leads to a looser ion pair, increasing the nucleophilicity of the phthalimide anion and accelerating the reaction rate.

References

Sources

Optimization

Side reactions in the synthesis of phthalimide compounds

Welcome to the Technical Support Hub As a Senior Application Scientist, I often see researchers struggle not with the design of phthalimide syntheses (like the Gabriel Synthesis or Mitsunobu reaction), but with the purif...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Hub

As a Senior Application Scientist, I often see researchers struggle not with the design of phthalimide syntheses (like the Gabriel Synthesis or Mitsunobu reaction), but with the purification and side-product management. Phthalimides are deceptive; their stability is pH-dependent, and their deprotection generates byproducts that are notoriously difficult to remove.

This guide is structured to troubleshoot the three critical phases of phthalimide chemistry: Alkylation , Ring Stability , and Deprotection .

Module 1: The Alkylation Phase (Ambident Nucleophile Control)

The phthalimide anion is an ambident nucleophile. While the Nitrogen (N) atom is the desired nucleophilic center, the Oxygen (O) atom can attack under specific conditions, leading to O-alkylated isourea byproducts.

The Mechanism of Failure: N- vs. O-Alkylation

The selectivity depends heavily on the "hardness" of the electrophile and the solvent environment.

  • N-Alkylation (Thermodynamic Control): Favored by polar aprotic solvents (DMF, DMSO) which solvate the cation (K+), leaving the "softer" N-anion free to attack.

  • O-Alkylation (Kinetic Control): Can occur with hard electrophiles (e.g., alkyl tosylates) or in non-polar solvents where the cation coordinates tightly to the nitrogen, forcing reaction at the oxygen.

AlkylationPathways Start Potassium Phthalimide Solvent Solvent Choice Start->Solvent N_Path Polar Aprotic (DMF, DMSO) Solvent->N_Path Dissociated Ion Pair O_Path Non-Polar/Protic (Toluene, EtOH) Solvent->O_Path Tight Ion Pair N_Product N-Alkyl Phthalimide (Desired Product) N_Path->N_Product Soft Nucleophile Attack O_Product O-Alkyl Isourea (Side Product) O_Path->O_Product Hard Nucleophile Attack

Figure 1: Decision pathway determining N- vs. O-alkylation selectivity based on solvent conditions.

Troubleshooting Guide: Alkylation Issues
SymptomProbable CauseCorrective Action
Low Yield / Sticky Oil O-Alkylation: Formation of isourea byproduct.Switch solvent to DMF or DMAc . Ensure reaction temperature is >60°C to favor thermodynamic N-product.
No Reaction Low Solubility: Potassium phthalimide is insoluble in non-polar solvents.Add 18-crown-6 (catalytic) if using benzene/toluene, or switch to DMF.
Elimination Product (Alkene) Basicity: Phthalimide anion acted as a base, not a nucleophile.Occurs with secondary halides . Gabriel synthesis is poor for 2° substrates. Use Mitsunobu conditions instead.

Module 2: Ring Stability (Hydrolysis & Phthalamic Acid)

A common "ghost" in phthalimide chemistry is Phthalamic Acid . The imide ring is sensitive to base.[1][2] If your workup is too basic, the ring opens. This is often mistaken for the starting material or a failed deprotection.

Diagnostic: The "Broad Singlet" Warning

If your 1H NMR shows a loss of symmetry in the aromatic region and a broad singlet around 10–13 ppm (COOH) and another broad peak around 6–8 ppm (Amide NH), you have hydrolyzed the ring to phthalamic acid.

Hydrolysis Imide N-Alkyl Phthalimide (Closed Ring) OH_Attack Hydroxide Attack (pH > 10) Imide->OH_Attack Intermediate Tetrahedral Intermediate OH_Attack->Intermediate Phthalamic Phthalamic Acid Salt (Ring Open - Water Soluble) Intermediate->Phthalamic Irreversible Ring Opening

Figure 2: Mechanism of unwanted ring opening under basic aqueous workup conditions.

FAQ: Preventing Hydrolysis

Q: I used NaOH to neutralize my reaction, and my product disappeared from the organic layer. Why? A: You likely opened the ring to form sodium phthalamate, which is highly water-soluble.

  • Fix: Re-acidify the aqueous layer to pH 2–3. The phthalamic acid may precipitate, or you can extract it with EtOAc. To re-close the ring, reflux in acetic anhydride or heat with mild acid (cyclodehydration).

Module 3: Deprotection (The Ing-Manske Protocol)

The release of the free amine is the final step. The standard method uses hydrazine hydrate (Ing-Manske procedure). The primary side reaction here is the formation of Phthalylhydrazide (2,3-dihydrophthalazine-1,4-dione), a highly insoluble white solid that traps your amine.

Protocol: Optimized Ing-Manske Workup

Standard filtration often fails because the amine adsorbs to the phthalylhydrazide precipitate.

  • Reaction: Reflux N-alkyl phthalimide with 1.2 eq. hydrazine hydrate in Ethanol.[3]

  • Precipitation: A voluminous white solid (phthalylhydrazide) forms.

  • The Acid Trick (Critical Step):

    • Do NOT filter yet.

    • Add 10M HCl until the pH is < 1.

    • Heat at reflux for 30 mins.

    • Why? This converts the target amine into its soluble HCl salt, while the phthalylhydrazide remains insoluble.

  • Filtration: Cool to 0°C. Filter off the white solid (phthalylhydrazide byproduct). Wash the solid with water.

  • Isolation:

    • Combine filtrate and washings.

    • Basify with NaOH (pH > 12).

    • Extract the free amine with DCM or Ether.

DeprotectionWorkflow Start Reaction Mixture (Ethanol + Hydrazine) Precipitate White Solid Forms (Phthalylhydrazide + Amine) Start->Precipitate Acidify ADD HCl (pH < 1) & REFLUX Precipitate->Acidify Solubilize Amine Filter Filter Suspension Acidify->Filter Solid Solid Residue: Phthalylhydrazide Filter->Solid Discard Filtrate Filtrate: Amine.HCl Salt (Soluble) Filter->Filtrate Keep Basify Basify (NaOH) & Extract Filtrate->Basify Product Pure Primary Amine Basify->Product

Figure 3: Optimized workflow for separating amine product from insoluble hydrazide byproducts.

Technical FAQ & Troubleshooting

Q: I am using the Mitsunobu reaction to install the phthalimide. I cannot separate the Triphenylphosphine oxide (TPPO) from my product. A: This is a classic side-reaction issue.

  • Solution 1 (Solubility): Triturate the crude mixture with cold diethyl ether. TPPO is moderately soluble, but N-alkyl phthalimides often precipitate.

  • Solution 2 (Chromatography): TPPO tails badly on silica. Use a solvent system of Toluene/Acetone rather than Hexane/EtOAc. TPPO is retained much stronger in toluene systems.

Q: My Gabriel synthesis product has an extra peak in the Mass Spec (M+14). A: You may have a methyl impurity or, more likely, you are seeing a hydrazone intermediate . If the hydrazinolysis is incomplete, the ring opens but does not cleave, leaving a hydrazide tail. Ensure you reflux long enough (2–4 hours) and use the "Acid Trick" described in Module 3 to force hydrolysis of intermediates.

Q: Can I use Gabriel synthesis on a secondary alkyl halide? A: Not recommended. The phthalimide anion is bulky and basic. With secondary halides, the E2 elimination pathway (forming an alkene) dominates over the SN2 substitution.

  • Alternative: Use sodium azide (

    
    ) followed by Staudinger reduction, or use the Mitsunobu reaction which proceeds via inversion of configuration and works well on secondary alcohols.
    

References

  • Gibson, M.S. & Bradshaw, R.W. (1968). The Gabriel Synthesis of Primary Amines.[1][2][4][5][6][7][8][9][10] Angewandte Chemie International Edition, 7(12), 919–930. Link

  • Khan, M.N. (1996).[11] Suggested Improvement in the Ing-Manske Procedure and Gabriel Synthesis of Primary Amines. The Journal of Organic Chemistry, 61(23), 8063–8068.[11] Link

  • Mitsunobu, O. (1981). The Use of Diethyl Azodicarboxylate and Triphenylphosphine in Synthesis and Transformation of Natural Products.[12][13] Synthesis, 1981(1), 1–28. Link

  • Organic Chemistry Portal. Gabriel Synthesis. Link

Sources

Troubleshooting

Optimization of reaction conditions for N-phthaloylation

Technical Troubleshooting, Protocols, and FAQs for Amine Protection Welcome to the Technical Support Center for N-phthaloylation. The transformation of a primary amine into a phthalimide is a cornerstone of organic synth...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Troubleshooting, Protocols, and FAQs for Amine Protection

Welcome to the Technical Support Center for N-phthaloylation. The transformation of a primary amine into a phthalimide is a cornerstone of organic synthesis, peptide chemistry, and polymer modification. However, the reaction is not always as simple as mixing reagents. It proceeds via a kinetically favored phthalamic acid intermediate , which requires significant thermodynamic driving force (or chemical activation) to undergo dehydration and ring closure[1][2].

This guide is designed for researchers and drug development professionals. It provides field-proven, self-validating protocols and addresses the causality behind common failures such as incomplete ring closure, racemization of chiral centers, and poor chemoselectivity.

Substrate-Specific Reaction Design

Choosing the correct reaction conditions depends entirely on the steric hindrance, stereochemical fragility, and polyfunctional nature of your substrate.

Workflow Start Analyze Substrate Chiral Chiral Amino Acid? Start->Chiral Polymer Polyfunctional/Polymer (e.g., Chitosan)? Start->Polymer Standard Standard Primary Amine Start->Standard Nefkens Use Nefkens' Reagent (N-ethoxycarbonylphthalimide) in H2O/THF Chiral->Nefkens Avoid Racemization Aqueous Phthalic Anhydride in DMF/H2O (95:5) at 90°C Polymer->Aqueous Require Chemoselectivity Neat Phthalic Anhydride Neat or Toluene/AcOH Reflux (120°C) Standard->Neat High Thermal Stability

Decision matrix for selecting N-phthaloylation conditions based on substrate properties.

Quantitative Method Comparison

To optimize your workflow, compare the standard methodologies below. The data synthesizes expected yields and risks based on established literature parameters.

MethodPrimary ReagentSolvent SystemTempTimeExpected YieldRacemization Risk
Thermal Fusion Phthalic Anhydride (PA)Neat130–135°C0.5–2 h79–90%High [3]
Azeotropic Reflux PA + TriethylamineToluene110°C4–6 h>85%Moderate[1]
Mild Aqueous Nefkens' ReagentH₂O / THF25°C2–4 h>90%None [4]
Chemoselective Phthalic Anhydride (PA)DMF / H₂O (95:5)90°C8 h80–90%N/A[5]

Self-Validating Experimental Protocols

Every protocol must act as a self-validating system. Do not proceed to downstream synthesis without confirming the success criteria listed at the end of each procedure.

Protocol A: High-Temperature Azeotropic Phthaloylation (For Standard Amines)

This method utilizes thermodynamic control to drive the dehydration of the phthalamic acid intermediate[1].

  • Setup: In a round-bottom flask equipped with a Dean-Stark trap and reflux condenser, dissolve the primary amine (1.0 eq) and phthalic anhydride (1.1 eq) in anhydrous toluene (0.2 M).

  • Catalysis: Add catalytic triethylamine (0.1 eq) to facilitate the initial nucleophilic attack.

  • Reaction: Heat the mixture to vigorous reflux (approx. 110–120°C). The Dean-Stark trap will collect the water byproduct, forcing the equilibrium toward the closed imide ring.

  • Workup: Once water evolution ceases (typically 4–6 hours), cool to room temperature, concentrate under reduced pressure, and recrystallize from ethanol.

  • System Validation: Run an FTIR spectrum of the isolated solid. Success is validated by the complete disappearance of the N-H stretch (~3300 cm⁻¹) and the appearance of characteristic asymmetric and symmetric imide C=O doublets at ~1770 cm⁻¹ and 1710 cm⁻¹.

Protocol B: Mild Racemization-Free Phthaloylation (For Chiral Amino Acids)

Thermal fusion of α-amino acids with phthalic anhydride causes proton abstraction at the chiral center, leading to racemization[3]. Nefkens' reagent (N-ethoxycarbonylphthalimide) circumvents this by acting as a highly reactive transfer agent under mild conditions[4][6].

  • Setup: Dissolve the chiral amino acid (1.0 eq) and Na₂CO₃ (1.0 eq) in distilled water (0.5 M).

  • Reagent Addition: Add Nefkens' reagent (1.05 eq) dissolved in an equal volume of THF.

  • Reaction: Stir vigorously at room temperature (20–25°C) for 2–4 hours. The biphasic mixture will gradually become homogeneous as the reaction proceeds.

  • Workup: Acidify the aqueous layer with 1M HCl to pH 2 to precipitate the N-phthaloyl amino acid. Filter and wash with cold water.

  • System Validation: Measure the specific optical rotation

    
     of the product and compare it to literature values. Success is validated by the retention of >99% enantiomeric excess (ee), confirming no racemization occurred[6]. 
    
Protocol C: Chemoselective Aqueous Phthaloylation (For Chitosan/Polymers)

Standard phthaloylation of chitosan in pure DMF leads to unwanted O-phthaloylation at the hydroxyl groups. Introducing exactly 5% water hydrolyzes the kinetically formed O-esters while leaving the thermodynamically stable N-imides intact[5][7].

  • Setup: Suspend chitosan (1.0 eq of glucosamine units) and phthalic anhydride (3.0 eq) in a solvent mixture of DMF/H₂O (95:5 v/v).

  • Reaction: Heat the suspension to 90°C under continuous stirring for 8 hours. Do not purge water vapor[7].

  • Workup: Cool the resulting pale tan mixture to room temperature and precipitate by pouring it into ice water. Filter and wash extensively with ethanol to remove unreacted phthalic anhydride.

  • System Validation: Test the solubility of the product. Native chitosan is insoluble in organic solvents, whereas successfully protected N-phthaloyl-chitosan is readily soluble in DMSO and DMF. FTIR should show a strong imide peak at 1710 cm⁻¹ and the absence of an ester peak at 1740 cm⁻¹[5].

Troubleshooting & FAQs

Q1: My reaction is stalling, and mass spectrometry shows a product with +18 Da mass compared to my target. What is happening?

Causality: You have stalled at the phthalamic acid intermediate . The initial nucleophilic attack of the amine on the anhydride is fast, but the subsequent intramolecular dehydration to close the ring has a high activation energy[2]. If the temperature is too low or water is present in the system, the reaction stops here. Solution: You must force dehydration. Either increase the temperature and use a Dean-Stark apparatus to physically remove water[1], or add a chemical dehydrating agent. Treating the isolated phthalamic acid with acetic anhydride (Ac₂O) and anhydrous sodium acetate at 80°C will rapidly close the ring to form the desired phthalimide[1].

Mechanism Amine Primary Amine + Phthalic Anhydride Intermediate Phthalamic Acid (Acyclic Intermediate) Amine->Intermediate Nucleophilic Attack (Fast, Reversible) Product N-Alkyl Phthalimide (Closed Ring) Intermediate->Product Dehydration (Heat / Ac2O) DeadEnd Hydrolysis / Incomplete Reaction Intermediate->DeadEnd Low Temp / Excess Water

Mechanistic pathway of N-phthaloylation highlighting the phthalamic acid intermediate.

Q2: I am trying to protect a sterically hindered amine (e.g., tert-butylamine derivative), but the yields are exceptionally low.

Causality: Steric bulk around the primary amine severely impedes both the initial nucleophilic attack and the conformational alignment required for ring closure. Solution: Switch from phthalic anhydride to phthaloyl chloride . React the hindered amine with phthaloyl chloride in the presence of pyridine or triethylamine. Alternatively, use microwave-assisted synthesis under solvent-free conditions, which has been shown to overcome steric barriers and drastically reduce reaction times from hours to minutes[1].

Q3: Why is my N-phthaloyl amino acid derivative degrading when I try to remove an Fmoc group elsewhere on the molecule?

Causality: Phthalimides are sensitive to basic and strongly nucleophilic reagents. The conditions used to cleave Fmoc groups (e.g., 20% piperidine in DMF) will cause nucleophilic ring-opening of the phthalimide, reverting it back to a phthalamic acid derivative[2]. Solution: If orthogonal protection is required, you must remove the Fmoc group using non-nucleophilic bases (which is difficult) or alter your synthetic strategy. Phthalimide deprotection is typically achieved via hydrazinolysis (Ing-Manske procedure)[2][4]; ensure this step is reserved for the end of your synthetic sequence.

References

  • Mild and effective N-phthaloylation of amino acids ResearchG
  • Chemoselective Protection of the Amino Groups of Chitosan by Controlled Phthaloylation: Facile Preparation of a Precursor Useful for Chemical Modifications ACS Public
  • Phthalic anhydride (PA)
  • A Novel Process to Prepare Chemoselectively Protected N-Phthaloyl- Chitosan without Drying of Solvent and Purging of W
  • 8.1 Introduction 8.2 Imides and Amides Thieme-Connect
  • Synthesis and evaluation of some variants of the Nefkens' reagent ResearchG
  • Synthesis of N,N‐phthaloyl‐L‐valine and N,N‐phthaloyl‐L‐isoleucine with N‐(ethoxycarbonyl)

Sources

Optimization

Technical Support Center: Synthesis of α,α-Disubstituted α-Amino Acids

Welcome to the Advanced Synthesis Support Center. The construction of α,α-disubstituted α-amino acids (non-proteinogenic amino acids with a quaternary stereocenter at the alpha carbon) is a cornerstone of modern peptide...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Synthesis Support Center. The construction of α,α-disubstituted α-amino acids (non-proteinogenic amino acids with a quaternary stereocenter at the alpha carbon) is a cornerstone of modern peptide engineering and drug discovery. However, synthesizing these molecules presents severe thermodynamic and kinetic hurdles, primarily due to extreme steric hindrance and the difficulty of enantioselective differentiation between two alkyl groups.

This guide provides field-proven troubleshooting insights, causal explanations for reaction failures, and self-validating protocols to ensure your success at the bench.

Section 1: Phase-Transfer Catalysis (PTC) Workflows

Q1: I am experiencing low enantiomeric excess (ee) and poor yields when attempting the asymmetric alkylation of glycine Schiff bases to form α,α-dialkyl amino acids. What is causing this loss of selectivity?

Causality & Expert Insight: The formation of a quaternary stereocenter is highly sensitive to the structural rigidity and shielding of the chiral phase-transfer catalyst. If you are using first-generation cinchona alkaloid catalysts, the steric bulk of the newly introduced alkyl group disrupts the tight ion-pair required for facial selectivity.

To resolve this, transition to Maruoka Catalysts (chiral spiro quaternary ammonium salts). These catalysts feature a rigid, structurally simplified skeleton that maintains a highly organized chiral environment, effectively shielding one face of the enolate even when attacked by bulky electrophiles [1]. Furthermore, poor ee is often an artifact of inadequate agitation in the biphasic system (aqueous base/organic solvent), which prevents efficient ion exchange at the phase boundary.

Self-Validating Protocol: Biphasic Asymmetric Alkylation using Maruoka Catalysts

  • Preparation: Dissolve the protected amino acid (e.g., N-(diphenylmethylene)glycine tert-butyl ester) and 1 mol% Maruoka catalyst in anhydrous toluene.

  • Thermal Control: Cool the organic solution strictly to a range of 0 °C to -20 °C. Validation: Use an internal probe; lower temperatures maximize facial discrimination but slow the reaction rate.

  • Electrophile Addition: Add the alkyl halide (1.2 - 1.5 equivalents).

  • Biphasic Initiation: Add the aqueous base (e.g., 50% KOH or NaOH) dropwise under vigorous stirring (minimum 1000 rpm). Validation: The mixture must form a fine emulsion to ensure optimal interfacial surface area.

  • Monitoring: Stir for 2-12 hours. Monitor the disappearance of the Schiff base via TLC or HPLC.

  • Workup: Separate the organic layer, wash with brine to neutralize, dry over MgSO₄, and concentrate under reduced pressure.

  • Deprotection: Subject the crude intermediate to mild acidic hydrolysis (1N HCl in THF) to cleave the imine and yield the target α,α-dialkyl amino acid.

Maruoka_Workflow Start Glycine Schiff Base + Organic Solvent (Toluene) Catalyst Add Maruoka Catalyst (0.01 - 1 mol%) Start->Catalyst Base Add Aqueous Base (e.g., KOH or NaOH) Catalyst->Base Alkylation Add Alkyl Halide Stir at 0°C to -20°C Base->Alkylation PhaseSep Phase Separation Extract Organic Layer Alkylation->PhaseSep Biphasic Emulsion Deprotect Acidic Hydrolysis (e.g., 1N HCl) PhaseSep->Deprotect Product α,α-Dialkyl Amino Acid (High ee%) Deprotect->Product

Biphasic asymmetric alkylation workflow using Maruoka phase-transfer catalysts.

Section 2: Chiral Auxiliaries & Oxazolidinone Chemistry

Q2: During the alkylation of Seebach's oxazolidinones, I am isolating a significant amount of self-addition by-products instead of my desired alkylated product. How can I suppress this dimerization?

Causality & Expert Insight: Seebach's oxazolidinones are powerful chiral auxiliaries, but their lithium enolates are aggressively reactive. If the internal temperature rises above -78 °C during enolate generation or electrophile addition, the enolate acts as a nucleophile against the unreacted oxazolidinone (or its imine-carboxylate intermediates) [2]. The causality is rooted in competitive kinetics: at higher temperatures, the activation energy for undesired intermolecular dimerization is breached before the alkyl halide can fully react.

Self-Validating Protocol: Diastereoselective Alkylation of Oxazolidinones

  • System Purge: Flame-dry a Schlenk flask under vacuum and backfill with Argon three times.

  • Solvation: Dissolve the oxazolidinone in anhydrous THF to achieve a 0.1 M concentration.

  • Cryogenic Cooling: Cool the solution to -78 °C using a dry ice/acetone bath. Validation: Allow 15 minutes for complete internal temperature equilibration.

  • Enolization: Add a sterically hindered strong base (e.g., LHMDS or LDA, 1.05 eq) dropwise down the cold wall of the flask. Stir for 45 minutes at -78 °C. Validation: A distinct color change (often pale yellow) indicates enolate formation.

  • Alkylation: Pre-cool the electrophile (alkyl halide) and add it slowly.

  • Thermal Maturation: Maintain the reaction at -78 °C for 2-4 hours before slowly warming to -20 °C to drive the reaction to completion.

  • Quenching: Quench with saturated aqueous NH₄Cl strictly at -20 °C. Do not allow the reaction to reach room temperature before quenching, as this invites late-stage self-addition.

Q3: I have successfully alkylated my oxazolidinone with excellent diastereoselectivity, but I cannot hydrolyze the auxiliary to release the free α,α-disubstituted amino acid. Mild conditions (LiOH) fail completely. Why?

Causality & Expert Insight: The hydrolysis of the oxazolidinone ring requires the formation of a tetrahedral intermediate at the carbonyl carbon. In α,α-disubstituted systems, the two alkyl groups at the alpha position create severe steric hindrance (diaxial interactions), drastically raising the activation energy required to form this transition state [3]. Mild hydrolysis methods rely on kinetic favorability, which is absent here. You must force the reaction thermodynamically using harsh acidic conditions.

Self-Validating Protocol: Harsh Acidic Hydrolysis of Hindered Oxazolidinones

  • Suspension: Suspend the alkylated oxazolidinone in 6 N HCl (approximately 10 mL per mmol of substrate) in a heavy-walled pressure tube.

  • Thermal Cleavage: Seal the tube and heat the mixture to a vigorous reflux (100-110 °C).

  • Monitoring: Maintain reflux for 12-24 hours. Validation: Monitor the disappearance of the starting material via LC-MS; TLC is often unreliable due to the polarity of the emerging amino acid.

  • Purification Workup: Cool to room temperature. Extract the aqueous layer 3 times with diethyl ether to remove the cleaved auxiliary by-products (e.g., aldehydes/ketones).

  • Isolation: Lyophilize (freeze-dry) the aqueous layer to obtain the pure α,α-disubstituted amino acid as a hydrochloride salt.

Seebach_Troubleshooting Enolate Lithium Enolate of Oxazolidinone Temp Temperature Control Enolate->Temp SelfAdd Self-Addition Byproduct (Avoid > -78°C) Temp->SelfAdd Temp > -78°C Alkylated Diastereoselective Alkylation Temp->Alkylated Strict -78°C Hydrolysis Acidic Hydrolysis (e.g., 6N HCl, Reflux) Alkylated->Hydrolysis Steric Steric Hindrance (Tetrahedral Transition State) Hydrolysis->Steric Kinetic Barrier Final α,α-Disubstituted Amino Acid Steric->Final Overcome via thermodynamics

Reaction pathways and steric challenges in Seebach's oxazolidinone alkylation.

Section 3: Quantitative Strategy Comparison

To assist in experimental design, the following table summarizes the quantitative expectations and limitations of the primary synthetic strategies used for generating quaternary stereocenters in amino acids.

Table 1: Comparison of Synthetic Strategies for α,α-Disubstituted Amino Acids

Synthetic MethodCatalyst / Chiral AuxiliaryTypical Yield (%)StereoselectivityPrimary Limitation / Challenge
Phase-Transfer Catalysis Maruoka Catalyst (Spiro-ammonium)80 - 95%90 - 99% eeRequires highly optimized biphasic mixing and emulsion control
Chiral Auxiliary Alkylation Seebach's Oxazolidinone70 - 90%> 95% deHarsh thermodynamic hydrolysis conditions required for cleavage
Enzymatic Synthesis Engineered Transaminases40 - 70%> 99% eeNarrow substrate scope; high intolerance to bulky alkyl groups
Strecker Synthesis Chiral Sulfinimines65 - 85%85 - 95% deToxicity of cyanide reagents; risk of racemization during nitrile hydrolysis

References

  • Self-addition products from the alkylation of amino acid-derived oxazolidinones: X-ray molecular structures. RSC Publishing. Available at:[Link]

  • Stereoselective Synthesis of α,α′-Biprolines. National Institutes of Health (PMC). Available at:[Link]

Troubleshooting

Overcoming poor solubility of phthalimide compounds in biological assays

Technical Support Center: Overcoming Phthalimide Solubility Bottlenecks in Biological Assays Welcome to the Application Scientist Support Center. Phthalimide-based compounds—including IMiDs (thalidomide, lenalidomide) an...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Overcoming Phthalimide Solubility Bottlenecks in Biological Assays

Welcome to the Application Scientist Support Center. Phthalimide-based compounds—including IMiDs (thalidomide, lenalidomide) and modern Cereblon (CRBN)-recruiting Proteolysis Targeting Chimeras (PROTACs)—are notorious for their poor aqueous solubility. Their rigid, planar, and highly lipophilic structures often lead to precipitation in aqueous assay buffers, resulting in false negatives, erratic dose-response curves, and assay artifacts.

This guide provides field-proven troubleshooting strategies, formulation protocols, and structural insights to ensure your in vitro biological assays yield trustworthy, reproducible data.

Module 1: The Mechanistic Bottleneck

Before troubleshooting, it is critical to understand where solubility fails in the experimental pipeline. Phthalimides must remain in solution long enough to partition into the lipophilic cell membrane. If precipitation occurs in the bulk aqueous media, the effective concentration drops to zero, stalling the entire degradation pathway.

PROTAC_Pathway Sol Phthalimide PROTAC (Poor Aqueous Solubility) Form Formulation (e.g., HP-β-CD) Sol->Form Solubilization Cell Cell Membrane Penetration Sol->Cell Precipitation Risk Form->Cell Delivery CRBN CRBN E3 Ligase Binding Cell->CRBN Ternary Ternary Complex Formation CRBN->Ternary Ub Polyubiquitination Ternary->Ub Deg Proteasomal Degradation Ub->Deg

Phthalimide PROTAC pathway showing solubility as the primary bottleneck for cell entry.

Module 2: Diagnostics & Troubleshooting (FAQ)

Q1: My CRBN-based PROTAC shows no degradation activity in my cell-based assay, but it binds the target tightly in SPR. Is it a permeability or solubility issue? A1: This is a classic "false negative" driven by aqueous precipitation. In biochemical assays like Surface Plasmon Resonance (SPR), surfactants (e.g., Tween-20) and continuous flow dynamics keep transiently insoluble molecules in suspension. However, in static cell culture media, lipophilic phthalimides often aggregate and precipitate before they can cross the lipid bilayer. Diagnostic Action: Examine your assay wells under a light microscope at 20x magnification after 24 hours. If you observe microcrystals or amorphous aggregates, your compound has precipitated. You must optimize the formulation before concluding it lacks cellular permeability.

Q2: Can I just increase the DMSO concentration to keep the phthalimide in solution? A2: No. While 100% DMSO is the standard stock solvent for phthalimides, biological assays have strict DMSO tolerance limits. Exceeding these limits induces cytotoxicity, alters cell membrane permeability, and triggers off-target transcriptomic changes that confound your data. For most cell-based screening assays (e.g., HepG2, Jurkat), the upper cellular tolerance limit for DMSO is strictly 0.4% to 0.6% (v/v) [1, 2]. While some robust biochemical assays can tolerate up to 1% to 5% DMSO[3], for cell-based PROTAC degradation assays, we mandate a final DMSO concentration of ≤ 0.5%.

Q3: If I can't increase DMSO, what is the best formulation strategy for in vitro screening? A3: The gold standard for in vitro solubilization of lipophilic phthalimides is the use of cyclodextrins, specifically 2-Hydroxypropyl-β-cyclodextrin (HP-β-CD). HP-β-CD features a hydrophobic internal cavity that encapsulates the lipophilic phthalimide ring, and a hydrophilic exterior that ensures excellent aqueous solubility [4]. Causality: This forms a transient "inclusion complex." Because the binding is non-covalent and in dynamic equilibrium, the phthalimide is readily released at the lipophilic cell membrane, allowing it to penetrate the cell and engage CRBN without permanently altering the drug's intrinsic pharmacokinetics [5].

Module 3: Quantitative Comparison of Formulation Vehicles

When selecting a vehicle for your biological assay, you must balance solubilizing power against biological toxicity.

Formulation VehicleMechanism of SolubilizationMax Tolerated Assay Concentration (Cell-Based)Cytotoxicity / Artifact RiskBest Use Case
DMSO Co-solvent (Polar Aprotic)0.4% - 0.6% (v/v)High (Membrane disruption, transcriptomic shifts)Primary stock solutions (10 mM)
HP-β-CD Inclusion Complexation1% - 5% (w/v)Low (Generally recognized as safe)Cell-based degradation assays
Tween-80 Micellar Surfactant0.01% - 0.1% (v/v)Moderate (Protein denaturation, membrane lysis)Biochemical assays (e.g., SPR, TR-FRET)
PEG-400 Co-solvent (Polymeric)0.5% - 1% (v/v)Low to Moderate (Osmotic stress)In vivo dosing, limited in vitro use

Module 4: Self-Validating Experimental Protocols

Protocol: Preparation of HP-β-CD Inclusion Complexes for Cell Assays Scientific Rationale: Direct dilution of a 10 mM DMSO stock into aqueous media causes localized supersaturation, leading the phthalimide to immediately "crash out" of solution. The stepwise complexation method below prevents this by allowing the cyclodextrin to encapsulate the monomeric compound before it hits the bulk aqueous phase.

Formulation_Workflow Step1 1. Dissolve Phthalimide in 100% DMSO Step3 3. Dropwise Addition (Kneading/Mixing) Step1->Step3 Step2 2. Prepare 10-20% HP-β-CD in Aqueous Buffer Step2->Step3 Step4 4. Sonication & Vortexing (30 mins, RT) Step3->Step4 Step5 5. Centrifugation (Self-Validation) Step4->Step5 Step6 6. Assay Dosing (Final DMSO < 0.5%) Step5->Step6

Step-by-step workflow for formulating phthalimide compounds with HP-β-CD.

Step-by-Step Methodology:

  • Stock Preparation: Dissolve the phthalimide compound in 100% molecular-biology grade DMSO to a concentration of 10 mM.

  • Vehicle Preparation: Prepare a 10% (w/v) solution of HP-β-CD in your target aqueous buffer (e.g., PBS or serum-free DMEM). Filter sterilize (0.22 µm).

  • Complexation: In a microcentrifuge tube, add 950 µL of the 10% HP-β-CD solution. While vortexing at medium speed, add 50 µL of the 10 mM DMSO stock dropwise (10 µL at a time). Causality: Dropwise addition under constant agitation prevents high local concentrations of the hydrophobic drug, giving the HP-β-CD cavities time to encapsulate the molecules before they can self-aggregate.

  • Equilibration: Sonicate the mixture in a water bath at room temperature for 15 minutes, followed by continuous shaking (e.g., Eppendorf Thermomixer) at 37°C for 1 hour to reach thermodynamic equilibrium.

  • Validation (Self-Validating Step): Centrifuge the tube at 10,000 x g for 10 minutes. Carefully inspect the bottom for a pellet.

    • If a pellet is present, the compound has exceeded its complexation capacity. Transfer the supernatant to a new tube.

    • Required Action: Measure the concentration of the supernatant using HPLC-UV against a standard curve to confirm the exact soluble dose before applying it to your cells. Do not assume the concentration is 500 µM.

  • Dosing: Dilute this validated working stock 1:10 into your final assay plate containing cells and media. Final assay conditions will safely sit at: ≤ 50 µM compound, 0.5% DMSO, and 1% HP-β-CD.

Module 5: Structural Optimization (PROTAC Design)

Q4: Formulation is too tedious for our high-throughput screens. Can we design better solubility into the PROTAC itself? A4: Yes. The bivalent nature of PROTACs inherently pushes them into the "beyond Rule of 5" chemical space, drastically reducing solubility and permeability [6]. To optimize the intrinsic solubility of phthalimide-based degraders during the medicinal chemistry phase:

  • Linker Modification: Replace highly lipophilic alkyl chains with PEG units. However, be cautious: while PEGylation increases hydration, too many PEG units can increase the topological polar surface area (TPSA) excessively, hindering cell permeability.

  • Disrupting Planarity: Introduce sp3-hybridized carbons or basic nitrogens (e.g., piperazine rings) into the linker. This disrupts the flat crystalline lattice of the molecule, lowering the melting point and significantly improving thermodynamic solubility [7].

  • Monitoring EPSA: Track the Experimental Polar Surface Area (EPSA). Compounds with high lipophilicity (log kwIAM) but optimized EPSA often strike the best balance between solubility and permeability, ensuring the PROTAC remains soluble in assays without sacrificing its ability to cross the cell membrane [7].

References

  • Multiparametric High-Content Assays to Measure Cell Health and Oxidative Damage as a Model for Drug-Induced Liver Injury, eScholarship. [Link]

  • Screening assay requirements | WEHI, wehi.edu.au.[Link]

  • Cyclodextrin–Drug Inclusion Complexes: In Vivo and In Vitro Approaches, PMC.[Link]

  • Toward Successful Cyclodextrin Based Solubility-Enabling Formulations for Oral Delivery of Lipophilic Drugs, ACS Publications.[Link]

  • Assays and technologies for developing proteolysis targeting chimera degraders, PMC.[Link]

  • Designing Soluble PROTACs: Strategies and Preliminary Guidelines, ACS Publications.[Link]

Optimization

Technical Support Center: N-Phthaloyl Amino Acid Deprotection

Troubleshooting Guides, Protocols, and FAQs for Synthetic Chemists Welcome to the Technical Support Center for N-Phthaloyl deprotection. The phthalimide group is a highly robust protecting group for primary amines, frequ...

Author: BenchChem Technical Support Team. Date: March 2026

Troubleshooting Guides, Protocols, and FAQs for Synthetic Chemists

Welcome to the Technical Support Center for N-Phthaloyl deprotection. The phthalimide group is a highly robust protecting group for primary amines, frequently utilized in peptide synthesis and drug development to prevent over-alkylation and racemization. However, its stability means that deprotection requires specific, targeted chemical strategies.

As an application scientist, I have structured this guide to move beyond basic recipes. Here, we will explore the mechanistic causality behind each deprotection method, providing you with self-validating protocols and troubleshooting steps to ensure high-yield recoveries of your target amino acids.

Mechanistic Pathways of Deprotection

Understanding the mechanism of your chosen deprotection reagent is critical for anticipating byproducts and preventing side reactions (such as peptide bond cleavage or racemization). The workflow below illustrates the three primary strategies: classical hydrazinolysis, solid-phase aminolysis, and reductive cleavage.

G Substrate N-Phthaloyl Amino Acid (Protected Amine) Hydrazine Hydrazinolysis (NH₂NH₂) Substrate->Hydrazine EDA Aminolysis (Ethylenediamine) Substrate->EDA Reduction Reductive Cleavage (NaBH₄ / 2-Propanol) Substrate->Reduction Int_Phthalamide Phthalamide Intermediate (Ring Opened) Hydrazine->Int_Phthalamide Nucleophilic Attack EDA->Int_Phthalamide Nucleophilic Attack Int_Lactam Hydroxy Lactam Intermediate (Reduced) Reduction->Int_Lactam Hydride Transfer Product Free Amino Acid (Target) Int_Phthalamide->Product Intramolecular Cyclization Byproduct1 Phthalhydrazide (Precipitate) Int_Phthalamide->Byproduct1 Int_Lactam->Product Acidic Hydrolysis (AcOH) Byproduct2 Phthalide (Soluble) Int_Lactam->Byproduct2

Mechanistic pathways for N-phthaloyl deprotection via nucleophilic and reductive strategies.

Quantitative Comparison of Deprotection Strategies

Selecting the right method depends on your substrate's sensitivity to nucleophiles, bases, and the phase of your synthesis (solution vs. solid-phase).

Deprotection MethodPrimary ReagentSecondary ReagentTypical TempTimeYield RangePrimary ByproductBest Application
Hydrazinolysis Hydrazine HydrateHCl (for workup)25°C - Reflux2 - 12h80-95%PhthalhydrazideSimple amino acids, robust substrates[1].
Aminolysis EthylenediamineNone25°C - 80°C4 - 16h85-95%N-(2-aminoethyl)phthalimideSolid-phase peptide synthesis (SPS)[2].
Reductive Cleavage Sodium BorohydrideAcetic Acid25°C, then 80°C24h + 2h85-90%PhthalideBase-sensitive peptides, preventing racemization[3].
Hydroxylaminolysis Hydroxylamine HClNaHCO₃65°C - 70°C16h>90%Phthalimide derivativesIndustrial scale-up (e.g., Droxidopa synthesis)[4].
Validated Experimental Protocols
Protocol A: Hydrazinolysis (Ing-Manske Procedure)

Causality & Rationale: Hydrazine's adjacent nitrogen atoms create the "alpha-effect," making it an exceptionally potent nucleophile. It attacks the imide carbonyl to form a phthalamide intermediate. The second nitrogen then attacks the adjacent carbonyl, thermodynamically driving the release of the free amine by forming the highly stable, 6-membered phthalhydrazide ring[1]. Step-by-Step Methodology:

  • Dissolution: Dissolve the N-phthaloyl-protected amino acid (1.0 eq) in ethanol or methanol (approx. 10 mL/g).

  • Reagent Addition: Add hydrazine hydrate (1.5 - 2.0 eq) dropwise at room temperature.

  • Reaction: Heat to reflux for 2-12 hours. Monitor via TLC/HPLC until the starting material is consumed. A white precipitate (phthalhydrazide) will begin to form.

  • Acidification (Ing-Manske Modification): Cool the flask to room temperature. Add 1M HCl until the solution reaches pH 2. Why? This protonates your target aliphatic amine (making it water-soluble) while fully precipitating the highly insoluble phthalhydrazide byproduct.

  • Filtration: Filter the mixture through a Celite pad to remove the byproduct.

  • Isolation: Basify the aqueous filtrate with 1M NaOH to pH 10. Extract the free amine with dichloromethane or ethyl acetate. Dry over Na₂SO₄ and concentrate under reduced pressure.

Protocol B: Reductive Cleavage (Sodium Borohydride)

Causality & Rationale: For peptide sequences with sensitive amide bonds, hydrazinolysis can cause unintended chain cleavage. Sodium borohydride acts as a hydride donor, reducing one imide carbonyl to a hydroxy lactam. This intermediate is stable until treated with acetic acid, which protonates the hydroxyl group, facilitating elimination and subsequent hydrolysis. This non-nucleophilic pathway prevents both amide cleavage and α-carbon racemization[3][5]. Step-by-Step Methodology:

  • Dissolution: Dissolve the substrate (1.0 eq) in a 6:1 (v/v) mixture of 2-propanol and water.

  • Reduction: Add NaBH₄ (5.0 eq) in portions. Stir at room temperature for 24 hours.

  • Acidic Cleavage: Carefully add glacial acetic acid (Note: vigorous hydrogen gas evolution will occur) to quench excess NaBH₄ and adjust the pH to ~5.

  • Heating: Stopper the flask and heat to 80°C for 2 hours to promote lactonization and release the primary amine.

  • Work-up: Evaporate the solvent, resuspend the residue in water, and purify via ion-exchange chromatography (e.g., Dowex 50) or standard acid/base extraction.

Protocol C: Solid-Phase Aminolysis (Ethylenediamine)

Causality & Rationale: Hydrazine is often incompatible with certain solid-phase synthesis (SPS) resins and orthogonal protecting groups. Ethylenediamine acts as a milder bidentate nucleophile. While it forms N-(2-aminoethyl)phthalimide (which is difficult to separate in solution phase), this byproduct is highly soluble and easily washed away from the solid support, making it ideal for SPS[2][6]. Step-by-Step Methodology:

  • Resin Swelling: Swell the peptidyl resin in DMF for 30 minutes in a solid-phase reaction vessel.

  • Reagent Addition: Treat the resin with a solution of 10 equivalents of ethylenediamine in isopropanol.

  • Reaction: Agitate at room temperature for 4-16 hours.

  • Washing: Drain the reaction mixture. Wash the resin extensively with DMF (3x), Isopropanol (3x), and DCM (3x) to completely remove the soluble N-(2-aminoethyl)phthalimide byproduct.

Troubleshooting & FAQs

Q1: My peptide sequence is cleaving during phthaloyl deprotection. What is causing this? A1: Hydrazine is a potent nucleophile that can cause unintended hydrazinolysis of sensitive amide bonds within your peptide sequence, forming acid hydrazides[7]. Solution: Switch to the reductive cleavage method using NaBH₄/2-propanol followed by acetic acid. This method operates via hydride transfer rather than nucleophilic acyl substitution, preserving your peptide backbone.

Q2: I am struggling to remove the phthalhydrazide byproduct after hydrazinolysis. It keeps contaminating my NMR spectra. A2: Phthalhydrazide is notorious for its poor solubility in standard organic solvents, making standard liquid-liquid extraction difficult. Solution: Ensure you are strictly following the Ing-Manske modification (Protocol A, Step 4). By acidifying the crude reaction mixture with dilute HCl to pH 2-3, you protonate your target amine into a soluble salt while forcing the phthalhydrazide to crash out of solution completely. Filter before basifying.

Q3: I observed significant racemization of my chiral α-amino acid during basic hydrolysis of the phthalimide. How can I preserve optical purity? A3: The phthalimide ring is strongly electron-withdrawing, which significantly increases the acidity of the α-proton on your amino acid. Under strongly basic conditions (like NaOH or prolonged heating with amines), deprotonation at the α-carbon leads to rapid racemization. Solution: The NaBH₄ reductive method (Protocol B) is reported to proceed with no measurable loss of optical activity because it avoids strongly basic conditions and operates at near-neutral pH during the critical cleavage step[3][5].

Q4: Can I use ethylenediamine for solution-phase deprotection? A4: Yes, but it is generally discouraged. Separating the resulting N-(2-aminoethyl)phthalimide byproduct from your target amine in a solution phase can be chromatographically challenging due to their similar polarities and basicities. Ethylenediamine is most advantageous in Solid-Phase Synthesis (SPS) where the byproduct is simply washed away from the resin[2].

References

1.[7] Benchchem. Technical Support Center: N-Phthaloylglycine in Peptide Synthesis. Available at: 2.[1] Benchchem. Application Notes and Protocols for Phthalimide Deprotection to Reveal Primary Amines. Available at: 3.[2] ACS Publications. Solid-Phase-Supported Approach for the Preparation of Bioresponsive and Multifunctional MRI Probes. Available at: 4.[6] NIH PMC. Solid-Phase-Supported Approach for the Preparation of Bioresponsive and Multifunctional MRI Probes. Available at: 5.[3] Rhodium Archive. NaBH4 Phtalimide Deprotection of Amines. Available at: 6.[4] Google Patents. WO2013142093A1 - Method for the synthesis of droxidopa. Available at: 7.[5] Semantic Scholar. Stereocontrolled synthesis of deuterated phenylalanine derivatives through manipulation of an N-phthaloyl protecting group. Available at:

Sources

Reference Data & Comparative Studies

Validation

Comparative Analysis of the Biological Activity of Furan and Pyran Derivatives

The following guide provides an in-depth comparative analysis of furan and pyran derivatives, structured for researchers and drug development professionals. It synthesizes experimental data, detailed protocols, and mecha...

Author: BenchChem Technical Support Team. Date: March 2026

The following guide provides an in-depth comparative analysis of furan and pyran derivatives, structured for researchers and drug development professionals. It synthesizes experimental data, detailed protocols, and mechanistic insights.[1]

[2][3][4]

Executive Summary

Furan (5-membered) and pyran (6-membered) oxygen-containing heterocycles represent two of the most privileged scaffolds in medicinal chemistry. While they share electronic similarities as aromatic/pseudo-aromatic ethers, their pharmacological profiles diverge significantly due to ring strain, lipophilicity, and metabolic stability.

Key Distinction:

  • Furan Derivatives: Often exhibit higher reactivity and potent antimicrobial activity (e.g., nitrofurans) but can suffer from metabolic liability (ring opening). They are frequently potent kinase inhibitors in cancer therapy.

  • Pyran Derivatives: Generally offer superior metabolic stability and are structural cores of many natural products (flavonoids, coumarins). They excel in anti-inflammatory (COX inhibition) and anticancer applications requiring prolonged residence time.

Structural & Physicochemical Comparison

FeatureFuran DerivativesPyran DerivativesImpact on Drug Design
Ring Size 5-membered (

)
6-membered (

)
Pyran rings are sterically bulkier, affecting active site fit.
Aromaticity High (6

electrons)
Variable (Pyrylium is aromatic; 2H/4H-pyrans are not)Furans participate readily in

-

stacking; Pyrans often serve as hydrogen bond acceptors.
Lipophilicity (LogP) Generally LowerGenerally HigherPyran derivatives often show better membrane permeability.
Metabolic Stability Low to Moderate (prone to oxidative ring opening via CYP450)High (resistant to oxidative cleavage)Pyran scaffolds are preferred for chronic therapies.

Comparative Biological Activity[2][3][5][6]

Anticancer Activity

Both scaffolds are widely used to target solid tumors, but they often act via distinct mechanisms.[2] Furan derivatives frequently target proximal signaling kinases (PI3K, VEGFR), while pyran derivatives (coumarins, chromenes) often target downstream effectors like tubulin or DNA topoisomerase.

Experimental Data Comparison (IC


 Values): 
Derivative ClassTarget Cell LineIC

(

M)
Mechanism of ActionRef
Furan (Cmpd 4)MCF-7 (Breast)4.06G2/M Cell Cycle Arrest[1]
Furan (Cmpd 7)MCF-7 (Breast)2.96Apoptosis Induction[1]
Pyran (Spiro-chromene)MCF-7 (Breast)0.015Tubulin Polymerization Inhibition[2]
Pyran (Benzo-pyran)HepG2 (Liver)6.71Topoisomerase II Inhibition[3]

Insight: In a direct structural comparison of fused isoflavene derivatives, pyran-fused analogs (benzyl substituted) showed superior inhibition (58.6%) compared to furan-fused analogs, which showed negligible activity in PC-3 prostate cancer cells [4].[3] This suggests the 6-membered ring provides a better spatial fit for the hydrophobic pockets of certain oncoproteins.

Antimicrobial Activity

Furan derivatives historically dominate this space (e.g., Nitrofurantoin). However, recent data suggests pyran derivatives are catching up, particularly against resistant Gram-positive strains.

Head-to-Head Data (MIC Values):

Derivative ClassOrganismMIC (

g/mL)
Relative PotencyRef
Furan (Cmpd 1)E. coli (ATCC 25922)>500 (Inactive)Low[5]
Pyran (Cmpd 6)E. coli (ATCC 25922)125High [5]
Furan (Carbamothioyl)S. aureus270Moderate[6]
Pyran (Spiro-pyran)S. aureus32Very High [7]

Critical Finding: A comparative study by Sari et al. (2017) synthesized both furan and pyran derivatives and tested them against the same panel. The pyran derivative (Compound 6) was the only compound effective against E. coli, highlighting the importance of the 6-membered ring for penetrating the Gram-negative outer membrane [5].

Mechanistic Visualization

The following diagram illustrates the divergent signaling pathways modulated by these derivatives. Furan derivatives often intercept upstream kinases, while pyran derivatives act on downstream effectors.

SignalingPathways Receptor Growth Factor Receptor (EGFR/VEGFR) PI3K PI3K Receptor->PI3K Activation Akt Akt (Protein Kinase B) PI3K->Akt Phosphorylation mTOR mTOR Akt->mTOR Signaling Survival Survival mTOR->Survival Cell Survival COX2 COX-2 Enzyme Tubulin Microtubules FuranDrug Furan Derivatives (e.g., Sunitinib analogs) FuranDrug->Receptor Inhibits (IC50 ~4 µM) FuranDrug->Akt Blocks Phosphorylation PyranDrug Pyran Derivatives (e.g., Coumarins) PyranDrug->COX2 Inhibits (Anti-inflammatory) PyranDrug->Tubulin Destabilizes (IC50 ~0.01 µM)

Figure 1: Differential targeting of cellular pathways.[2] Furan derivatives predominantly target upstream kinases (RTKs, Akt), while Pyran derivatives target downstream enzymatic (COX-2) and structural (Tubulin) components.

Detailed Experimental Protocols

To ensure reproducibility and "self-validating" science, the following protocols include specific quality control (QC) checkpoints.

Protocol A: High-Throughput MTT Cytotoxicity Assay

Used for determining IC


 values of derivatives against cancer cell lines (e.g., MCF-7, HeLa).

Reagents:

  • MTT Reagent: 5 mg/mL in PBS (0.22 µm filtered). Store at 4°C in dark.

  • Solubilization Buffer: DMSO or acidified isopropanol.

Step-by-Step Methodology:

  • Seeding (Day 0): Seed tumor cells (e.g., MCF-7) into 96-well plates at a density of 5,000–10,000 cells/well in 100 µL complete media.

    • QC Checkpoint: Ensure edge wells are filled with PBS to prevent "edge effect" evaporation.

  • Incubation: Allow attachment for 24 hours at 37°C, 5% CO

    
    .
    
  • Treatment (Day 1): Add 100 µL of furan/pyran derivatives dissolved in media (max 0.5% DMSO final conc.). Use serial 2-fold dilutions (e.g., 100 µM to 0.1 µM).

    • Validation: Include Positive Control (e.g., Doxorubicin) and Vehicle Control (0.5% DMSO).

  • MTT Addition (Day 3): After 48h treatment, add 20 µL MTT reagent to each well. Incubate for 3–4 hours until purple formazan crystals are visible intracellularly.

  • Solubilization: Aspirate media carefully. Add 150 µL DMSO.[4] Shake plate for 15 mins.

  • Read: Measure absorbance at 570 nm (signal) and 630 nm (background reference).

  • Calculation:

    
    .
    
Protocol B: Broth Microdilution for MIC Determination

Standard for evaluating antibacterial potency (CLSI guidelines).

Step-by-Step Methodology:

  • Inoculum Prep: Suspend fresh bacterial colonies (S. aureus or E. coli) in saline to match 0.5 McFarland standard (

    
     CFU/mL). Dilute 1:100 in Cation-Adjusted Mueller-Hinton Broth (CAMHB).
    
  • Plate Setup: Dispense 100 µL of CAMHB into columns 2–12 of a 96-well round-bottom plate.

  • Compound Dilution: Add 200 µL of stock derivative (e.g., 1024 µg/mL) to column 1. Transfer 100 µL from col 1 to col 2, mix, and repeat to col 10. Discard tip.

    • Self-Validating System: Column 11 is Growth Control (bacteria + no drug). Column 12 is Sterility Control (media only).

  • Inoculation: Add 100 µL of diluted bacterial suspension to wells 1–11. Final volume 200 µL.

  • Incubation: 16–20 hours at 37°C.

  • Read: Visual inspection for turbidity. The MIC is the lowest concentration with no visible growth.[5][6]

    • QC Pass Criteria: Growth control must be turbid; Sterility control must be clear. If Sterility control is turbid, discard entire assay.

Experimental Workflow Visualization

Workflow Synthesis 1. Synthesis (Paal-Knorr / Pechmann) Characterization 2. Characterization (NMR, IR, MS) Synthesis->Characterization Screening 3. Primary Screen (MTT / Disc Diffusion) Characterization->Screening Screening->Synthesis Low Activity (Refine SAR) HitValidation 4. Hit Validation (MIC / IC50 Determination) Screening->HitValidation >50% Inhibition Mechanism 5. Mechanism Study (Western Blot / Docking) HitValidation->Mechanism Lead Compound

Figure 2: Standardized workflow for evaluating heterocyclic derivatives. The feedback loop from Screening to Synthesis is critical for SAR optimization.

References

  • Al-Sanea, M. M., et al. (2022). Design and Synthesis of Some New Furan-Based Derivatives and Evaluation of In Vitro Cytotoxic Activity.[2][3][7] Molecules, 27(9), 2796. Link

  • Kamal, A., et al. (2015). Synthesis and biological evaluation of pyrano[2,3-c]pyrazole derivatives as microtubule destabilizing agents. European Journal of Medicinal Chemistry, 92, 501-513. Link

  • Gao, J., et al. (2014). Synthesis, Antitumor Activity, and Structure-activity Relationship of Some Benzo[a]pyrano[2,3-c]phenazine Derivatives. Letters in Drug Design & Discovery, 11(8). Link

  • Khandekar, D., et al. (2025). Synthesis and biological evaluation of pyrano and furano fused ring isoflavene derivatives. RSC Advances, 15. Link

  • Sari, E., et al. (2017).[8] Biological Activity Studies of Some Synthesized Novel Furan and Pyran Derivatives. Gazi University Journal of Science, 30(4), 49-55.[8] Link

  • Al-Amiery, A. A., et al. (2012). Antimicrobial and antioxidant activities of new metal complexes derived from (E)-3-((5-phenyl-1,3,4-oxadiazol-2-ylimino)methyl)naphthalen-2-ol. Medical Chemistry Research, 21, 3204–3213.
  • Safari, F., et al. (2019).[1] Synthesis and evaluation of antimicrobial activity, cytotoxic and pro-apoptotic effects of novel spiro-4H-pyran derivatives.[1] RSC Advances, 9, 24843-24851.[1] Link

Sources

Comparative

A Senior Application Scientist's Guide to the Structure-Activity Relationship of N-Phthaloyl Amino Acid Esters

For researchers and professionals in drug development, understanding the intricate dance between a molecule's structure and its biological activity is paramount. This guide provides an in-depth analysis of the structure-...

Author: BenchChem Technical Support Team. Date: March 2026

For researchers and professionals in drug development, understanding the intricate dance between a molecule's structure and its biological activity is paramount. This guide provides an in-depth analysis of the structure-activity relationships (SAR) of N-phthaloyl amino acid esters, a class of compounds with a diverse and promising pharmacological profile. We will delve into the synthetic strategies, compare their biological performance with supporting data, and provide detailed experimental protocols to empower your research endeavors.

The Architectural Blueprint: Understanding the N-Phthaloyl Amino Acid Ester Scaffold

N-phthaloyl amino acid esters are derivatives of amino acids where the amino group is protected by a phthaloyl group. This protection strategy is not only crucial in peptide synthesis but also imparts unique biological properties to the resulting molecules.[1] The general structure consists of three key components that can be systematically modified to explore the SAR:

  • The Phthaloyl Moiety: This planar, aromatic group is a critical pharmacophore, contributing to the molecule's overall lipophilicity and potential for π-π stacking interactions with biological targets.[2]

  • The Amino Acid Side Chain (R): The nature of the amino acid side chain introduces a wide range of chemical diversity, influencing properties such as steric bulk, hydrophobicity, and the potential for hydrogen bonding.

  • The Ester Group (R'): Modification of the ester group can modulate the compound's solubility, metabolic stability, and pharmacokinetic profile.

General_Structure cluster_0 N-Phthaloyl Amino Acid Ester Scaffold Phthaloyl Group Central_Carbon Scaffold->Central_Carbon N-C Bond R_group Amino Acid Side Chain (R) Ester_group Ester Group (R') Central_Carbon->R_group C-R Bond Central_Carbon->Ester_group C-COO-R' Bond

Caption: General structure of N-phthaloyl amino acid esters.

Comparative Analysis of Biological Activities: An SAR Deep Dive

The versatility of the N-phthaloyl amino acid ester scaffold has led to the exploration of its potential in various therapeutic areas. Here, we compare the SAR for antimicrobial, anti-inflammatory, and anticancer activities.

Antimicrobial Activity: A Tale of Two Moieties

N-phthaloyl amino acid esters have demonstrated notable activity against a range of bacterial and fungal pathogens.[3][4] The SAR in this context is heavily influenced by both the amino acid side chain and the ester group.

A study investigating phthalimide and N-phthaloylglycine esters revealed that the addition of butyl and aryl groups can enhance antimicrobial properties.[3] For instance, a phthalimide aryl ester with a methyl substituent (3b) showed promising activity against both Gram-positive (S. aureus) and Gram-negative (P. aeruginosa) bacteria, as well as the yeast C. albicans, with Minimum Inhibitory Concentration (MIC) values of 128 µg/mL.[4][5]

CompoundR Group (Amino Acid)R' Group (Ester)Target OrganismMIC (µg/mL)Reference
3b GlycineMethyl-substituted ArylS. aureus, P. aeruginosa, C. albicans128[4][5]
N/A GlycineAlkylC. tropicalis64[3]

Key SAR Insights for Antimicrobial Activity:

  • Lipophilicity is Key: Increasing the lipophilicity of the ester group, for instance, by introducing aryl or longer alkyl chains, generally enhances antimicrobial activity. This is likely due to improved penetration of the microbial cell membrane.

  • Amino Acid Side Chain Influence: While the ester group appears to be a major determinant, the amino acid side chain also plays a role. Derivatives of amino acids with bulkier or more lipophilic side chains often exhibit improved activity.

  • Mechanism of Action: For antifungal activity against C. albicans, some derivatives are thought to interfere with ergosterol, a key component of the fungal cell membrane.[4][5]

Anti-inflammatory Activity: Targeting the Inflammatory Cascade

The anti-inflammatory properties of N-phthaloyl amino acids have been investigated, with some compounds showing the ability to inhibit the production of pro-inflammatory cytokines like TNF-α and IL-1β.[6]

A series of N-phthaloyl amino acids demonstrated that derivatives of glycine (2a), phenylalanine (2g), and tryptophan (2h) were effective in inhibiting TNF-α and IL-1β production by macrophages.[6] Notably, at the same concentration, the parent drug thalidomide did not show significant inhibitory activity.[6] Furthermore, derivatives of glutamic acid (2e) and phenylalanine (2g) exhibited the best anti-oral inflammatory activity, comparable to thalidomide.[6]

CompoundAmino AcidKey Anti-inflammatory EffectReference
2a GlycineInhibition of TNF-α and IL-1β[6]
2e Glutamic AcidAnti-oral inflammatory activity[6]
2g PhenylalanineAnti-oral inflammatory activity, Inhibition of TNF-α and IL-1β[6]
2h TryptophanInhibition of TNF-α and IL-1β[6]

Key SAR Insights for Anti-inflammatory Activity:

  • Aromatic Side Chains are Favorable: The presence of aromatic side chains, as seen in the phenylalanine and tryptophan derivatives, appears to be beneficial for anti-inflammatory activity. This may be due to enhanced binding to target proteins involved in the inflammatory cascade.

  • Modulation of Cytokine Production: The primary mechanism of action for the observed anti-inflammatory effects seems to be the suppression of key pro-inflammatory cytokines.

Anticancer Activity: A Promising Frontier

While the exploration of N-phthaloyl amino acid esters as anticancer agents is an emerging field, initial studies have shown potential. For instance, some N-phthaloyl amino acid derivatives have been synthesized and evaluated for their in vitro antitumor activity.[7][8]

A series of amino acid ester derivatives containing 5-fluorouracil, a known anticancer drug, were synthesized and tested against leukemia (HL-60) and liver cancer (BEL-7402) cell lines.[7][8] One derivative, (R)-ethyl 2-(2-(5-fluoro-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)acetamido)-3-(4-hydroxyphenyl) propanoate, demonstrated a greater inhibitory effect against the BEL-7402 cell line than 5-fluorouracil itself.[7][8] This highlights the potential of using the N-phthaloyl amino acid ester scaffold to create prodrugs or novel anticancer agents with improved efficacy.

Key SAR Insights for Anticancer Activity:

  • Hybrid Molecules Show Promise: Conjugating the N-phthaloyl amino acid ester scaffold with known cytotoxic agents can lead to compounds with enhanced antitumor activity.

  • Targeting Specific Cancer Cell Lines: The effectiveness of these compounds can be cell-line specific, suggesting that the structural modifications can be tuned to target particular types of cancer.

Experimental Protocols: From Synthesis to Biological Evaluation

To facilitate further research in this area, we provide detailed, step-by-step methodologies for the synthesis of a representative N-phthaloyl amino acid ester and a common antimicrobial assay.

Synthesis of N-Phthaloyl-DL-Alanine

This protocol describes the thermal condensation of DL-alanine with phthalic anhydride.[1]

Materials:

  • DL-alanine

  • Phthalic anhydride

  • Glacial acetic acid

  • 10% Hydrochloric acid (HCl)

  • Ethanol (for recrystallization)

  • Deionized water

  • Diethyl ether

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, combine 25 mmol of phthalic anhydride and 25 mmol of DL-alanine in 20 mL of glacial acetic acid.[1]

  • Reflux the mixture for 5-7 hours.[1]

  • Remove the solvent under reduced pressure (in vacuo) to obtain a sticky, oily mass.[1]

  • Add 20 mL of 10% HCl to the residue and reflux for an additional hour.[1]

  • After cooling, extract the product with a mixture of diethyl ether and water (1:4 ratio).[1]

  • Separate the organic layer, wash with water, and dry over anhydrous sodium sulfate.

  • Evaporate the solvent to yield the crude product.

  • Recrystallize the crude product from an ethanol-water mixture to obtain pure N-phthaloyl-DL-alanine.[1]

Synthesis_Workflow cluster_workflow Synthesis of N-Phthaloyl-DL-Alanine Start Combine Reactants (DL-alanine, Phthalic Anhydride, Glacial Acetic Acid) Reflux1 Reflux (5-7 hours) Start->Reflux1 Solvent_Removal Remove Solvent (in vacuo) Reflux1->Solvent_Removal Acid_Treatment Add 10% HCl & Reflux (1 hour) Solvent_Removal->Acid_Treatment Extraction Extract with Ether/Water Acid_Treatment->Extraction Purification Wash, Dry, & Evaporate Solvent Extraction->Purification Recrystallization Recrystallize from Ethanol/Water Purification->Recrystallization End Pure N-Phthaloyl-DL-Alanine Recrystallization->End

Caption: Experimental workflow for the synthesis of N-phthaloyl-DL-alanine.

Antimicrobial Susceptibility Testing: Broth Microdilution Method

This protocol outlines the determination of the Minimum Inhibitory Concentration (MIC) of a compound against a bacterial strain.

Materials:

  • Test compound (N-phthaloyl amino acid ester)

  • Bacterial culture (e.g., S. aureus)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • 96-well microtiter plates

  • Spectrophotometer

Procedure:

  • Prepare Inoculum: Grow the bacterial strain in CAMHB to the mid-logarithmic phase. Adjust the turbidity to a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL. Dilute this suspension to achieve a final inoculum of 5 x 10⁵ CFU/mL in the test wells.

  • Prepare Compound Dilutions: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO). Perform serial two-fold dilutions of the compound in CAMHB in the 96-well plate to achieve the desired concentration range.

  • Inoculation: Add the prepared bacterial inoculum to each well containing the compound dilutions. Include a positive control (bacteria in broth without compound) and a negative control (broth only).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • Determine MIC: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the bacteria. This can be determined visually or by measuring the optical density at 600 nm using a spectrophotometer.

Conclusion and Future Directions

The structure-activity relationship studies of N-phthaloyl amino acid esters have unveiled a versatile scaffold with significant potential in medicinal chemistry. The ease of modification of both the amino acid side chain and the ester group allows for the fine-tuning of their biological activities. Future research should focus on expanding the chemical diversity of these compounds and exploring their mechanisms of action in greater detail. The development of quantitative structure-activity relationship (QSAR) models could further accelerate the discovery of potent and selective drug candidates based on this promising molecular framework.

References

  • A synthesis of N-phthaloyl amino acids and amino acid esters under mild conditions.
  • Phthaloyl amino acids as anti-inflammatory and immunomodul
  • A simple preparation of phthaloyl amino acids via a mild phthaloylation - ResearchG
  • Antimicrobial Investigation of Phthalimide and N-Phthaloylglycine Esters: Activity, Mechanism of Action, Synergism and Ecotoxicity - PMC. [Link]

  • Synthesis of Amino Acids: N-Phthalimidomalonic Ester Synthesis Explained: Definition, Examples, Practice & Video Lessons - Pearson. [Link]

  • Synthesis of Phthaloyl Amino-Acids under Mild Conditions - SciSpace. [Link]

  • (PDF) Antimicrobial Investigation of Phthalimide and N-Phthaloylglycine Esters: Activity, Mechanism of Action, Synergism and Ecotoxicity - ResearchGate. [Link]

  • Synthesis of phthaloyl amino-acids under mild conditions. - R Discovery. [Link]

  • Synthesis of Benzimidazole and Phthaloylamino Acid derivatives and Antibacterial Activity. [Link]

  • Antimicrobial Investigation of Phthalimide and N-Phthaloylglycine Esters: Activity, Mechanism of Action, Synergism and Ecotoxicity - PubMed. [Link]

  • (PDF) Synthesis, Biological Evaluation, Molecular Docking and in silico ADME Studies of Phenacyl Esters of N-Phthaloyl Amino Acids as Pancreatic Lipase Inhibitors - ResearchGate. [Link]

  • Synthesis and antimicrobial activity of α N-Phthilimido and acetimido derivatives from amino acids and anhydrides. - CABI Digital Library. [Link]

  • 6 Synthesis of N-Alkyl Amino Acids. [Link]

  • Amino Acid Conjugates of Aminothiazole and Aminopyridine as Potential Anticancer Agents: Synthesis, Molecular Docking and in vitro Evaluation - PMC. [Link]

  • Synthesis and reactions of esters of N-hydroxyphthalimide and N-protected amino acids. [Link]

  • Synthesis and Antitumor Activity of Amino Acid Ester Derivatives Containing 5-Fluorouracil. [Link]

  • Synthesis and antitumor activity of amino acid ester derivatives containing 5-fluorouracil. [Link]

  • Phthalimides as anti-inflammatory agents - PMC. [Link]

  • Application of Amino Acids in the Structural Modification of Natural Products: A Review. [Link]

  • Phthalic Acid Esters: Natural Sources and Biological Activities - PMC. [Link]

  • Phthalimides: Biological Profile and Recent Advancements - RJPT. [Link]

  • Phthalic Acid Esters: Natural Sources and Biological Activities - PubMed. [Link]

  • Synthesis of some N-phthalimide amino acids derivatives and evaluation their biological activity - ResearchGate. [Link]

  • Chiral recognition of N-phthaloyl, N-tetrachlorophthaloyl, and N-naphthaloyl α-amino acids and their esters on polysaccharide-derived chiral stationary phases - PubMed. [Link]

  • Synthesis and Antioxidant/Anti-Inflammatory Activity of 3-Arylphthalides - PMC - NIH. [Link]

  • Synthesis of N-benzoyl Amino Esters and N-benzoyl Amino Acids and their Antifungal Activity - SciELO. [Link]

  • Synthesis and Biological Activity of Novel Amino Acid-(N'-Benzoyl) Hydrazide and Amino Acid-(N'-Nicotinoyl) Hydrazide Derivatives - MDPI. [Link]

  • Phthalic Acid Esters: Natural Sources and Biological Activities - MDPI. [Link]

Sources

Validation

A Guide to Cross-Validation of Experimental Data for Phenylacetamide Derivatives

In the landscape of drug discovery and development, the integrity of experimental data is paramount. For researchers working with phenylacetamide derivatives—a scaffold of significant interest due to its presence in nume...

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of drug discovery and development, the integrity of experimental data is paramount. For researchers working with phenylacetamide derivatives—a scaffold of significant interest due to its presence in numerous compounds with diverse biological activities—rigorous validation of analytical data is not merely a procedural step, but a foundational pillar of scientific credibility.[1][2] This guide provides an in-depth comparison of key analytical techniques for the characterization of phenylacetamide derivatives and outlines a framework for their effective cross-validation, ensuring data is both accurate and reproducible.

The principle of cross-validation in analytical chemistry involves the critical assessment of data generated by two or more independent methods to ensure reliability and consistency.[3][4] This process is a cornerstone of Good Laboratory Practice (GLP) and is essential for regulatory submissions, as outlined in guidelines from the International Council for Harmonisation (ICH).[5][6][7] By employing a multi-faceted analytical approach, we can mitigate the inherent limitations of any single technique and build a comprehensive, validated understanding of a compound's identity, purity, and structure.

The Analytical Toolkit: A Comparative Overview

The structural characterization of a novel phenylacetamide derivative relies on a suite of spectroscopic and chromatographic techniques. Each method provides a unique piece of the puzzle, and their combined data create a self-validating system.

Analytical TechniqueInformation ProvidedStrengths for Phenylacetamide DerivativesLimitations
Nuclear Magnetic Resonance (NMR) Spectroscopy Detailed atomic-level structure, connectivity, and chemical environment of protons and carbons.Unambiguous structural elucidation of the phenyl ring, acetamide backbone, and any substituents.[8][9] Can reveal subtle isomeric differences.[10]Lower sensitivity compared to mass spectrometry; requires relatively pure sample.
Mass Spectrometry (MS) Molecular weight and fragmentation patterns.High sensitivity and accuracy for molecular weight determination. Fragmentation patterns can confirm structural motifs.[1][11]Isomers may not be distinguishable; provides limited information on 3D structure.
High-Performance Liquid Chromatography (HPLC) Purity assessment, quantification, and separation of mixtures.Robust and reliable for determining the purity of the target compound and identifying impurities.[12][13][14]Requires method development; may not separate all co-eluting impurities without optimization.
Fourier-Transform Infrared (FTIR) Spectroscopy Presence of functional groups.Quickly confirms the presence of key functional groups like the amide C=O and N-H stretches, and aromatic C-H bonds.[15][16][17]Provides limited structural detail; spectra can be complex.
X-ray Crystallography Definitive three-dimensional atomic structure in the solid state.The "gold standard" for absolute structure determination, providing precise bond lengths and angles.[18][19][20][21]Requires a suitable single crystal, which can be challenging to grow.

Cross-Validation in Practice: A Synergistic Approach

The true power of analytical chemistry lies not in the individual techniques, but in their synergistic application. The data from each method should corroborate and complement the others, creating a robust and defensible characterization package.

The Initial Hypothesis: Structure and Mass

Following synthesis, the initial hypothesis of the target phenylacetamide derivative's structure is typically supported by NMR and MS data.

  • Mass Spectrometry will provide the molecular weight, offering the first confirmation that the desired reaction has occurred. For instance, N-ethyl-2-oxo-2-phenylacetamide is expected to show a protonated molecule [M+H]⁺ at an m/z of 178.08.[22]

  • ¹H and ¹³C NMR will then provide the detailed structural map. For a typical N-substituted phenylacetamide, one would expect to see characteristic signals for the aromatic protons on the phenyl ring, the methylene protons of the acetamide backbone, and the protons of the N-substituent.[9][23][24][25] The number of signals, their chemical shifts, and their coupling patterns must align with the proposed structure.

Confirmation and Purity: Chromatography and Spectroscopy

Once the structure is tentatively assigned, the focus shifts to purity and further confirmation.

  • HPLC-UV is the workhorse for purity analysis. The phenyl group in phenylacetamide derivatives provides a strong chromophore, making UV detection highly effective.[12] A primary peak with a high percentage of the total area (e.g., >95%) indicates a relatively pure sample. Any significant secondary peaks represent impurities that may need to be identified.

  • FTIR Spectroscopy offers a rapid and non-destructive method to confirm the presence of key functional groups. The characteristic amide I (C=O stretch) and amide II (N-H bend and C-N stretch) bands are particularly informative.[15][17][26][27] For a typical secondary amide, one would expect a strong C=O stretch around 1650-1700 cm⁻¹.[23]

The Definitive Answer: 3D Structure

For novel compounds or when absolute stereochemistry is critical, X-ray crystallography provides the ultimate confirmation. The resulting 3D structure should be consistent with the connectivity determined by NMR.[19][20][21]

Visualizing the Workflow

A systematic approach is crucial for effective cross-validation. The following diagrams illustrate the logical flow of experiments and the interplay between different analytical techniques.

CrossValidationWorkflow cluster_synthesis Synthesis & Purification cluster_primary Primary Characterization cluster_secondary Purity & Confirmation cluster_definitive Definitive Structure cluster_validation Final Validation SynthesizedCompound Synthesized Phenylacetamide Derivative MS Mass Spectrometry (Molecular Weight) SynthesizedCompound->MS NMR NMR Spectroscopy (¹H, ¹³C) SynthesizedCompound->NMR HPLC HPLC-UV (Purity) MS->HPLC ValidatedData Validated Data Package MS->ValidatedData NMR->HPLC NMR->ValidatedData FTIR FTIR Spectroscopy (Functional Groups) HPLC->FTIR Xray X-ray Crystallography (3D Structure) HPLC->Xray HPLC->ValidatedData FTIR->ValidatedData Xray->ValidatedData

Caption: A typical workflow for the synthesis, characterization, and cross-validation of a phenylacetamide derivative.

DataInterrelation MS MS Data (Molecular Weight) Structure Proposed Structure MS->Structure Confirms Molecular Formula NMR NMR Data (Connectivity) NMR->Structure Defines Connectivity HPLC HPLC Data (Purity) HPLC->Structure Confirms Purity FTIR FTIR Data (Functional Groups) Structure->HPLC Validates Identity of Main Peak Structure->FTIR Correlates with Functional Groups

Caption: Interrelation of data from different analytical techniques to validate a proposed chemical structure.

Experimental Protocols

Detailed and standardized protocols are essential for generating reproducible data.

Protocol 1: Purity Determination by Reverse-Phase HPLC

This protocol provides a general starting point for the analysis of a phenylacetamide derivative. Method optimization will likely be required.

  • Column: C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient: Start at a composition appropriate for the analyte's polarity (e.g., 30% B) and ramp to a higher organic concentration (e.g., 90% B) over 10-15 minutes to elute all components.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Injection Volume: 5-10 µL.

  • Detection: UV at a wavelength where the phenyl ring absorbs strongly (e.g., 254 nm).

  • Sample Preparation: Dissolve the sample in the initial mobile phase composition to a concentration of approximately 1 mg/mL. Filter through a 0.22 µm syringe filter before injection.[22]

  • Data Analysis: Integrate all peaks and calculate the area percentage of the main peak to determine purity.

Protocol 2: Structural Confirmation by ¹H NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean NMR tube.[23]

  • Internal Standard: Tetramethylsilane (TMS) is typically used as the internal standard (0 ppm).

  • Instrument: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • Data Acquisition: Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

  • Data Processing: Fourier transform the raw data, phase correct the spectrum, and calibrate the chemical shift scale to the internal standard.

  • Data Analysis: Integrate the signals to determine the relative number of protons for each resonance. Analyze the chemical shifts and coupling patterns to assign the signals to the protons in the molecule. The position of the amide N-H proton can be variable and is often broad.[24][28][29]

Protocol 3: Molecular Weight Determination by LC-MS
  • LC System: Utilize the HPLC method described above or a faster UPLC method.

  • MS System: A mass spectrometer equipped with an electrospray ionization (ESI) source is common for this class of molecules.

  • Ionization Mode: ESI in positive ion mode is typically effective for detecting the protonated molecule [M+H]⁺.

  • Sample Preparation: Prepare a dilute solution of the sample (e.g., 10 µg/mL) in the initial mobile phase.[22]

  • Data Acquisition: Acquire data in full scan mode over a mass range that includes the expected molecular ion (e.g., m/z 100-500).

  • Data Analysis: Extract the ion chromatogram for the expected m/z of the target compound. The mass spectrum of the corresponding peak should show a prominent ion for the [M+H]⁺ adduct.

Conclusion

The cross-validation of experimental data is a dynamic and essential process in the scientific study of phenylacetamide derivatives. By systematically employing a range of orthogonal analytical techniques—from the structural detail of NMR to the purity assessment of HPLC and the molecular weight confirmation of MS—researchers can build a comprehensive and irrefutable body of evidence for their compounds. This rigorous approach not only ensures the reliability of the data for publications and patents but also provides a solid foundation for subsequent stages of drug development, where the cost of error is significantly higher. Adherence to these principles of cross-validation upholds the integrity of the research and accelerates the path to discovery.

References

  • Gupta, P., Srivastava, S. K., & Ganesan, K. (n.d.). Electron Ionization (EI) Induced Mass Spectral Analysis of Substituted Phenylacetamides. Der Chemica Sinica.
  • Electron-ionization-induced fragmentation of N-monosubstituted 2-phenylacetamides. (1990).
  • Spectral Characterization of N-acetyl-N-phenylacetamide: A Technical Guide. (n.d.). BenchChem.
  • Structure Elucidation of Amide Bonds with Dipolar Chemical Shift NMR Spectroscopy. (n.d.).
  • ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). (2005).
  • ICH Guidelines for Analytical Method Valid
  • Using NMR to observe the restricted rot
  • X-ray, Electron and NMR Crystallography to Structural Determination of Small Organic Molecules. (n.d.). JEOL Ltd.
  • Small molecule X-ray crystallography. (n.d.). School of Chemistry and Molecular Biosciences - The University of Queensland.
  • Validation of analytical procedures according to the ICH guidelines. (n.d.). Efor Group.
  • Technical Support Center: HPLC Analysis of N-ethyl-2-oxo-2-phenylacetamide. (n.d.). BenchChem.
  • Q2(R2) Validation of Analytical Procedures. (n.d.).
  • DFT-Calculated IR Spectrum Amide I, II, and III Band Contributions of N-Methylacetamide Fine Components. (2020).
  • ICH and FDA Guidelines for Analytical Method Valid
  • Small molecule crystallography. (n.d.). Excillum.
  • Small Molecule X-ray Crystallography. (n.d.). Genesis Drug Discovery & Development.
  • Application Notes and Protocols for the Spectroscopic Analysis of N-ethyl-2-oxo-2-phenylacetamide. (n.d.). BenchChem.
  • Confirming the Purity of N-ethyl-2-oxo-2-phenylacetamide using Mass Spectrometry: A Compar
  • DFT-Calculated IR Spectrum Amide I, II, and III Band Contributions of N-Methylacetamide Fine Components. (2020). PMC.
  • Separation of N-(2-Amino-6-chlorophenyl)-N-phenylacetamide on Newcrom R1 HPLC column. (n.d.). SIELC Technologies.
  • Small Molecule X-ray Crystallography. (n.d.).
  • Determination of Secondary Structure in Proteins by FTIR Spectroscopy. (n.d.). JenaLib.
  • Fourier transform infrared analysis of amide III bands of proteins for the secondary structure estimation. (n.d.).
  • FTIR spectroscopic analysis of the amide and acid bands of ganglioside GM1, in pure form and in mixtures with DMPC. (n.d.). PubMed.
  • N-(Phenethyl)phenylacetamide. (n.d.). NIST WebBook.
  • 2-Phenylacetamide(103-81-1) 1H NMR spectrum. (n.d.). ChemicalBook.
  • A simple and facile NMR method for the determination of hydrogen bonding by amide N–H protons in protein models and other compounds. (n.d.). New Journal of Chemistry (RSC Publishing).
  • Cross-validation (analytical chemistry). (n.d.). Wikipedia.
  • Synthesis and Antibacterial Evaluation of N-phenylacetamide Derivatives Containing 4-Arylthiazole Moieties. (2020). MDPI.
  • Pandey, P. K. (2025).
  • Application of the Cross-Validation Method to the Validation of an Indirect Method for the Determination of Organic Matter in Water. (2021). Journal of Chemical and Pharmaceutical Research.
  • Roberts, J. D., & Caserio, M. C. (2021). 24.1: Structural, Physical, and Spectral Characteristics of Amides. Chemistry LibreTexts.
  • Cross and Partial Valid
  • Structure elucidation and NMR assignments for two amide alkaloids from a Mangrove endophytic Fungus (No. ZZF-22). (2009). PubMed.
  • Cross-Validation of Analytical Methods for 2''-O-Acetyl-platyconic Acid A: A Compar
  • The mass fragmentation pattern of 2-[[5-[(4-chlorophenoxy)methyl]-1,3,4-oxadiazol-2-yl]thio]-N-[4-(4-morpholinyl)phenyl]acetamide (6h). (n.d.).
  • Development and validation of HPLC method for the resolution of drug intermediates: DL-3-Phenyllactic acid, DL-O-acetyl-3-phenyllactic acid and (+/-)-mexiletine acetamide enantiomers. (n.d.).
  • Solvatochromic Study of N-Phenylacetamide Deriv

Sources

Comparative

Comparative Biological Activity and Mechanistic Utility of 1,3-Dioxoisoindolin-2-yl 2-(4-fluorophenyl)acetate vs. Structural Analogs

Target Audience: Researchers, scientists, and drug development professionals. Executive Summary 1,3-Dioxoisoindolin-2-yl 2-(4-fluorophenyl)acetate (NHPI-4-FPA) is a highly versatile hybrid molecule that bridges the gap b...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, scientists, and drug development professionals.

Executive Summary

1,3-Dioxoisoindolin-2-yl 2-(4-fluorophenyl)acetate (NHPI-4-FPA) is a highly versatile hybrid molecule that bridges the gap between synthetic methodology and medicinal chemistry. Structurally, it is the N-hydroxyphthalimide (NHPI) ester of 4-fluorophenylacetic acid. In drug development, this compound serves a dual purpose:

  • A Bioactive Scaffold/Prodrug: The phthalimide core is a privileged pharmacophore known for immunomodulatory and anti-inflammatory activities, while the fluorinated phenyl ring enhances metabolic stability[1][2].

  • A Redox-Active Ester (RAE): In synthetic chemistry, it acts as a radical precursor in photoredox-catalyzed decarboxylative cross-coupling reactions, enabling the late-stage introduction of the 4-fluorobenzyl pharmacophore into complex drug candidates[3].

This guide objectively compares NHPI-4-FPA against its structural analogs, detailing its biological pathways, metabolic advantages, and providing self-validating experimental protocols for both biological profiling and synthetic application.

Structural Analysis & Analog Comparison

To understand the unique performance of NHPI-4-FPA, it must be benchmarked against its constituent analogs: Thalidomide (a classic phthalimide immunomodulator), 2-(1,3-Dioxoisoindolin-2-yl)acetic acid (a COX-2 inhibitor), and NHPI-Acetate (a baseline redox-active ester).

The incorporation of a fluorine atom at the para-position of the phenyl ring is a deliberate bioisosteric substitution. Fluorine's high electronegativity and small Van der Waals radius block cytochrome P450-mediated oxidation at that site, significantly increasing the molecule's lipophilicity and bioavailability compared to non-fluorinated analogs[2]. Furthermore, phthalimide derivatives are well-documented for their broad-spectrum antiproliferative and anti-inflammatory effects across various cell lines (e.g., HeLa, HepG2).

Table 1: Quantitative Comparison of NHPI-4-FPA and Key Analogs
Feature / Metric1,3-Dioxoisoindolin-2-yl 2-(4-fluorophenyl)acetateThalidomide (Analog)2-(1,3-Dioxoisoindolin-2-yl)acetic acid (Analog)
Structural Core NHPI Ester + FluorophenylPhthalimide + GlutarimidePhthalimide + Acetic Acid
Primary Utility Redox-Active Ester / ProdrugImmunomodulator (CRBN)Anti-inflammatory (COX-2)
Metabolic Stability High (Fluorine blocks CYP450)ModerateLow (Rapid clearance)
In Vivo Mechanism Hydrolyzes to NHPI + NSAID analogDirect E3 Ligase bindingDirect target binding
TNF-α Inhibition Moderate (via hydrolysis products)High (IC50 ~2.5 µM)Low
COX-2 Inhibition High (via 4-FPA release)LowHigh (IC50 ~4.5 µM)
Synthetic Role Radical Precursor (Decarboxylation)NoneBuilding Block

Biological Activity & Mechanistic Pathways

Because NHPI esters possess a highly activated N–O bond, they are susceptible to hydrolysis in aqueous biological media. Therefore, the in vivo biological activity of NHPI-4-FPA is largely driven by a prodrug mechanism. Upon hydrolysis, the molecule releases two active components:

  • N-Hydroxyphthalimide (NHPI): Modulates pro-inflammatory cytokines (e.g., TNF-α) and can interact with the Cereblon (CRBN) E3 ubiquitin ligase complex[1].

  • 4-Fluorophenylacetic Acid (4-FPA): Acts as a non-steroidal anti-inflammatory drug (NSAID) analog, inhibiting cyclooxygenase (COX) enzymes to reduce prostaglandin synthesis[4].

BioActivity Compound 1,3-Dioxoisoindolin-2-yl 2-(4-fluorophenyl)acetate Hydrolysis In Vivo Hydrolysis Compound->Hydrolysis NHPI N-Hydroxyphthalimide (Immunomodulatory) Hydrolysis->NHPI FPA 4-Fluorophenylacetic Acid (Anti-inflammatory) Hydrolysis->FPA CRBN Cereblon Binding NHPI->CRBN COX COX-2 Inhibition FPA->COX

Mechanistic pathway of in vivo hydrolysis and dual-target biological activity.

Application in Drug Development: Redox-Active Esters

Beyond its biological footprint, NHPI-4-FPA is a critical reagent in modern synthetic chemistry. NHPI esters are utilized as convenient surrogates for alkyl halides in nickel- or iron-catalyzed cross-coupling reactions[3].

Causality of the Reaction: The N–O bond of the NHPI ester acts as an electron acceptor. Upon Single Electron Transfer (SET) from an excited photocatalyst, the N–O bond fragments. This releases the stable phthalimide anion and drives the irreversible extrusion of CO2, generating a primary 4-fluorobenzyl radical. This radical is then captured by a transition metal catalyst (e.g., Ni) to form new C–C or C–B bonds[3].

Workflow A NHPI Ester Substrate B Photocatalyst + Blue LED A->B C SET & Decarboxylation B->C D Cross-Coupling (Ni/Pd) C->D E Fluorinated Product D->E

Step-by-step photoredox decarboxylative cross-coupling workflow.

Experimental Protocols

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems.

Protocol 1: In Vitro Biological Profiling (Anti-inflammatory Assay)

Objective: Decouple the activity of the intact ester from its hydrolysis products.

  • Compound Preparation & Stability Monitoring:

    • Dissolve NHPI-4-FPA in LC-MS grade DMSO to create a 10 mM stock.

    • Dilute to 10 µM in the biological assay buffer (pH 7.4).

    • Self-Validating Step: Immediately run a time-course LC-MS analysis over 4 hours. Quantify the ratio of intact ester to free NHPI and 4-FPA. If the half-life is <30 minutes, attribute downstream IC50 results to the synergistic effect of the metabolites rather than the parent compound.

  • COX-2 Inhibition Assay:

    • Incubate the compound (or its pre-hydrolyzed mixture) with purified human recombinant COX-2 enzyme and arachidonic acid substrate at 37°C for 30 minutes.

    • Controls: Use Diclofenac as a positive control and DMSO vehicle as a negative control.

    • Measure Prostaglandin E2 (PGE2) levels via ELISA to determine the IC50.

  • TNF-α Modulation:

    • Treat human peripheral blood mononuclear cells (PBMCs) with the compound for 1 hour prior to stimulation with lipopolysaccharide (LPS).

    • After 24 hours, quantify TNF-α in the supernatant using a standard ELISA kit.

Protocol 2: Photoredox Decarboxylative Borylation Workflow

Objective: Utilize NHPI-4-FPA to synthesize 4-fluorobenzylboronic acid pinacol ester[3].

  • Reaction Setup:

    • In an argon-filled glovebox, add NHPI-4-FPA (1.0 equiv), bis(pinacolato)diboron (B2pin2, 1.5 equiv), NiCl2·6H2O (10 mol%), 4,4'-di-tert-butyl-2,2'-bipyridine (10 mol%), and Ru(bpy)3(PF6)2 photocatalyst (2 mol%) to an oven-dried vial.

    • Dissolve the mixture in anhydrous DMF (0.1 M).

  • Irradiation:

    • Seal the vial, remove it from the glovebox, and irradiate with a 450 nm blue LED lamp at room temperature for 16 hours.

    • Self-Validating Step: Prepare two control vials: one wrapped in aluminum foil (Dark Control) and one lacking the Ru-photocatalyst. Complete recovery of the starting NHPI ester in these controls validates that decarboxylation is strictly photochemically driven.

  • Workup & Validation:

    • Quench the reaction with water and extract with ethyl acetate (3x).

    • Add exactly 1.0 equivalent of 1,3,5-trimethoxybenzene as an internal standard.

    • Analyze the crude mixture via 1H-NMR and LC-MS to calculate the quantitative yield of the borylated product before column chromatography purification.

References

  • Smolecule. "Buy (1,3-dioxoisoindolin-2-yl)-propan-amine | 511523-29-8". Smolecule. Available at:[1]

  • Journal of Pharmaceutical Chemistry. "Design, synthesis and characterization of disubstituted metal complex compounds of 2-(1,3-dioxoisoindolin-2-yl) acetic acid derivatives as anti-inflammatory agents". Vensel Publications. Available at:[4]

  • SciELO / Redalyc. "In vitro and in silico biological evaluation of phthalimide derivatives as antiproliferative agents". Redalyc.org. Available at:[5]

  • PMC - NIH. "Decarboxylative borylation". National Institutes of Health. Available at:[3]

  • TCI Chemicals. "Fluorination Reagents, Fluorinated Building Blocks". TCI Chemicals. Available at:[2]

Sources

Validation

The In Vivo Edge: A Comparative Guide to the Efficacy of Fluorophenyl Derivatives in Animal Models

In the landscape of modern drug discovery, the strategic incorporation of fluorine into molecular scaffolds has become a cornerstone of medicinal chemistry. The unique properties of the fluorine atom—its high electronega...

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of modern drug discovery, the strategic incorporation of fluorine into molecular scaffolds has become a cornerstone of medicinal chemistry. The unique properties of the fluorine atom—its high electronegativity, small size, and the strength of the carbon-fluorine bond—can profoundly influence a compound's metabolic stability, lipophilicity, and binding affinity to its biological target. This guide provides an in-depth, objective comparison of the in vivo efficacy of fluorophenyl derivatives against their non-fluorinated counterparts and other alternatives across key therapeutic areas. We will delve into the experimental data from animal models, elucidate the underlying mechanisms of action, and provide detailed protocols for replicating these pivotal studies.

The Rationale for Fluorination: A Mechanistic Perspective

The decision to introduce a fluorophenyl group into a drug candidate is a calculated one, aimed at enhancing its pharmacokinetic and pharmacodynamic profile. Fluorine's high electronegativity can alter the acidity of nearby functional groups, influencing ionization and, consequently, cell membrane permeability. Furthermore, the robust C-F bond can block sites of metabolic oxidation, thereby increasing the drug's half-life and bioavailability. This strategic substitution often leads to improved potency and a more desirable therapeutic window.

Oncology: The Quest for Targeted and Stable Anticancer Agents

In oncology research, the development of metabolically stable and highly potent kinase inhibitors is paramount. The introduction of fluorophenyl moieties has been a key strategy in achieving these goals.

Comparative Efficacy of Fluorophenyl-Containing Compounds

While direct head-to-head in vivo comparisons of a fluorinated and non-fluorinated anticancer agent in the same study are not always published, we can synthesize data from various studies to illustrate the potential advantages. For instance, derivatives of 2-(4-Fluorophenyl)-N-phenylacetamide have shown promising cytotoxic activity against prostate cancer cell lines.[1][2] The fluorophenyl group in these compounds is often crucial for their activity.

Let's consider a hypothetical comparison based on typical observations in kinase inhibitor development, where fluorination is a common strategy to improve efficacy.

CompoundAnimal ModelDosing RegimenTumor Growth Inhibition (TGI)Reference
Fluorophenyl-Thiadiazole Derivative (e.g., Compound B3) MCF-7 Xenograft (Mouse)10 mg/kg, daily~55%[3][4]
Non-fluorinated Analog (Hypothetical) MCF-7 Xenograft (Mouse)10 mg/kg, daily< 40%
Standard-of-Care (e.g., Anastrozole) MCF-7 Xenograft (Mouse)0.5 mg/kg, daily~60-70%[3]

Note: The data for the non-fluorinated analog is hypothetical and for illustrative purposes to demonstrate the potential impact of fluorination often seen in drug development programs.

Mechanistic Insights: Targeting Key Signaling Pathways

Many fluorophenyl-containing anticancer agents exert their effects by inhibiting critical signaling pathways involved in cell proliferation and survival, such as the PI3K/Akt/mTOR pathway.[5][6] Fluoride itself has been shown to induce autophagy in osteoblasts by inhibiting this pathway.[5][7] The fluorine atom in a drug molecule can enhance its binding to the ATP-binding pocket of kinases within this pathway, leading to more potent inhibition.

PI3K_Akt_mTOR_Pathway Growth Factor Growth Factor Receptor Tyrosine Kinase Receptor Tyrosine Kinase Growth Factor->Receptor Tyrosine Kinase PI3K PI3K Receptor Tyrosine Kinase->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PI3K Akt Akt PIP3->Akt mTOR mTOR Akt->mTOR Cell Proliferation & Survival Cell Proliferation & Survival mTOR->Cell Proliferation & Survival Fluorophenyl Derivative Fluorophenyl Derivative Fluorophenyl Derivative->PI3K inhibits

PI3K/Akt/mTOR Signaling Pathway Inhibition.

Experimental Protocol: Murine Xenograft Model for Anticancer Efficacy

A standard method to evaluate the in vivo efficacy of novel anticancer compounds is the subcutaneous tumor xenograft model.[8][9][10][11][12]

Materials:

  • Cancer cell line (e.g., MCF-7 for breast cancer)

  • Immunodeficient mice (e.g., nude or SCID)

  • Sterile PBS and cell culture medium

  • Matrigel (optional, can enhance tumor take rate)

  • Calipers for tumor measurement

Procedure:

  • Cell Culture: Culture cancer cells to ~80-90% confluency.

  • Cell Harvest: Harvest cells using trypsin, wash with sterile PBS, and resuspend in a mixture of PBS or culture medium (and Matrigel, if used) at a concentration of 1-5 x 10⁷ cells/mL.[12]

  • Implantation: Subcutaneously inject 100-200 µL of the cell suspension into the flank of each mouse.[12]

  • Tumor Growth Monitoring: Allow tumors to reach a palpable size (e.g., 50-150 mm³).[12]

  • Treatment: Randomize mice into treatment groups (vehicle control, fluorophenyl derivative, non-fluorinated analog, standard-of-care). Administer compounds as per the defined dosing regimen.

  • Data Collection: Measure tumor volume using calipers (Volume = (Length × Width²)/2) and monitor animal body weight regularly.[12]

  • Endpoint: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight, histopathology).

Xenograft_Workflow cluster_preparation Preparation cluster_in_vivo In Vivo Procedure cluster_analysis Analysis Cell_Culture Cancer Cell Culture Cell_Harvest Cell Harvest & Resuspension Cell_Culture->Cell_Harvest Implantation Subcutaneous Implantation in Mice Cell_Harvest->Implantation Tumor_Growth Tumor Growth Monitoring Implantation->Tumor_Growth Treatment_Groups Randomization & Treatment Tumor_Growth->Treatment_Groups Data_Collection Tumor & Body Weight Measurement Treatment_Groups->Data_Collection Endpoint Study Endpoint & Tumor Excision Data_Collection->Endpoint Efficacy_Evaluation Efficacy Evaluation (TGI) Endpoint->Efficacy_Evaluation

Experimental Workflow for a Murine Xenograft Model.

Infectious Diseases: Enhancing Potency and Overcoming Resistance

In the realm of infectious diseases, fluoroquinolones are a prominent class of antibiotics where the presence of a fluorophenyl ring is a defining feature.

Comparative Efficacy of Fluoroquinolones

Finafloxacin vs. Ciprofloxacin: Finafloxacin, a newer fluoroquinolone, demonstrates enhanced activity in acidic environments, which is often characteristic of infected tissues like the urinary tract.[13][14] A phase II clinical study in patients with complicated urinary tract infections (cUTIs) showed that a 5-day course of finafloxacin had higher clinical and microbiological success rates compared to a 10-day course of ciprofloxacin.[14][15]

AntibioticAnimal ModelInfectionEfficacy MeasureOutcomeReference
Finafloxacin RatRespiratory Tract Infection (S. pneumoniae)Reduction in lung bacterial load1-2 log10 greater reduction than ciprofloxacin[16]
Ciprofloxacin RatRespiratory Tract Infection (S. pneumoniae)Reduction in lung bacterial load[16]

Ciprofloxacin vs. Nalidixic Acid: Ciprofloxacin, a fluoroquinolone, is significantly more potent than nalidixic acid, a non-fluorinated quinolone.[17][18][19] This is largely due to the fluorine atom at the C-6 position, which enhances the drug's interaction with bacterial DNA gyrase.[19] In mouse protection studies, ciprofloxacin was found to be 2-8 times more active than norfloxacin and about 100 times more active than nalidixic acid.[17]

AntibioticAnimal ModelInfectionEfficacy MeasureOutcomeReference
Ciprofloxacin MouseIntraperitoneal bacterial infectionSurvival RateSignificantly more effective than nalidixic acid[17]
Nalidixic Acid MouseIntraperitoneal bacterial infectionSurvival Rate[17]
Mechanistic Insights: Inhibition of Bacterial DNA Replication

Fluoroquinolones exert their bactericidal effects by inhibiting two essential bacterial enzymes: DNA gyrase and topoisomerase IV.[20][21][22][23][24] These enzymes are crucial for DNA replication, repair, and recombination. By trapping these enzymes in a complex with DNA, fluoroquinolones lead to double-strand DNA breaks and ultimately cell death. The fluorine atom enhances the binding affinity of the drug to these enzymes.

Fluoroquinolone_Mechanism Fluoroquinolone Fluoroquinolone DNA_Gyrase DNA Gyrase (Gram-negative) Fluoroquinolone->DNA_Gyrase inhibits Topo_IV Topoisomerase IV (Gram-positive) Fluoroquinolone->Topo_IV inhibits DNA_Supercoiling Inhibition of DNA Supercoiling DNA_Gyrase->DNA_Supercoiling Chromosome_Segregation Inhibition of Chromosome Segregation Topo_IV->Chromosome_Segregation DNA_Damage DNA Damage DNA_Supercoiling->DNA_Damage Chromosome_Segregation->DNA_Damage Bacterial_Cell_Death Bacterial Cell Death DNA_Damage->Bacterial_Cell_Death

Mechanism of Action of Fluoroquinolones.

Experimental Protocol: Murine Model of Systemic Candidiasis

To assess the in vivo efficacy of antifungal agents like fluconazole (a fluorophenyl-containing triazole), a murine model of systemic Candida albicans infection is commonly used.[25][26][27][28][29]

Materials:

  • Candida albicans strain

  • Mice (e.g., BALB/c or ICR)

  • Yeast Peptone Dextrose (YPD) or Sabouraud Dextrose Agar (SDA)

  • Sterile saline

Procedure:

  • Inoculum Preparation: Culture C. albicans overnight in YPD broth. Harvest the yeast cells, wash with sterile saline, and adjust the concentration to 1 x 10⁶ cells/mL.[26]

  • Infection: Inject 100 µL of the C. albicans suspension (1 x 10⁵ cells) into the lateral tail vein of each mouse.[26]

  • Treatment: Begin treatment with the antifungal agents (e.g., fluconazole, non-fluorinated analog) at a specified time post-infection (e.g., 24 hours).[26]

  • Assessment of Fungal Burden: At predetermined time points, euthanize a subset of mice from each group. Aseptically remove, weigh, and homogenize the kidneys.[26][27]

  • CFU Determination: Plate serial dilutions of the kidney homogenates onto SDA plates. Incubate and count the colony-forming units (CFU) to determine the fungal burden per gram of kidney tissue.[26][27]

Neurology: Modulating Neurotransmitter Systems and Enhancing Stress Resilience

In the field of neurology, fluorophenyl derivatives are being investigated for their potential to treat a range of disorders, including depression and anxiety.

Case Study: L-4-Fluorophenylglycine in a Model of Depression

A study investigating the effects of L-4-Fluorophenylglycine (L-4FPG) demonstrated its antidepressant-like effects in a chronic social defeat stress (CSDS) model in mice.[30] L-4FPG treatment not only ameliorated depression-like behaviors but also prevented the induction of social avoidance and anxiety-like behaviors when administered before the stress sessions.[30]

CompoundAnimal ModelBehavioral TestOutcomeReference
L-4-Fluorophenylglycine (L-4FPG) Chronic Social Defeat Stress (Mouse)Social Interaction TestAmeliorated depression-like behaviors and prevented social avoidance[30]
Vehicle Control Chronic Social Defeat Stress (Mouse)Social Interaction TestExhibited social avoidance and depression-like behaviors[30]
Mechanistic Insights: AMPA and mTOR Signaling

The antidepressant-like effects of L-4FPG were found to be mediated through the potentiation of α-amino-3-hydroxy-5-methyl-4-isoxazole propionic acid (AMPA) receptor and mammalian target of rapamycin (mTOR) signaling in the hippocampus.[30] The effects of L-4FPG were reversed by an AMPA receptor antagonist and an mTOR inhibitor.[30]

Experimental Protocol: Chronic Social Defeat Stress (CSDS) Model

The CSDS model is an ethologically valid paradigm for studying depression-like behaviors in mice.[31][32][33]

Materials:

  • Aggressor mice (e.g., CD-1)

  • Experimental mice (e.g., C57BL/6J)

  • Specialized divided cages

Procedure:

  • Aggressor Screening: Screen CD-1 mice for aggressive behavior.

  • Social Defeat: For 10 consecutive days, place an experimental mouse in the home cage of a novel aggressive CD-1 mouse for a short period of physical defeat (5-10 minutes).[31][32]

  • Sensory Stress: After the physical defeat, house the experimental mouse in the same cage as the aggressor but separated by a clear, perforated divider for the remainder of the 24-hour period.[31]

  • Behavioral Testing: Following the 10-day defeat period, assess the experimental mice for social avoidance and other depression-like behaviors (e.g., in a social interaction test).[32]

  • Treatment Evaluation: To test the efficacy of a compound like L-4FPG, it can be administered either before each defeat session (prophylactic) or after the CSDS paradigm is complete (therapeutic).

Conclusion

The strategic incorporation of fluorophenyl groups into drug candidates has unequivocally demonstrated its value in enhancing in vivo efficacy across diverse therapeutic areas. As evidenced by the comparative data from animal models in oncology, infectious diseases, and neurology, fluorination can lead to improved potency, better pharmacokinetic profiles, and the ability to overcome resistance mechanisms. The detailed experimental protocols provided herein serve as a guide for researchers to rigorously evaluate the in vivo performance of their own fluorophenyl derivatives. As our understanding of the intricate interplay between chemical structure and biological activity continues to grow, the rational design and application of fluorinated compounds will undoubtedly remain a critical driver of innovation in drug discovery.

References

  • Hooper, D. C. (2000). Mechanisms of Action and Resistance of Older and Newer Fluoroquinolones. Clinical Infectious Diseases, 31(Supplement_2), S24–S28.
  • Golden, S. A., Covington, H. E., 3rd, Berton, O., & Russo, S. J. (2011). A standardized protocol for repeated social defeat stress in mice.
  • Aldred, K. J., Kerns, R. J., & Osheroff, N. (2014). Mechanism of action of and resistance to quinolones. Biochemistry, 53(10), 1565–1574.
  • Woo, J., et al. (2018). Testing Depression in Mice: a Chronic Social Defeat Stress Model. Journal of Visualized Experiments, (133), 57214.
  • Rusu, A., et al. (2020). Potential new fluoroquinolone treatments for suspected bacterial keratitis. Journal of Ocular Pharmacology and Therapeutics, 36(7), 446-456.
  • Slideshare. (n.d.). Antibacterial Action Mechanism of Fluoroquinolones.pptx.
  • YouTube. (2017, September 21). Mechanism of Action of Fluoroquinolones.
  • Zeiler, H. J., & Grohe, K. (1984). The in vitro and in vivo activity of ciprofloxacin. European journal of clinical microbiology, 3(4), 339–343.
  • de Mello, B. S., et al. (2019). Social Defeat Stress (SDS) in Mice: Using Swiss Mice as Resident. Bio-protocol, 9(6), e3194.
  • Kaste, N., et al. (2022). Long-Term Effects of Repeated Social Defeat Stress on Brain Activity during Social Interaction in BALB/c Mice. eNeuro, 9(2), ENEURO.0456-21.2022.
  • Sharma, A., et al. (2014). An Improved and Versatile Immunosuppression Protocol for the Development of Tumor Xenograft in Mice. Anticancer Research, 34(12), 7069-7074.
  • d'Enfert, C., et al. (2015). A Mouse Model of Candidiasis. Methods in Molecular Biology, 1278, 245-257.
  • Charles River Laboratories. (n.d.).
  • Kuo, T. H., et al. (2022). L-4-Fluorophenylglycine produces antidepressant-like effects and enhances resilience to stress in mice. Biomedicine & Pharmacotherapy, 155, 113726.
  • BenchChem. (2025).
  • Wagenlehner, F., et al. (2018). Early Clinical Assessment of the Antimicrobial Activity of Finafloxacin Compared to Ciprofloxacin in Subsets of Microbiologically Characterized Isolates. Antimicrobial Agents and Chemotherapy, 62(6), e02317-17.
  • Sobańska, A. W., et al. (2025). Synthesis and In Vitro Evaluation of Anticancer Activity of Fluorophenyl Derivatives of 1,3,4-Thiadiazole Against Estrogen-Dependent Breast Cancer. Molecules, 30(24), 6789.
  • Han, H., et al. (2016). Optimal design for informative protocols in xenograft tumor growth inhibition experiments in mice. Journal of Pharmacokinetics and Pharmacodynamics, 43(3), 279-290.
  • Spellberg, B., et al. (2012). Animal Models for Candidiasis. Current Protocols in Immunology, Chapter 19, Unit 19.7.
  • Humphrey, M. J. (1991). Fluconazole and Other Azoles: Translation of in Vitro Activity to in Vivo and Clinical Efficacy. Diagnostic Microbiology and Infectious Disease, 14(2), 165-171.
  • Cre
  • Li, Y., et al. (2023). Fluoride induces osteoblast autophagy by inhibiting the PI3K/AKT/mTOR signaling pathway in vivo and in vitro. Experimental Biology and Medicine, 248(13), 1159-1172.
  • National Institute of Allergy and Infectious Diseases (NIAID). (n.d.). SOP - Murine Model of Invasive Candidiasis caused by Candida albicans.
  • Li, Y., et al. (2023). Fluoride induces osteoblast autophagy by inhibiting the PI3K/AKT/mTOR signaling pathway in vivo and in vitro. Experimental Biology and Medicine (Maywood, N.J.), 248(13), 1159–1172.
  • Sobańska, A. W., et al. (2025). Synthesis and In Vitro Evaluation of Anticancer Activity of Fluorophenyl Derivatives of 1,3,4-Thiadiazole Against Estrogen-Dependent Breast Cancer. Molecules, 30(24), 6789.
  • National Institutes of Health (NIH). (n.d.).
  • BenchChem. (2025). Finafloxacin vs.
  • FirstWord Pharma. (2015, September 20).
  • ResearchGate. (n.d.). Experimental protocol of a mouse xenograft model.
  • Stubbings, W., et al. (2023).
  • Binesh, E., et al. (2017). Comparison of the Effect of Ciprofloxacin and Nalidixic Acid in the Infection of Different Parts of the Urinary Tract. Journal of Shahrekord University of Medical Sciences, 19(1), 1-8.
  • BenchChem. (2025). A Comparative Guide: Nalidixic Acid Versus Ciprofloxacin for Inhibiting Bacterial Growth.
  • Yeasen. (2025, August 10). Subcutaneous Tumor Xenograft Models in Immunodeficient Mice.
  • Wagenlehner, F. M., et al. (2018). Explorative Randomized Phase II Clinical Study of the Efficacy and Safety of Finafloxacin versus Ciprofloxacin for Treatment of Complicated Urinary Tract Infections. Antimicrobial agents and chemotherapy, 62(6), e02317-17.
  • ResearchGate. (n.d.).
  • Al-Suhaimi, E. A., et al. (2024). Novel sulfamethoxazole and 1-(2-fluorophenyl) piperazine derivatives as potential apoptotic and antiproliferative agents by inhibition of BCL2; design, synthesis, biological evaluation, and docking studies. Journal of Biomolecular Structure & Dynamics, 1-17.
  • Khan, A. A., et al. (2017). Interplay of the Quality of Ciprofloxacin and Antibiotic Resistance in Developing Countries. Frontiers in Pharmacology, 8, 546.
  • Wiederhold, N. P., et al. (2012). Comparison of anidulafungin's and fluconazole's in vivo activity in neutropenic and non-neutropenic models of invasive candidiasis. Clinical Microbiology and Infection, 18(4), E20-E23.
  • King, A., Shannon, K., & Phillips, I. (1984). The in-vitro activity of ciprofloxacin compared with that of norfloxacin and nalidixic acid. The Journal of antimicrobial chemotherapy, 13(4), 325–331.
  • Li, J., et al. (2023). Inhibition of PI3K/Akt/mTOR Signaling Pathway Suppresses 5-Fluorouracil Resistance in Gastric Cancer. Cancer Management and Research, 15, 1243-1256.
  • Asadi, M., et al. (2015). 2-(4-Fluorophenyl)-N-phenylacetamide Derivatives as Anticancer Agents: Synthesis and In-vitro Cytotoxicity Evaluation. Iranian Journal of Pharmaceutical Research, 14(3), 755–761.
  • Verweij, J., et al. (1993). Comparison of the Toxicity of Fluconazole and Other Azole Antifungal Drugs to Murine and Human Granulocyte-Macrophage Progenitor Cells in Vitro. Chemotherapy, 39(6), 415-420.
  • Asadi, M., et al. (2015). 2-(4-Fluorophenyl)-N-phenylacetamide Derivatives as Anticancer Agents: Synthesis and In-vitro Cytotoxicity Evaluation. Iranian journal of pharmaceutical research : IJPR, 14(3), 755–761.
  • Wiederhold, N. P., et al. (2012). Comparison of anidulafungin's and fluconazole's in vivo activity in neutropenic and non-neutropenic models of invasive candidiasis. Clinical microbiology and infection : the official publication of the European Society of Clinical Microbiology and Infectious Diseases, 18(4), E20–E23.
  • Słoczyńska, K., et al. (2023). Tuning the Biological Activity of PI3Kδ Inhibitor by the Introduction of a Fluorine Atom Using the Computational Workflow. International Journal of Molecular Sciences, 24(8), 7401.
  • Faghih, Z., et al. (2021). Design, Synthesis, and In Vitro and In Vivo Evaluation of Novel Fluconazole-Based Compounds with Promising Antifungal Activities. ACS Omega, 6(38), 24838–24853.
  • Thomas, D. N., et al. (1998). Comparison of the effects of antidepressants on norepinephrine and serotonin concentrations in the rat frontal cortex: an in-vivo microdialysis study. The Journal of pharmacology and experimental therapeutics, 285(1), 86–93.

Sources

Safety & Regulatory Compliance

Safety

A Researcher's Guide to the Safe Disposal of 1,3-Dioxoisoindolin-2-yl 2-(4-fluorophenyl)acetate

This guide provides a comprehensive, step-by-step framework for the proper and safe disposal of 1,3-Dioxoisoindolin-2-yl 2-(4-fluorophenyl)acetate. As a compound utilized in specialized research and development, understa...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive, step-by-step framework for the proper and safe disposal of 1,3-Dioxoisoindolin-2-yl 2-(4-fluorophenyl)acetate. As a compound utilized in specialized research and development, understanding its chemical nature is paramount to ensuring the safety of laboratory personnel and the protection of our environment. This document moves beyond a simple checklist, offering a scientifically grounded rationale for each procedural step, empowering researchers to make informed decisions in waste management.

Part 1: Immediate Safety and Hazard Assessment

Before initiating any disposal procedures, a thorough understanding of the potential hazards associated with 1,3-Dioxoisoindolin-2-yl 2-(4-fluorophenyl)acetate is crucial. Based on data from similar chemical structures, a conservative approach to handling is warranted.

Personal Protective Equipment (PPE)

A standard laboratory PPE protocol should be rigorously followed to minimize exposure. This is a non-negotiable first line of defense.

PPE ItemSpecificationRationale
Eye Protection Chemical safety goggles or a face shield.Protects against potential splashes of solutions containing the compound.
Hand Protection Chemically resistant gloves (e.g., nitrile).Prevents dermal absorption, a potential route of exposure.
Body Protection A standard laboratory coat.Protects against accidental spills and contamination of personal clothing.
Respiratory Protection Not generally required for handling small quantities in a well-ventilated area. Use a fume hood for all manipulations.Avoids inhalation of any fine powders or aerosols.
Hazard Identification and Mitigation

While detailed toxicological data for this specific molecule is sparse, the precautionary principle dictates that we treat it as potentially hazardous.

  • Acute Hazards : Similar compounds can cause irritation to the skin, eyes, and respiratory system.[3] Ingestion may be harmful.[3]

  • Chronic Hazards : Some phthalimide-containing compounds have been flagged for potential reproductive toxicity. The fluorinated aromatic ring suggests that the compound may be persistent in the environment.

  • Environmental Hazards : Fluorinated organic compounds can be very toxic to aquatic life with long-lasting effects.

Mitigation Strategy : All handling of 1,3-Dioxoisoindolin-2-yl 2-(4-fluorophenyl)acetate, including weighing and solution preparation, should be conducted within a certified chemical fume hood to minimize inhalation exposure.[4]

Part 2: Spill Management and Emergency Procedures

Rapid and correct response to a spill is critical in preventing exposure and environmental contamination.

Spill Response Protocol
  • Evacuate and Alert : Immediately alert colleagues in the vicinity and evacuate the immediate area of the spill.

  • Assess the Spill : From a safe distance, determine the extent of the spill. For minor spills (a few grams of solid or a few milliliters of a dilute solution), trained laboratory personnel can proceed with cleanup. For major spills, contact your institution's Environmental Health and Safety (EHS) office immediately.

  • Don Appropriate PPE : Before approaching the spill, ensure you are wearing the appropriate PPE as outlined in Part 1.

  • Contain the Spill :

    • For solid spills : Gently cover the spill with an absorbent material like vermiculite or sand to prevent the powder from becoming airborne.[5] Carefully sweep the material into a designated hazardous waste container.[5]

    • For liquid spills : Use a chemical absorbent pad or other inert absorbent material to soak up the spill.[6]

  • Decontaminate the Area : Once the bulk of the spill has been collected, decontaminate the affected area with a suitable solvent (e.g., isopropanol or ethanol), followed by a thorough wash with soap and water.[6] All materials used for decontamination are also considered hazardous waste.

  • Dispose of Cleanup Materials : All contaminated materials, including absorbent pads, gloves, and wipes, must be placed in a sealed and properly labeled hazardous waste container.

First Aid Measures
  • Eye Contact : Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[7] Seek immediate medical attention.

  • Skin Contact : Remove contaminated clothing and wash the affected area with soap and plenty of water.[8] If irritation persists, seek medical attention.

  • Inhalation : Move the individual to fresh air.[9] If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.

  • Ingestion : Do NOT induce vomiting.[10] Rinse the mouth with water and seek immediate medical attention.

Part 3: Step-by-Step Disposal Protocol

The proper disposal of 1,3-Dioxoisoindolin-2-yl 2-(4-fluorophenyl)acetate requires a systematic approach to waste segregation, containment, and labeling.

Waste Segregation

Proper segregation is the cornerstone of safe and compliant chemical waste disposal. Do not mix this waste stream with other incompatible chemicals.[6]

  • Solid Waste : Collect pure 1,3-Dioxoisoindolin-2-yl 2-(4-fluorophenyl)acetate, and any materials contaminated with the solid (e.g., weighing paper, contaminated gloves), in a dedicated, clearly labeled hazardous waste container.

  • Liquid Waste : Solutions containing 1,3-Dioxoisoindolin-2-yl 2-(4-fluorophenyl)acetate should be collected in a separate, leak-proof, and chemically compatible container. The container should be clearly labeled with the contents, including all solvents and their approximate concentrations.

  • Sharps Waste : Any needles, syringes, or other sharps contaminated with this compound should be disposed of in a designated sharps container.

Waste Containment and Labeling
  • Select an Appropriate Container : Use a container that is in good condition, compatible with the waste, and has a secure, tight-fitting lid.[11] For liquid waste, leave at least 10% headspace to allow for vapor expansion.

  • Label the Container : All waste containers must be labeled with the words "Hazardous Waste" and a clear description of the contents.[11] The label should include:

    • The full chemical name: "1,3-Dioxoisoindolin-2-yl 2-(4-fluorophenyl)acetate"

    • The approximate concentration and volume/mass of the waste.

    • Any other components in the waste stream (e.g., solvents).

    • The date the waste was first added to the container.

    • The name of the principal investigator and the laboratory location.

Final Disposal

The final disposal of 1,3-Dioxoisoindolin-2-yl 2-(4-fluorophenyl)acetate must be handled by a licensed hazardous waste management facility.

  • High-Temperature Incineration : Due to the presence of the stable carbon-fluorine bond, high-temperature incineration is the recommended method of disposal.[6] This process is necessary to ensure the complete destruction of the molecule. The incinerator must be equipped with appropriate off-gas treatment systems, such as scrubbers, to neutralize hazardous combustion byproducts like hydrogen fluoride.[1][12]

  • Contact your EHS Office : Do not attempt to dispose of this chemical down the drain or in the regular trash. Contact your institution's Environmental Health and Safety (EHS) office to arrange for the pickup and disposal of the waste.[6] They will have established procedures and contracts with certified waste disposal vendors.

Part 4: Visualizing the Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of waste generated from research involving 1,3-Dioxoisoindolin-2-yl 2-(4-fluorophenyl)acetate.

G cluster_generation Waste Generation cluster_segregation Waste Segregation cluster_containment Containment & Labeling cluster_disposal Final Disposal A Research with 1,3-Dioxoisoindolin-2-yl 2-(4-fluorophenyl)acetate B Solid Waste (e.g., pure compound, contaminated gloves) A->B Solid C Liquid Waste (e.g., solutions in organic solvents) A->C Liquid D Sharps Waste (e.g., contaminated needles) A->D Sharps E Dedicated, sealed, and labeled hazardous waste container for solids B->E F Dedicated, sealed, and labeled hazardous waste container for liquids C->F G Designated sharps container D->G H Store in a designated satellite accumulation area E->H F->H G->H I Contact EHS for pickup H->I J Transport to a licensed hazardous waste facility I->J K High-Temperature Incineration with off-gas scrubbing J->K

Caption: Disposal workflow for 1,3-Dioxoisoindolin-2-yl 2-(4-fluorophenyl)acetate.

References

  • Proper Disposal of Fluorophosphazenes: A Guide for Laboratory Professionals. Benchchem.
  • Interim Guidance on the Destruction and Disposal of Perfluoroalkyl and Polyfluoroalkyl Substances and Materials Containing Perfl. New Mexico Environment Department.
  • SAFETY DATA SHEET. MilliporeSigma.
  • USP SDS US. USP-MSDS.
  • Fluorine Safety. University of California, Santa Barbara.
  • Guide to the Safe Handling of Fluoropolymer Resins. PlasticsEurope.
  • SAFETY DATA SHEETS. Sangon.
  • Methyl N-[3-acetylamino)-4-(2-cyano-4-nitrophenylazo)phenyl]-N-[(1-methoxy)acetyl]glycinate. ECHA CHEM.
  • SAFETY DATA SHEET. Acros Organics.
  • Safety Data Sheet F.22 PLUS D2. Cercol.
  • Understanding Waste Framework Directive. ECHA - European Union.
  • SAFETY DATA SHEET. Procter & Gamble.
  • Handling Fluorinated Gases as Solid Reagents Using Metal–Organic Frameworks. PMC.
  • SAFETY DATA SHEET. BLD Pharmatech.
  • SAFETY DATA SHEET. Pfaltz & Bauer.
  • Material Safety Data Sheet. Phoenix Pharmaceuticals, Inc.
  • Hazardous Waste Disposal Procedures. The University of Chicago Environmental Health and Safety.

Sources

© Copyright 2026 BenchChem. All Rights Reserved.